7-Aminoflunitrazepam-D7
Description
Structure
3D Structure
Propriétés
IUPAC Name |
7-amino-5-(2,3,4,5-tetradeuterio-6-fluorophenyl)-1-(trideuteriomethyl)-3H-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O/c1-20-14-7-6-10(18)8-12(14)16(19-9-15(20)21)11-4-2-3-5-13(11)17/h2-8H,9,18H2,1H3/i1D3,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCDLGUFORGHGY-AAYPNNLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN=C(C2=C1C=CC(=C2)N)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C2=NCC(=O)N(C3=C2C=C(C=C3)N)C([2H])([2H])[2H])F)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101024711 | |
| Record name | 7-Aminoflunitrazepam-d7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101024711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879894-27-6 | |
| Record name | 7-Aminoflunitrazepam-d7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101024711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 879894-27-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical Properties and Structure of 7-Aminoflunitrazepam-D7
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Aminoflunitrazepam-D7 is the deuterated form of 7-aminoflunitrazepam (B158405), which is the principal urinary metabolite of the potent benzodiazepine, flunitrazepam.[1][2][3][4][5][6] Flunitrazepam, marketed under trade names like Rohypnol, is prescribed for severe insomnia but is also known for its illicit use.[2][3][6] Due to the rapid metabolism of flunitrazepam, its parent form may be undetectable in biological samples after a certain period.[6][7] Consequently, the detection of its major metabolite, 7-aminoflunitrazepam, is crucial in clinical and forensic toxicology to confirm exposure.[1][4][5]
This compound serves as an essential tool in analytical chemistry, specifically as an internal standard for the quantification of 7-aminoflunitrazepam by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2][8][9] Its stable isotope-labeled structure ensures that it mimics the chemical behavior of the non-deuterated analyte during extraction, derivatization, and analysis, leading to more accurate and precise quantification.[2][10] This guide provides a comprehensive overview of the chemical properties, structure, and analytical applications of this compound.
Chemical Structure and Properties
This compound is structurally identical to 7-aminoflunitrazepam, with the exception of seven hydrogen atoms being replaced by their heavier isotope, deuterium. Specifically, the methyl group attached to the nitrogen at position 1 is a trideuteriomethyl group, and four hydrogen atoms on the 6-fluorophenyl ring are substituted with deuterium.[8][11]
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | 7-amino-5-(2,3,4,5-tetradeuterio-6-fluorophenyl)-1-(trideuteriomethyl)-3H-1,4-benzodiazepin-2-one | [11] |
| CAS Number | 879894-27-6 | [2][8][11] |
| Molecular Formula | C₁₆H₇D₇FN₃O | [2][8] |
| InChI | InChI=1S/C16H14FN3O/c1-20-14-7-6-10(18)8-12(14)16(19-9-15(20)21)11-4-2-3-5-13(11)17/h2-8H,9,18H2,1H3/i1D3,2D,3D,4D,5D | [8][11] |
| InChIKey | LTCDLGUFORGHGY-AAYPNNLASA-N | [8][11] |
| Canonical SMILES | [2H]C1=C(C(=C(C(=C1[2H])C2=NCC(=O)N(C3=C2C=C(C=C3)N)C([2H])([2H])[2H])F)[2H])[2H] | [11] |
Table 2: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 290.34 g/mol | [2][9][11] |
| Exact Mass | 290.15602746 Da | [11] |
| XLogP3 | 1.3 | [11] |
| Hydrogen Bond Donor Count | 1 | [11] |
| Hydrogen Bond Acceptor Count | 3 | [11] |
| Rotatable Bond Count | 1 | [11] |
| Topological Polar Surface Area | 58.7 Ų | [11] |
For comparative purposes, the properties of the non-deuterated 7-Aminoflunitrazepam are provided below.
Table 3: Chemical Identifiers for 7-Aminoflunitrazepam
| Identifier | Value | Source |
| IUPAC Name | 7-amino-5-(2-fluorophenyl)-1-methyl-3H-1,4-benzodiazepin-2-one | [12] |
| CAS Number | 34084-50-9 | [4][12] |
| Molecular Formula | C₁₆H₁₄FN₃O | [4][12] |
| InChIKey | LTCDLGUFORGHGY-UHFFFAOYSA-N | [4][12] |
| Canonical SMILES | CN1C(=O)CN=C(C2=C1C=CC(=C2)N)C3=CC=CC=C3F | [12] |
Table 4: Physicochemical Properties of 7-Aminoflunitrazepam
| Property | Value | Source |
| Molecular Weight | 283.30 g/mol | [12] |
| Exact Mass | 283.11209024 Da | [12] |
| XLogP3 | 1.3 | [12] |
Metabolic Pathway of Parent Compound: Flunitrazepam
7-Aminoflunitrazepam is a product of the metabolism of flunitrazepam.[1][3][5][6][12] The major metabolic pathways for flunitrazepam include N-demethylation, 3-hydroxylation, and nitro-reduction.[5] The reduction of the 7-nitro group leads to the formation of 7-aminoflunitrazepam.[5][6]
Caption: Metabolic pathways of Flunitrazepam.
Experimental Protocols and Methodologies
This compound is primarily used as an internal standard in chromatographic-mass spectrometric methods.[8][13] A detailed protocol for the analysis of 7-aminoflunitrazepam in urine using GC-MS with this compound as an internal standard is described below.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 7-Aminoflunitrazepam in Urine
This method is adapted from a collaborative study for the determination of 7-aminoflunitrazepam in urine.[1]
4.1.1 Reagents and Materials
-
7-Aminoflunitrazepam standard solution
-
This compound internal standard solution (e.g., 100 µg/mL in acetonitrile)[1]
-
Carbonate buffer (1.5 M, pH 9.0)
-
Ethyl acetate
-
N-Methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) for derivatization
-
Methanol
-
Blank human urine[1]
4.1.2 Sample Preparation: Extraction and Derivatization
-
To 2 mL of a urine sample, add 100 µL of the 7-amino-FM2-d7 internal standard solution.[1]
-
Add 1 mL of carbonate buffer solution and 5 mL of ethyl acetate.[1]
-
Vortex the mixture for 5 minutes and then centrifuge at 1500 rpm for 5 minutes.[1]
-
Transfer the upper organic layer to a clean test tube.[1]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.[1]
-
Reconstitute the dried extract and derivatize the 7-aminoflunitrazepam to its trimethylsilyl (B98337) (TMS) derivative using MSTFA.[1]
4.1.3 GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 6890 GC or equivalent.[1]
-
Mass Spectrometer: Agilent 5973N Mass Selective Detector or equivalent.[1]
-
Column: HP-5MS capillary column (30 m × 0.25-mm i.d., 0.25-μm film thickness) or similar.[1]
-
Analysis Mode: Selected Ion Monitoring (SIM).[1]
Table 5: Selected Ions for GC-MS Analysis (as TMS-derivatives)
| Compound | Quantitation Ion (m/z) | Qualifier Ions (m/z) | Source |
| 7-Aminoflunitrazepam | 355 | 326, 327 | [1] |
| This compound | 362 | 333, 334 | [1] |
4.1.4 Calibration and Quantification A five-point standard curve is prepared using blank urine spiked with known concentrations of 7-aminoflunitrazepam (e.g., 80, 100, 120, 150, and 200 ng/mL).[1] The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard (this compound).[1]
Caption: GC-MS analytical workflow for 7-aminoflunitrazepam.
Applications
The primary application of this compound is as an internal standard for the quantitative analysis of 7-aminoflunitrazepam in biological matrices.[2][8][9][10] This is critical in:
-
Forensic Toxicology: To confirm the use of flunitrazepam in cases of drug-facilitated crimes.[8]
-
Clinical Toxicology: For monitoring patients prescribed flunitrazepam and in emergency toxicology settings.[2]
-
Urine Drug Testing: In workplace and sports anti-doping programs.[2]
Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[11] Standard laboratory safety precautions should be followed when handling this compound.
Table 6: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement |
|
| Warning | H302: Harmful if swallowed |
Source:[11]
Conclusion
This compound is an indispensable analytical tool for the accurate quantification of 7-aminoflunitrazepam. Its use as an internal standard in methods like GC-MS and LC-MS enhances the reliability of toxicological findings, which is paramount in both clinical and forensic investigations. This guide has provided the core chemical properties, structural details, and a validated analytical protocol, offering a comprehensive resource for professionals in the field.
References
- 1. jfda-online.com [jfda-online.com]
- 2. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Metabolic Profile of Flunitrazepam: Clinical and Forensic Toxicological Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. hrpub.org [hrpub.org]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound solution 100 μg/mL in acetonitrile, ampule of 1 mL, certified reference material, Cerilliant® | 879894-27-6 [sigmaaldrich.com]
- 11. This compound | C16H14FN3O | CID 117064910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 7-Aminoflunitrazepam | C16H14FN3O | CID 92294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
An In-depth Technical Guide to the Synthesis and Isotopic Purity of 7-Aminoflunitrazepam-D7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of 7-Aminoflunitrazepam-D7, a crucial internal standard for the quantitative analysis of 7-aminoflunitrazepam (B158405) in various biological matrices. This document outlines a plausible synthetic pathway, detailed experimental protocols, and the analytical methods used to certify its isotopic enrichment.
Introduction
7-Aminoflunitrazepam is the major metabolite of the potent benzodiazepine (B76468) flunitrazepam. Its detection and quantification are critical in forensic toxicology, clinical chemistry, and drug metabolism studies. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate and precise quantification by mass spectrometry-based methods, correcting for matrix effects and variations in sample processing.
Commercially available this compound is typically a Certified Reference Material (CRM), indicating a high degree of purity and well-characterized isotopic distribution. The deuterium (B1214612) atoms are strategically placed on the N-methyl group (D3) and the 5-(2-fluorophenyl) ring (D4), providing a significant mass shift from the unlabeled analyte and minimizing the risk of isotopic exchange.
Synthesis of this compound
A plausible and efficient synthetic route for this compound involves a multi-step process starting from deuterated precursors to build the benzodiazepine scaffold, followed by the reduction of the nitro group. This approach ensures high levels of deuterium incorporation at specific sites.
Proposed Synthetic Pathway
The synthesis can be logically divided into three main stages:
-
Preparation of the deuterated 2-aminobenzophenone (B122507) intermediate: This involves the synthesis of 2-amino-5-nitro-2'-fluoro-benzophenone-d4.
-
Formation of the deuterated benzodiazepine ring: Cyclization and N-methylation with a deuterated methyl source to yield Flunitrazepam-D7.
-
Reduction of the nitro group: Conversion of the 7-nitro group to the 7-amino group to afford the final product, this compound.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following are detailed, plausible experimental protocols for each stage of the synthesis.
-
Grignard Reagent Preparation from 1-Bromo-2-fluorobenzene-d4: To a solution of magnesium turnings in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere, a solution of 1-bromo-2-fluorobenzene-d4 in anhydrous THF is added dropwise to initiate the Grignard reaction. The mixture is stirred until the magnesium is consumed.
-
Coupling Reaction: The freshly prepared Grignard reagent is added to a solution of 2-amino-5-nitrobenzonitrile (B98050) in anhydrous THF at a low temperature (e.g., -78 °C). The reaction is slowly warmed to room temperature and stirred until completion.
-
Hydrolysis and Purification: The reaction is quenched with an acidic aqueous solution (e.g., ammonium (B1175870) chloride) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield 2-amino-5-nitro-2'-fluoro-benzophenone-d4.
-
Cyclization: The 2-amino-5-nitro-2'-fluoro-benzophenone-d4 is reacted with glycine ethyl ester hydrochloride in the presence of a base (e.g., pyridine) and heated to form the benzodiazepine ring structure.
-
N-Methylation: The resulting desmethyl-flunitrazepam-d4 is dissolved in a suitable solvent (e.g., dimethylformamide) and treated with a strong base (e.g., sodium hydride) to deprotonate the amide nitrogen. Deuterated methyl iodide (CD3I) is then added to introduce the trideuteromethyl group at the N-1 position.
-
Purification: The reaction mixture is worked up by quenching with water and extracting with an organic solvent. The crude Flunitrazepam-D7 is purified by recrystallization or column chromatography.
-
Reduction of the Nitro Group: Flunitrazepam-D7 is dissolved in a suitable solvent mixture (e.g., ethanol/water). A reducing agent, such as sodium dithionite (B78146) or catalytic hydrogenation (e.g., H2 gas with a palladium on carbon catalyst), is used to reduce the 7-nitro group to a 7-amino group.
-
Final Purification: After the reaction is complete, the catalyst is filtered off (if used), and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the final product, this compound.
Isotopic Purity Analysis
The determination of isotopic purity is critical to ensure the reliability of this compound as an internal standard. The primary techniques employed are high-resolution mass spectrometry (HRMS) and quantitative nuclear magnetic resonance (qNMR) spectroscopy.
Experimental Workflow for Purity Assessment
Caption: Workflow for the analysis and certification of this compound.
High-Resolution Mass Spectrometry (HRMS)
Methodology: A solution of this compound is infused into a high-resolution mass spectrometer (e.g., Orbitrap or TOF). The high resolving power of the instrument allows for the separation and accurate mass measurement of the different isotopologues (D7, D6, D5, etc.). The relative abundance of each isotopologue is determined by integrating the area of its corresponding peak in the mass spectrum.
Data Presentation: The isotopic distribution is typically presented in a tabular format.
| Isotopologue | Relative Abundance (%) |
| D7 | > 98% |
| D6 | < 2% |
| D5 | < 0.5% |
| D4 | < 0.1% |
| D3 | < 0.1% |
| D2 | < 0.1% |
| D1 | < 0.1% |
| D0 (Unlabeled) | < 0.1% |
| Note: These are typical expected values for a high-purity CRM and may vary slightly between batches. |
Quantitative Nuclear Magnetic Resonance (qNMR)
Methodology: qNMR is used to determine the chemical purity of the this compound sample. A precisely weighed amount of the sample is dissolved in a deuterated solvent along with a known amount of a certified internal standard of high purity. The ¹H NMR spectrum is acquired under quantitative conditions (e.g., long relaxation delay). The purity of the sample is calculated by comparing the integral of a characteristic signal of the analyte with that of the internal standard.
Data Presentation:
| Parameter | Specification |
| Chemical Purity (by qNMR) | ≥ 99.0% |
| Solvent Content (by ¹H NMR) | < 0.5% |
| Water Content (by Karl Fischer) | < 0.5% |
Conclusion
The synthesis of this compound with high isotopic purity is a meticulous process that relies on the use of deuterated starting materials and carefully controlled reaction conditions. The subsequent certification of its isotopic and chemical purity through advanced analytical techniques like HRMS and qNMR ensures its suitability as a reliable internal standard for demanding quantitative applications in research and diagnostics. This guide provides a foundational understanding of the key aspects involved in the production and quality control of this essential analytical tool.
The Crucial Role of 7-Aminoflunitrazepam-D7 in the Bioanalytical Quantitation of Flunitrazepam
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-Aminoflunitrazepam-D7, a critical internal standard for the accurate quantification of 7-Aminoflunitrazepam (B158405), the primary urinary metabolite of the potent benzodiazepine (B76468), Flunitrazepam. Understanding the metabolic fate of Flunitrazepam and the analytical methodologies for its detection is paramount in clinical toxicology, forensic analysis, and drug development. This document outlines the metabolic pathway, presents key quantitative data from scientific studies, and details the experimental protocols necessary for the robust analysis of these compounds.
The Metabolic Conversion of Flunitrazepam
Flunitrazepam undergoes extensive metabolism in the body, primarily through nitro-reduction, N-demethylation, and 3-hydroxylation. The major metabolic pathway involves the reduction of the 7-nitro group to form 7-aminoflunitrazepam.[1] This metabolite is a key biomarker for confirming the ingestion of flunitrazepam, as it is often detected at higher concentrations and for a longer duration than the parent drug.[2][3] The use of a stable isotope-labeled internal standard, this compound, is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of quantitative analyses.[4][5]
Quantitative Analysis of Flunitrazepam and its Metabolites
The detection and quantification of flunitrazepam and its metabolites, particularly 7-aminoflunitrazepam, are crucial in forensic and clinical settings. Various analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed for this purpose.[6][7][8] The following tables summarize key quantitative data from published studies.
Table 1: Urinary Detection of 7-Aminoflunitrazepam after a Single Oral Dose of Flunitrazepam
| Dose of Flunitrazepam | Detection Method | Peak Concentration (µg/L) | Detection Time | Reference |
| 0.5 mg | LC-MS/MS | Not specified | Up to 120 h (some >240 h) | [2] |
| 2.0 mg | LC-MS/MS | Not specified | Up to 240 h | [2] |
| 1 mg | GC-MS | Not specified | Up to 48 h | [2] |
| 1 mg | LC-MS | Not specified | Up to 96 h | [2] |
| 1 mg | LC-MS/MS | Not specified | Up to 6 days | [2] |
| 2 mg | GC-MS (NCI) | 70 - 518 | Up to 28 days | [2][9] |
| 1 or 4 mg | GC-MS | 2 - 58 (low dose), 2 - 118 (high dose) | Throughout 72 h | [2] |
Table 2: Limits of Quantification (LOQ) for Flunitrazepam and 7-Aminoflunitrazepam
| Analyte | Matrix | Method | LOQ | Reference |
| Flunitrazepam | Blood/Urine | HPLC-PDA | 5 ng/mL | [7] |
| 7-Aminoflunitrazepam | Blood/Urine | HPLC-PDA | 5 ng/mL | [7] |
| Flunitrazepam | Blood/Urine | GC-MS (SIM) | 1.0 ng/mL | [7] |
| 7-Aminoflunitrazepam | Blood/Urine | GC-MS (SIM) | 1.0 ng/mL | [7] |
| Flunitrazepam | Urine | GC-MS (NCI) | 100 pg/mL | [9] |
| 7-Aminoflunitrazepam | Urine | GC-MS (NCI) | 10 pg/mL | [9] |
| Flunitrazepam and Metabolites | Serum/Plasma/Urine | HPLC-UV | At least 1 ng/mL | [10] |
Experimental Protocols
Accurate and reproducible quantification of 7-aminoflunitrazepam requires meticulously validated experimental protocols. Below are detailed methodologies adapted from established scientific literature.
Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples
This protocol is a generalized workflow based on methods described for benzodiazepine analysis.[11][12][13]
-
Sample Pre-treatment: To 1 mL of urine, add 100 µL of a deuterated internal standard solution (containing this compound and Flunitrazepam-D7).[2][13] Add 100 µL of β-glucuronidase solution and 1 mL of acetate (B1210297) buffer (pH 5.0).[2][13] Incubate the mixture at 37-45°C for at least 3 hours to hydrolyze glucuronide conjugates.[13][14]
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing methanol (B129727) (3 mL), deionized water (3 mL), and 0.1 M phosphate (B84403) buffer (pH 6.0; 2 mL) through the column.[13]
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with deionized water (3 mL) followed by a hexane (B92381) wash to remove interferences.[7][13]
-
Elution: Elute the analytes with an appropriate solvent mixture, such as ethyl acetate-methanol or ethyl acetate with 2% ammonium (B1175870) hydroxide.[7][13]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen.[11] Reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis or in ethyl acetate for GC-MS analysis.[7][11]
Instrumental Analysis: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the analysis of benzodiazepines and their metabolites.[8][12]
-
Liquid Chromatography (LC):
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.[8]
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for each analyte and internal standard for accurate identification and quantification.[11]
-
Instrumental Analysis: GC-MS
Gas chromatography-mass spectrometry (GC-MS) is another robust technique, often requiring derivatization of the analytes to improve their chromatographic properties.[6][15]
-
Derivatization: The extracted and dried residue is derivatized using an agent such as methyl-bis-trifluoroacetamide (MBTFA) or heptafluorobutyric anhydride (B1165640) (HFBA) to create more volatile and thermally stable derivatives.[6][16]
-
Gas Chromatography (GC):
-
Column: A capillary column, such as a 5% phenyl-methylpolysiloxane column, is typically used.
-
-
Mass Spectrometry (MS):
Conclusion
The use of this compound as an internal standard is indispensable for the accurate and reliable quantification of 7-Aminoflunitrazepam, the primary metabolite of Flunitrazepam. This technical guide has provided an in-depth overview of the metabolic pathway, summarized critical quantitative data, and detailed the experimental protocols necessary for robust bioanalysis. By employing these validated methodologies, researchers, scientists, and drug development professionals can ensure the integrity and precision of their findings in clinical and forensic toxicology.
References
- 1. Metabolic Profile of Flunitrazepam: Clinical and Forensic Toxicological Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Postmortem distribution of flunitrazepam and its metabolite 7-aminoflunitrazepam in body fluids and solid tissues in an autopsy case: Usefulness of bile for their detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 5. Flunitrazepam-D7 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 6. The detection and quantitation of 7-aminoflunitrazepam, the major urinary metabolite of flunitrazepam, by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extraction and analysis of flunitrazepam/7-aminoflunitrazepam in blood and urine by LC-PDA and GC-MS using butyl SPE columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of biofluids for flunitrazepam and metabolites by electrospray liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of flunitrazepam and its main metabolites in serum and urine by HPLC after mixed-mode solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. agilent.com [agilent.com]
- 14. academic.oup.com [academic.oup.com]
- 15. jfda-online.com [jfda-online.com]
- 16. ovid.com [ovid.com]
The Gold Standard: A Technical Guide to the Role of Deuterated Standards in Quantitative Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of deuterated internal standards in achieving accurate and reliable quantification in mass spectrometry. By leveraging the principles of isotope dilution, these standards have become an indispensable tool in regulated bioanalysis, clinical diagnostics, and various research applications. This document provides an overview of the core principles, detailed experimental protocols for key applications, and quantitative data demonstrating their impact on assay performance.
Core Principles: Isotope Dilution Mass Spectrometry
Quantitative mass spectrometry relies on the precise measurement of an analyte's signal intensity to determine its concentration. However, the analytical process is susceptible to various sources of error that can affect signal stability, including sample matrix effects, ionization suppression or enhancement, and variations in sample preparation and instrument performance.[1][2] Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique that effectively mitigates these issues by using a stable isotope-labeled (SIL) version of the analyte as an internal standard (IS).[3]
Deuterated standards, where one or more hydrogen atoms are replaced by deuterium (B1214612) (²H), are the most common type of SIL internal standards.[1] The key principle is that the deuterated standard is chemically identical to the analyte and therefore exhibits nearly the same physicochemical properties.[4] This includes co-elution during chromatography, identical extraction recovery, and similar ionization efficiency in the mass spectrometer.[5]
By adding a known amount of the deuterated standard to the sample at the earliest stage of preparation, it acts as a perfect mimic for the analyte.[4] Any variability encountered during the analytical workflow will affect both the analyte and the deuterated standard to the same extent.[2] Since the mass spectrometer can differentiate between the analyte and the slightly heavier deuterated standard, the ratio of their signal responses remains constant, even if the absolute signal intensities fluctuate.[1] This constant ratio is then used to accurately calculate the concentration of the analyte in the original sample.[3]
Advantages of Deuterated Internal Standards
The use of deuterated internal standards is considered the gold standard in quantitative bioanalysis for several key reasons:[5]
-
Enhanced Accuracy and Precision: By normalizing for variations throughout the analytical process, deuterated standards significantly improve the accuracy and precision of quantitative measurements.[6]
-
Correction for Matrix Effects: Matrix effects, caused by co-eluting components from the sample matrix that interfere with the ionization of the analyte, are a major challenge in LC-MS/MS. Since the deuterated standard co-elutes with the analyte, it experiences the same matrix effects, allowing for effective compensation.[1]
-
Improved Reproducibility: The use of deuterated standards leads to more robust and reproducible methods, resulting in higher throughput and fewer failed analytical runs.[1]
-
Regulatory Acceptance: Regulatory bodies such as the FDA and EMA recognize the value of using stable isotope-labeled internal standards for bioanalytical method validation.[1]
Mandatory Visualizations
Logical Workflow for Isotope Dilution Mass Spectrometry
Caption: Logical principle of Isotope Dilution Mass Spectrometry.
General Experimental Workflow
Caption: A typical bioanalytical workflow using a deuterated internal standard.
Atorvastatin (B1662188) Metabolism Pathway
Caption: Simplified metabolic pathway of Atorvastatin.
Experimental Protocols & Data Presentation
The following sections provide detailed methodologies and quantitative data for the analysis of several compounds using LC-MS/MS with deuterated internal standards.
Quantification of Busulfan in Human Plasma
Experimental Protocol:
-
Sample Preparation: To 50 µL of plasma, 250 µL of methanol (B129727) containing the deuterated internal standard (busulfan-d8) at a concentration of 0.1 µg/mL was added for protein precipitation. The mixture was vortexed for 30 seconds and then centrifuged at 16,100 x g for 2 minutes. 50 µL of the supernatant was then diluted with 950 µL of water before injection.[7]
-
Chromatography: An ACQUITY UPLC HSS T3 column (2.1 x 50 mm, 1.8 µm) was used with a mobile phase consisting of A) Water with 2 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid and B) Methanol with 2 mM ammonium acetate and 0.1% formic acid. The total run time was 2.5 minutes.[7]
-
Mass Spectrometry: A triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode was used. Multiple Reaction Monitoring (MRM) was employed for quantification.[1]
Quantitative Data Summary:
| Parameter | Result | Reference |
| Linearity Range | 0.025 - 6.2 µg/mL | [8] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [1] |
| Intra-day Precision (%CV) | < 10% | [1] |
| Inter-day Precision (%CV) | < 10% | [1] |
| Accuracy (%Bias) | Within ±15% | [9] |
| Recovery | 85.1 - 106.1% | [7] |
Quantification of Testosterone (B1683101) in Human Serum
Experimental Protocol:
-
Sample Preparation: To 2 mL of serum, a deuterated internal standard (testosterone-d2) was added. Liquid-liquid extraction was performed with 10 mL of a tert-butyl methyl ether/petroleum ether (30:70, v/v) mixture. The organic layer was evaporated, and the residue was reconstituted in 150 µL of the mobile phase.
-
Chromatography: An Inertsil ODS-3 column (150 x 2.1 mm, 3 µm) was used with an isocratic mobile phase of acetonitrile/methanol/water (20:55:25, v/v/v) at a flow rate of 300 µL/min.
-
Mass Spectrometry: A triple quadrupole mass spectrometer with ESI in positive mode was used. MRM transitions were monitored for both testosterone and testosterone-d2.
Quantitative Data Summary:
| Parameter | Result | Reference |
| Linearity Range | 0.175 - 35 nmol/L | [10] |
| Lower Limit of Detection (LOD) | 9.71 pmol/L (0.280 ng/dL) | [11] |
| Intra-assay Precision (%CV) | 1.3 - 6.3% | [12] |
| Inter-assay Precision (%CV) | 0.3 - 9.7% | [12] |
| Accuracy (%Bias) | Not significantly different from reference methods | [11] |
| Recovery | 97 - 108% | [12] |
Quantification of 25-Hydroxyvitamin D in Human Plasma
Experimental Protocol:
-
Sample Preparation: Plasma samples were spiked with a deuterated internal standard (d3-25OHD3). This was followed by protein precipitation, solid-phase extraction (SPE) for cleanup, and derivatization with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) to enhance ionization efficiency.[2][13]
-
Chromatography: Ultra-high-performance liquid chromatography (UHPLC) was performed with a total sample run time of less than 5 minutes.[13]
-
Mass Spectrometry: A triple quadrupole mass spectrometer with ESI in positive ion mode was used, employing MRM for the simultaneous determination of multiple vitamin D metabolites.[13]
Quantitative Data Summary:
| Parameter | Result | Reference |
| Linearity Range | Up to three orders of magnitude | [13] |
| Lower Limit of Quantification (LLOQ) | 10 - 20 pg/mL | [13] |
| Intra-day Precision (%CV) | 1.6 - 4.1% | [13] |
| Inter-day Precision (%CV) | 3.7 - 6.8% | [13] |
| Spiked Recovery (25-OH-D3) | 103.8% | [5] |
| Spiked Recovery (25-OH-D2) | 98.8% | [5] |
Quantification of Caffeine (B1668208) in Human Plasma
Experimental Protocol:
-
Sample Preparation: Protein precipitation was performed by adding an organic solvent containing the deuterated internal standard (Caffeine-D3) to the plasma samples.[14]
-
Chromatography: A C18 column (e.g., 4.6 x 50 mm, 5 µm) was used with a mobile phase consisting of a mixture of formic acid, water, and methanol.[14]
-
Mass Spectrometry: A triple quadrupole mass spectrometer with ESI in positive mode was used. MRM transitions for caffeine (m/z 195.10 > 138.00) and caffeine-D3 (m/z 198.10 > 141.10) were monitored.[14]
Quantitative Data Summary:
| Parameter | Result | Reference |
| Linearity Range | 10 - 10,000 ng/mL | [14] |
| Within-batch Precision (%CV) | 0.95 - 7.22% | [14] |
| Between-batch Precision (%CV) | 1.83 - 8.66% | [14] |
| Within-batch Accuracy (%Bias) | -8.76% to 9.61% | [14] |
| Between-batch Accuracy (%Bias) | -7.47% to 1.42% | [14] |
Conclusion
Deuterated internal standards, when used in conjunction with isotope dilution mass spectrometry, represent the gold standard for quantitative bioanalysis. Their ability to mimic the analyte of interest throughout the entire analytical process provides a robust and reliable means of correcting for inevitable experimental variations. This leads to a significant improvement in the accuracy and precision of the data generated, which is paramount in regulated environments such as clinical trials and drug development. The detailed protocols and data presented in this guide underscore the profound impact of deuterated standards on achieving high-quality, defensible quantitative results in mass spectrometry.
References
- 1. One moment, please... [mygenome.asia]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. Contribution of cytochrome P450 3A4 and 3A5 to the metabolism of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. tandfonline.com [tandfonline.com]
- 8. ClinPGx [clinpgx.org]
- 9. droracle.ai [droracle.ai]
- 10. youtube.com [youtube.com]
- 11. FIGURE 1. [Pathways of testosterone biosynthesis and...]. - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Technical Guide to 7-Aminoflunitrazepam-D7 Certified Reference Material for Researchers and Drug Development Professionals
Introduction
7-Aminoflunitrazepam-D7 is the stable isotope-labeled internal standard for 7-aminoflunitrazepam (B158405), the major urinary metabolite of the potent benzodiazepine (B76468) flunitrazepam. Marketed under the trade name Rohypnol, flunitrazepam is prescribed for severe insomnia but has also been illicitly used. Accurate quantification of its metabolite is crucial in clinical toxicology, forensic analysis, and pain management monitoring. This technical guide provides an in-depth overview of commercially available this compound Certified Reference Materials (CRMs), their applications, and associated analytical methodologies.
Commercial Suppliers and Product Specifications
Several reputable suppliers offer this compound as a CRM, ensuring high purity and accurate concentration for use as an internal standard in quantitative analysis by Gas Chromatography/Mass Spectrometry (GC/MS) or Liquid Chromatography/Mass Spectrometry (LC/MS).[1] Below is a summary of offerings from prominent vendors.
| Supplier | Product Number | Concentration | Solvent | Format | Storage |
| Cerilliant (via Sigma-Aldrich) | A-921-1ML | 100 µg/mL | Acetonitrile (B52724) | 1 mL ampule | Freeze |
| Cerilliant (via Sigma-Aldrich) | A-925-1ML | 1.0 mg/mL | Acetonitrile | 1 mL ampule | Freeze |
| Cayman Chemical | 19055 | 100 µg/mL | Acetonitrile | 1 mL ampule | -20°C |
| LGC Standards | Not specified | Not specified | Not specified | Not specified |
Note: Detailed quantitative data, including certified concentration with uncertainty and purity, are found in the Certificate of Analysis (CoA) provided by the supplier with each specific lot.
Experimental Protocols: Bioanalytical Methods for 7-Aminoflunitrazepam
The accurate quantification of 7-aminoflunitrazepam in biological matrices such as urine is critical for clinical and forensic applications. The use of a stable isotope-labeled internal standard like this compound is essential to correct for matrix effects and variations during sample preparation and analysis. Below are detailed methodologies for sample preparation and LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples
Solid-phase extraction is a common and effective method for extracting and concentrating benzodiazepines and their metabolites from urine.
Materials:
-
Urine sample
-
This compound CRM solution
-
Phosphate (B84403) buffer (pH 6.0)
-
β-glucuronidase (for hydrolysis of conjugated metabolites)
-
SPE cartridges (e.g., mixed-mode cation exchange)
-
Elution solvent (e.g., ethyl acetate/methanol mixture)
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Sample Hydrolysis: To 1 mL of urine, add an appropriate volume of the this compound internal standard solution. Add phosphate buffer and β-glucuronidase. Incubate at an elevated temperature (e.g., 60°C) for a specified time (e.g., 1-2 hours) to cleave the glucuronide conjugates.
-
SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water or buffer.
-
Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a series of solvents to remove interfering substances. A typical wash sequence might include a weak organic solvent followed by a more polar solvent.
-
Elution: Elute the analyte and internal standard from the cartridge using an appropriate elution solvent.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Typical):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: A typical flow rate is between 0.2 and 0.6 mL/min.
-
Injection Volume: 5-20 µL.
Mass Spectrometry Conditions (Typical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
7-Aminoflunitrazepam: Specific precursor and product ion transitions need to be determined and optimized.
-
This compound: The precursor ion will be shifted by +7 m/z units compared to the unlabeled analyte, while the product ion may or may not be shifted depending on the fragmentation pattern.
-
-
Optimization: Collision energy and other MS parameters should be optimized for maximum signal intensity for both the analyte and the internal standard.
Visualizing Workflows and Pathways
To better illustrate the processes involved in the use of this compound CRM, the following diagrams have been generated using the DOT language.
Conclusion
The use of this compound as a certified reference material is indispensable for the accurate and reliable quantification of 7-aminoflunitrazepam in biological samples. The commercial availability of this CRM from multiple accredited suppliers provides researchers, toxicologists, and drug development professionals with the necessary tools to develop and validate robust analytical methods. The detailed experimental protocols and logical workflows presented in this guide offer a comprehensive resource for laboratories involved in the analysis of flunitrazepam and its metabolites. For the most accurate and up-to-date quantitative information, users should always refer to the Certificate of Analysis provided by the supplier for the specific lot of the CRM being used.
References
In-Depth Technical Guide: Stability and Storage Conditions for 7-Aminoflunitrazepam-D7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for the certified reference material (CRM) 7-Aminoflunitrazepam-D7. As a deuterated internal standard, its stability is paramount for the accurate quantification of 7-aminoflunitrazepam (B158405) in forensic, clinical, and research settings. This document outlines available stability data, potential degradation pathways, and detailed experimental protocols for stability assessment.
Stability and Storage Data
The stability of this compound is crucial for its use as an internal standard in quantitative analyses, typically by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] While extensive, publicly available stability studies specifically for the deuterated form are limited, information from manufacturers of certified reference materials and studies on the non-deuterated analog provide essential guidance.
| Parameter | Condition | Matrix/Solvent | Duration | Observation | Source |
| Long-Term Stability | -20°C | Acetonitrile (B52724) (1 mg/mL solution) | ≥ 3 years | Stable | Cayman Chemical Product Information |
| Recommended Storage | Freeze | Acetonitrile (1 mg/mL solution) | Not Specified | Recommended for long-term storage | Cerilliant Product Information[1] |
| Stability of Non-Deuterated Analog in Urine | 4°C | Urine | 8 months | >20% decrease in concentration | [2][3][4] |
| Stability of Non-Deuterated Analog in Urine | -20°C | Urine | 8 months | >20% decrease in concentration | [2][3][4] |
Note: The data for the non-deuterated analog in a biological matrix highlights the importance of proper storage and timely analysis of samples. The stability of the pure deuterated standard in a sealed ampule with an organic solvent is expected to be significantly better.
Recommended Storage Conditions
To ensure the integrity and longevity of this compound as a certified reference material, the following storage conditions are recommended:
-
Long-Term Storage: For extended periods, the standard, typically supplied in an acetonitrile solution, should be stored at -20°C or in a freezer.[1]
-
Shipping: The material is generally shipped at room temperature for domestic destinations, though this may vary for international shipping.
-
Handling: Once opened, it is advisable to use the standard promptly. To avoid repeated freeze-thaw cycles, consider aliquoting the solution into smaller, single-use vials. Protect the standard from direct light.
Potential Degradation Pathways
While specific degradation pathways for this compound have not been extensively documented in the available literature, benzodiazepines, in general, are susceptible to certain degradation mechanisms. The primary routes of degradation are likely to be hydrolysis and photolysis.
-
Hydrolysis: The benzodiazepine (B76468) ring system can be susceptible to hydrolysis, particularly under acidic or basic conditions. This can lead to the opening of the diazepine (B8756704) ring to form a benzophenone (B1666685) derivative.
-
Photodegradation: Exposure to light, especially UV radiation, can induce degradation of benzodiazepines. It is crucial to store the standard in amber vials or otherwise protected from light.
-
Oxidation: While less common, oxidative degradation can also occur, potentially affecting the amino group or other parts of the molecule.
Caption: Potential degradation pathways for 7-Aminoflunitrazepam.
Experimental Protocols
A comprehensive stability study for this compound should be designed to evaluate its integrity under various environmental conditions over time. The following outlines a general protocol for such a study.
Objective
To assess the long-term and accelerated stability of this compound certified reference material in its supplied solvent.
Materials
-
This compound CRM (e.g., 1 mg/mL in acetonitrile)
-
High-purity acetonitrile (LC-MS grade)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes (Class A)
-
Amber autosampler vials
-
LC-MS/MS or GC-MS system
Stability-Indicating Method
A validated stability-indicating analytical method is crucial. This method must be able to separate the intact drug from any potential degradation products and be quantitative. An LC-MS/MS method is often preferred for its specificity and sensitivity.
-
Instrumentation: A high-performance liquid chromatograph coupled with a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific parent-to-product ion transitions for this compound.
-
Stability Study Design
-
Sample Preparation:
-
A fresh stock solution of this compound is prepared at the start of the study (T=0) to serve as the reference.
-
The CRM solution is aliquoted into multiple amber vials for storage under different conditions.
-
-
Storage Conditions:
-
Long-Term: -20°C ± 5°C
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Photostability: As per ICH Q1B guidelines (exposure to a light source).
-
-
Testing Schedule:
-
T=0: Initial analysis of the reference solution and stored samples.
-
Accelerated: 1, 3, and 6 months.
-
Long-Term: 3, 6, 9, 12, 18, 24, and 36 months.
-
-
Analysis:
-
At each time point, samples from each storage condition are withdrawn.
-
The samples are brought to room temperature.
-
A working solution is prepared by diluting the sample with acetonitrile.
-
The concentration of this compound is determined using the validated LC-MS/MS method.
-
The results are compared to the initial (T=0) concentration.
-
Chromatograms should be inspected for the appearance of any new peaks, which could indicate degradation products.
-
Caption: Workflow for a typical stability study of a reference material.
Conclusion
This compound, when stored as a certified reference material in acetonitrile at -20°C, is a stable compound for at least three years. For researchers, scientists, and drug development professionals, adherence to the recommended storage conditions is critical to ensure the accuracy and reliability of analytical results. While specific degradation pathways for the deuterated form are not well-established, understanding the potential for hydrolysis and photolysis based on the chemistry of benzodiazepines is important for proper handling. The implementation of a robust stability testing program, as outlined in the experimental protocol, is essential for any laboratory that prepares its own working solutions or needs to establish the stability of the standard under its specific laboratory conditions.
References
- 1. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. Stability of 26 Sedative Hypnotics in Six Toxicological Matrices at Different Storage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
physical characteristics of 7-Aminoflunitrazepam-D7 powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Aminoflunitrazepam-D7 is the deuterated stable isotope-labeled internal standard for 7-aminoflunitrazepam (B158405). 7-Aminoflunitrazepam is the major urinary metabolite of flunitrazepam, a potent benzodiazepine.[1][2][3] Given the forensic and clinical significance of flunitrazepam, accurate and precise quantification of its metabolite is crucial. This technical guide provides an in-depth overview of the physical and chemical characteristics of this compound and detailed experimental protocols for its application in quantitative analysis.
Physicochemical Properties
While this compound is most commonly supplied as a certified reference solution in solvents like acetonitrile (B52724) or methanol (B129727), understanding the properties of its solid form is essential for various research applications.[3][4][5]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 7-amino-5-(6-fluorophenyl-d4)-1,3-dihydro-1-(methyl-d3)-2H-1,4-benzodiazepin-2-one | [4] |
| Molecular Formula | C₁₆H₇D₇FN₃O | [4] |
| Molecular Weight | 290.34 g/mol | [3] |
| CAS Number | 879894-27-6 | [3][4] |
| Appearance (Solid) | Neat solid (based on non-deuterated form) | [6] |
| Storage Temperature | -20°C (solid form) or as recommended for solution | [6] |
| Supplied Formulation | Typically as a solution in acetonitrile or methanol (e.g., 100 µg/mL or 1 mg/mL) | [3][4][5] |
Note: Some physical properties, such as appearance, are extrapolated from the non-deuterated form, 7-Aminoflunitrazepam, as the deuterated compound is primarily available in solution.
Experimental Protocols
This compound is a critical internal standard for the accurate quantification of 7-aminoflunitrazepam in biological matrices by mass spectrometry. Below are detailed protocols for its use in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
LC-MS/MS Analysis of 7-Aminoflunitrazepam in Urine
This protocol outlines a common method for the analysis of 7-aminoflunitrazepam in urine samples using solid-phase extraction (SPE) for sample cleanup.
3.1.1. Sample Preparation (Solid-Phase Extraction)
-
Sample Pre-treatment: To 200 µL of urine in a sample tube, add 20 µL of a 250 ng/mL this compound internal standard solution. Add 200 µL of 0.5 M ammonium (B1175870) acetate (B1210297) buffer (pH 5.0) containing β-glucuronidase.[7]
-
Hydrolysis: Incubate the mixture at 50°C for 1 hour to ensure the cleavage of any conjugated metabolites. After incubation, quench the reaction by adding 200 µL of 4% phosphoric acid.[7]
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis MCX µElution Plate with appropriate solvents (if required by the specific plate chemistry, though some modern methods eliminate this step).[7]
-
Load the pre-treated sample onto the SPE plate and apply a vacuum to draw the sample through the sorbent.
-
Wash the sorbent with 200 µL of 0.02 N HCl followed by 200 µL of 20% methanol to remove interfering substances.[7]
-
Dry the plate under high vacuum for approximately 30 seconds.[7]
-
-
Elution: Elute the analyte and internal standard with two aliquots of 25 µL of a 60:40 acetonitrile:methanol solution containing 5% strong ammonia (B1221849) solution.[7]
-
Final Dilution: Dilute the eluate with 100 µL of a sample diluent (e.g., 2% acetonitrile and 1% formic acid in water) prior to injection into the LC-MS/MS system.[7]
3.1.2. LC-MS/MS Instrumental Parameters
-
LC Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: 0.01% Formic acid in water.[7]
-
Mobile Phase B: 0.01% Formic acid in acetonitrile.[7]
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up the percentage of mobile phase B to elute the analytes.[7]
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for the specific transitions of 7-aminoflunitrazepam and this compound.
Caption: Workflow for LC-MS/MS analysis of 7-aminoflunitrazepam in urine.
GC-MS Analysis of 7-Aminoflunitrazepam in Urine
This protocol provides a general outline for the analysis of 7-aminoflunitrazepam in urine using gas chromatography-mass spectrometry, which often requires derivatization.
3.2.1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
Sample Preparation: To 2 mL of urine, add 100 µL of a 100 µg/mL solution of this compound as the internal standard.[8]
-
Extraction: Add 1 mL of carbonate buffer and 5 mL of ethyl acetate. Vortex the mixture and centrifuge to separate the layers. Transfer the organic (ethyl acetate) layer to a clean tube.[8]
-
Evaporation: Evaporate the ethyl acetate extract to dryness under a stream of nitrogen.
-
Derivatization: Reconstitute the dried extract in a suitable derivatizing agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to create a more volatile and thermally stable derivative for GC analysis.[8]
3.2.2. GC-MS Instrumental Parameters
-
GC Column: An HP-5MS capillary column or equivalent is suitable.[8]
-
Injection Mode: Splitless injection is typically used for trace analysis.[8]
-
Oven Temperature Program: Start at a lower temperature (e.g., 150°C), then ramp up to a higher temperature (e.g., 300°C) to separate the analytes.[8]
-
Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the characteristic ions of the derivatized 7-aminoflunitrazepam and its deuterated internal standard.[8]
Caption: Workflow for GC-MS analysis of 7-aminoflunitrazepam in urine.
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of 7-aminoflunitrazepam in forensic and clinical settings. Its physical and chemical properties are well-suited for its use as an internal standard in both LC-MS/MS and GC-MS methodologies. The detailed protocols provided in this guide offer a robust starting point for researchers and scientists in the field of analytical toxicology and drug metabolism studies. Adherence to these or similarly validated methods is essential for obtaining high-quality, defensible data.
References
- 1. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 3. This compound solution 100 μg/mL in acetonitrile, ampule of 1 mL, certified reference material, Cerilliant® | 879894-27-6 [sigmaaldrich.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound 1.0 mg/ml in Acetonitrile [lgcstandards.com]
- 6. caymanchem.com [caymanchem.com]
- 7. lcms.cz [lcms.cz]
- 8. jfda-online.com [jfda-online.com]
Methodological & Application
Application Note: Quantitative Analysis of 7-Aminoflunitrazepam in Biological Matrices using LC-MS/MS with 7-Aminoflunitrazepam-D7 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 7-aminoflunitrazepam (B158405), the major metabolite of flunitrazepam, in biological matrices such as urine and hair. The method utilizes 7-Aminoflunitrazepam-D7 as a stable isotope-labeled internal standard to ensure accuracy and precision. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for forensic toxicology, clinical research, and drug metabolism studies.
Introduction
7-Aminoflunitrazepam is the primary urinary metabolite of flunitrazepam (Rohypnol®), a potent benzodiazepine (B76468) with sedative, anxiolytic, and muscle relaxant properties. Due to its involvement in drug-facilitated crimes, the detection and quantification of flunitrazepam and its metabolites are of significant interest in forensic toxicology. 7-Aminoflunitrazepam is a key analyte for confirming flunitrazepam exposure, as it can be detected for a longer period in urine than the parent drug.[1] This application note describes a highly selective and sensitive LC-MS/MS method for the reliable quantification of 7-aminoflunitrazepam. The use of the deuterated internal standard, this compound, compensates for matrix effects and variations in sample processing, leading to high-quality quantitative data.
Experimental
Materials and Reagents
-
7-Aminoflunitrazepam
-
This compound
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX)[2] or liquid-liquid extraction (LLE) solvents (e.g., ethyl acetate)[3]
Sample Preparation
A critical step for accurate quantification is the efficient extraction of the analyte from the biological matrix. Two common methods are solid-phase extraction (SPE) and liquid-liquid extraction (LLE).
Solid-Phase Extraction (SPE) Protocol for Urine Samples [2]
-
To 200 µL of urine, add 20 µL of the internal standard working solution (this compound).
-
Add 200 µL of 0.5 M ammonium acetate buffer (pH 5.0) containing β-glucuronidase and incubate at 50 °C for 1 hour for enzymatic hydrolysis.[2]
-
Quench the reaction with 200 µL of 4% phosphoric acid.[2]
-
Condition the SPE cartridge (e.g., Oasis MCX) as per the manufacturer's instructions.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with 200 µL of 0.02 N HCl followed by 200 µL of 20% methanol.[2]
-
Elute the analyte and internal standard with 2 x 25 µL of a 60:40 acetonitrile:methanol solution containing 5% strong ammonia (B1221849) solution.[2]
-
Dilute the eluate with 100 µL of a sample diluent (e.g., 2% acetonitrile:1% formic acid in water) before injection.[2]
Liquid-Liquid Extraction (LLE) Protocol for Urine Samples [4]
-
To a suitable volume of urine, add the internal standard (this compound).
-
Adjust the pH of the sample if necessary.
-
Add an appropriate volume of an immiscible organic solvent (e.g., ethyl acetate).
-
Vortex vigorously to ensure thorough mixing and extraction.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC/UPLC Column | C18 or PFP propyl column (e.g., 100 x 2.1 mm, 5 µm)[5] |
| Mobile Phase A | 0.1% Formic acid in water or 20 mmol/L ammonium acetate with 0.1% formic acid[5] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid[5] |
| Flow Rate | 0.25 mL/min[5] |
| Injection Volume | 5 µL[5] |
| Column Temperature | Room temperature or controlled at 40 °C |
| Gradient | A typical gradient starts with a high percentage of mobile phase A, ramping up the percentage of mobile phase B to elute the analyte, followed by a re-equilibration step. |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V[5] |
| Source Temperature | 450 °C[5] |
| Curtain Gas | 25 psi[5] |
| Nebulizing Gas (GS1) | 35 psi[5] |
| Heater Gas (GS2) | 35 psi[5] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions and Parameters
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Declustering Potential (DP) | Collision Energy (CE) |
| 7-Aminoflunitrazepam | 284.1 | 135.1 | 51 V | 39 V |
| 7-Aminoflunitrazepam | 284.1 | 226.0 | 51 V | 49 V |
| This compound | 291.1 | 135.1 | (Typically similar to analyte) | (Typically similar to analyte) |
| This compound | 291.1 | 233.0 | (Typically similar to analyte) | (Typically similar to analyte) |
Note: The specific DP and CE values may require optimization on the instrument used.
Results and Discussion
The described method provides excellent sensitivity and selectivity for the quantification of 7-aminoflunitrazepam. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by correcting for any analyte loss during sample preparation and for matrix-induced ion suppression or enhancement. The chromatographic conditions are optimized to provide good peak shape and resolution, separating the analyte from potential interferences in the matrix. The MRM transitions are highly specific to 7-aminoflunitrazepam and its deuterated analog, ensuring confident identification and quantification.
Workflow Diagrams
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Solid-Phase Extraction (SPE) protocol.
Conclusion
The LC-MS/MS method detailed in this application note is a reliable and robust tool for the quantitative analysis of 7-aminoflunitrazepam in biological samples. The use of a deuterated internal standard, coupled with the high selectivity of tandem mass spectrometry, provides the accuracy and precision required for demanding applications in forensic toxicology and clinical research. The provided protocols for sample preparation and instrumental analysis can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. lcms.cz [lcms.cz]
- 3. tandfonline.com [tandfonline.com]
- 4. Quantification of 7-aminoflunitrazepam in human urine by polymeric monolith-based capillary liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Segmental hair analysis for flunitrazepam and 7-aminoflunitrazepam in users: a comparison to existing literature - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of 7-Aminoflunitrazepam in Urine Using 7-Aminoflunitrazepam-D7 as an Internal Standard
Abstract
This application note describes robust and sensitive methods for the quantitative analysis of 7-aminoflunitrazepam (B158405), the primary urinary metabolite of flunitrazepam (Rohypnol), using 7-aminoflunitrazepam-D7 as an internal standard. Flunitrazepam is a potent benzodiazepine (B76468), and monitoring its metabolite is crucial in clinical toxicology, forensic analysis, and urine drug testing programs.[1] The protocols provided detail both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methodologies, offering flexibility for laboratories with different instrumentation. The use of a stable isotope-labeled internal standard like this compound is critical for accurate quantification by correcting for matrix effects and variations during sample preparation and analysis.[1][2]
Introduction
Flunitrazepam is a benzodiazepine with sedative, hypnotic, and amnesic effects. Due to its potential for misuse, including in cases of drug-facilitated sexual assault, sensitive and specific detection methods for its major metabolite, 7-aminoflunitrazepam, in urine are essential.[3][4][5] Stable isotope-labeled internal standards are the gold standard for mass spectrometry-based quantification, as they co-elute with the analyte of interest and exhibit similar ionization and fragmentation behavior, thus compensating for analytical variability. This compound is an ideal internal standard for the quantification of 7-aminoflunitrazepam.[1][2] This document provides detailed protocols for sample preparation and analysis using both LC-MS/MS and GC-MS.
Data Presentation
Table 1: Performance Characteristics of the LC-MS/MS Method
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 0.05 - 2.5 ng/mL | [6][7][8] |
| Linearity Range | 0.1 - 50 ng/mL | [8] |
| Intraday Precision (%CV) | 0.6 - 4.6% | [6][7] |
| Interday Precision (%CV) | 0.1 - 9.4% | [6][7][8] |
| Accuracy (Within-day) | 80.8 - 108.7% | [6][7] |
| Accuracy (Between-day) | 80.5 - 118.0% | [6][7] |
| Recovery | 70.5 - 96.7% | [6][7] |
Table 2: Performance Characteristics of the GC-MS Method
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 2.5 ng/mL | [9] |
| Limit of Quantification (LOQ) | 5.0 ng/mL | [9] |
| Repeatability RSDr (%) | < 9.91% | [9] |
| Reproducibility RSDR (%) | < 14.84% | [9] |
| Calibration Range | 80 - 200 ng/mL | [9] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of 7-Aminoflunitrazepam in Urine
This protocol is adapted from methodologies described in multiple studies.[3][4][6][8][10]
1. Materials and Reagents
-
7-Aminoflunitrazepam and this compound standards
-
β-glucuronidase
-
Acetate (B1210297) or phosphate (B84403) buffer (pH 5-6)
-
Methanol, acetonitrile, formic acid (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., CleanScreen DAU) or liquid-liquid extraction solvents (e.g., ethyl acetate)[3][4][9]
2. Sample Preparation
-
Pipette 1 mL of urine into a labeled tube.
-
Add 50 µL of the this compound internal standard working solution (concentration to be optimized based on expected analyte levels, e.g., 400 µg/L).[10]
-
Add 1 mL of buffer and 40 µL of β-glucuronidase.[10]
-
Vortex and incubate at 60°C for 1-2 hours for enzymatic hydrolysis.[3][4]
-
Allow the sample to cool to room temperature.
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the hydrolyzed sample onto the cartridge.
-
Wash the cartridge with deionized water and a weak organic solvent (e.g., 100% methanol) to remove interferences.[10]
-
Elute the analyte and internal standard with an appropriate elution solvent (e.g., a mixture of ethyl acetate and methanol).[11]
-
-
Liquid-Liquid Extraction (LLE) (Alternative to SPE):
-
Evaporate the eluate or organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis (e.g., 80:20 water:methanol).[12]
3. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 column (e.g., 3.0 x 100 mm, 2.7 µm)[12]
-
Mobile Phase A: 0.01% Formic acid in water[12]
-
Mobile Phase B: 0.01% Formic acid in acetonitrile[12]
-
Gradient: A typical gradient would start at 90% A, ramp to 50% A over 5 minutes, then to 5% A, hold, and return to initial conditions.[12]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5-10 µL
-
MS System: Triple quadrupole mass spectrometer (e.g., Xevo TQ-S micro)[12]
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be determined by infusing pure standards.
Protocol 2: GC-MS Analysis of 7-Aminoflunitrazepam in Urine
This protocol is based on a collaborative study for the determination of 7-aminoflunitrazepam.[9]
1. Materials and Reagents
-
7-Aminoflunitrazepam and this compound standards
-
Carbonate buffer
-
Ethyl acetate
-
Derivatizing agent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
2. Sample Preparation
-
To 2 mL of urine, add 100 µL of the internal standard solution (e.g., 100 µg/mL this compound).[9]
-
Add 1 mL of carbonate buffer solution and 5 mL of ethyl acetate.[9]
-
Vortex for 5 minutes and centrifuge at 1500 rpm for 5 minutes.[9]
-
Transfer the upper organic layer to a clean test tube.[9]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.[9]
-
Derivatization: Add the derivatizing reagent (e.g., MSTFA) to the dried extract to form the TMS-derivative.[9]
3. GC-MS Conditions
-
GC System: Agilent 6890 or equivalent
-
Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)[9]
-
Carrier Gas: Helium at a flow rate of 0.8-1.2 mL/min[9]
-
Injector: Splitless mode at 260°C[9]
-
Oven Program: Start at 150°C (hold for 1 min), ramp to 300°C at 20°C/min, and hold for 3.5 min.[9]
-
MS System: Agilent 5973N or equivalent
-
Interface Temperature: 280°C[9]
-
Mode: Selected Ion Monitoring (SIM)
-
Ions for TMS-7-aminoflunitrazepam: m/z 355 (quantifier), 326, 327[9]
-
Ions for TMS-7-aminoflunitrazepam-D7: m/z 362 (quantifier), 333, 334[9]
Visualizations
Caption: LC-MS/MS workflow for 7-aminoflunitrazepam analysis.
Caption: GC-MS workflow for 7-aminoflunitrazepam analysis.
Conclusion
The described LC-MS/MS and GC-MS methods, utilizing this compound as an internal standard, provide reliable and accurate quantification of 7-aminoflunitrazepam in urine. These protocols are suitable for high-throughput screening and confirmation in clinical and forensic settings. The choice between LC-MS/MS and GC-MS will depend on the specific requirements of the laboratory, including desired sensitivity and available instrumentation. Both methods demonstrate acceptable performance characteristics for routine drug testing.
References
- 1. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. researchgate.net [researchgate.net]
- 3. dl.astm.org [dl.astm.org]
- 4. Analysis of biofluids for flunitrazepam and metabolites by electrospray liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous quantification of urine flunitrazepam, nimetazepam and nitrazepam by using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of 7-aminoflunitrazepam in human urine by polymeric monolith-based capillary liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jfda-online.com [jfda-online.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Extraction and analysis of flunitrazepam/7-aminoflunitrazepam in blood and urine by LC-PDA and GC-MS using butyl SPE columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
Application Note and Protocol for Solid-Phase Extraction of 7-Aminoflunitrazepam from Whole Blood
This document provides a detailed protocol for the solid-phase extraction (SPE) of 7-aminoflunitrazepam (B158405), the primary metabolite of flunitrazepam, from whole blood samples. This methodology is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for the quantification of this analyte in a complex biological matrix.
Introduction
7-Aminoflunitrazepam is the main metabolite of flunitrazepam (Rohypnol®), a potent benzodiazepine. Due to the extensive metabolism of the parent drug, 7-aminoflunitrazepam is often the primary target analyte in toxicological and forensic investigations, especially in stored blood samples where flunitrazepam can degrade.[1] Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from biological matrices prior to chromatographic analysis, offering high recovery and cleaner extracts compared to traditional liquid-liquid extraction.[2][3][4] This protocol outlines a common SPE procedure using mixed-mode or polymeric cartridges, followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Summary
The following table summarizes quantitative data from various studies on the solid-phase extraction of 7-aminoflunitrazepam from blood or plasma.
| SPE Sorbent | Analytical Method | Sample Volume | Recovery (%) | LOQ (ng/mL) | LOD (ng/mL) | Reference |
| Butyl | GC-MS (SIM) | Not Specified | Not Specified | 1.0 | Not Specified | [5] |
| Mixed-Mode | HPLC-UV | 0.5 mL (Serum) | >90 (approx.) | Not Specified | 1.0 | [1][6] |
| Monolithic C18 SpinTip | UPLC-Q-ToF-MS | 20 µL (Plasma) | 93.5 - 118 | 0.5 - 250 (Linear Range) | 0.2 - 0.5 | [7] |
| ISOLUTE® SLE+ | GC/MS | 1 mL (Whole Blood) | Good | 10 | Not Specified | [2] |
| Strong Cation Exchange (SCX) | LC-MS/MS | 200 µL (Blood) | Not Specified | 5 - 1000 (Linear Range) | Not Specified | [8] |
| Oasis® MCX | LC-MS/MS | Not Specified | >89 | Not Specified | 0.5 | [3] |
| SepPak® C18 | UPLC-UV | Not Specified | 82.53 | Not Specified | Not Specified | [3] |
| Oasis® HLB | UPLC-UV | Not Specified | 76.81 | Not Specified | Not Specified | [4] |
Experimental Workflow
Caption: Solid-Phase Extraction Workflow for 7-Aminoflunitrazepam from Whole Blood.
Detailed Experimental Protocol
This protocol is a synthesized example based on common practices reported in the literature, particularly utilizing a mixed-mode SPE cartridge.[1][6][9]
Materials and Reagents
-
Whole blood samples
-
7-Aminoflunitrazepam certified reference material
-
Deuterated internal standard (e.g., this compound)
-
Mixed-mode solid-phase extraction cartridges (e.g., Oasis MCX)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Phosphate buffer (0.02 M, pH 6.0)[1]
-
Ammonium hydroxide (B78521)
-
Dichloromethane
-
Isopropanol
-
Formic acid
-
Heptafluorobutyric anhydride (B1165640) (HFBA) for GC-MS derivatization, if required[10][11]
-
Glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure
1. Standard and Internal Standard Preparation
1.1. Prepare a stock solution of 7-aminoflunitrazepam in methanol (e.g., 1 mg/mL). 1.2. Prepare working standard solutions by serial dilution of the stock solution with methanol to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL). 1.3. Prepare an internal standard (ISTD) working solution (e.g., 10 µg/mL of this compound in methanol).[10]
2. Sample Pre-treatment
2.1. Pipette 1 mL of whole blood into a glass centrifuge tube. 2.2. Add a known amount of the internal standard working solution. 2.3. Add 4 mL of phosphate buffer (0.02 M, pH 6.0).[10] 2.4. Vortex the sample for 30 seconds. 2.5. Centrifuge at 3000 rpm for 10 minutes to precipitate proteins. 2.6. Carefully transfer the supernatant to a clean tube for loading onto the SPE cartridge.
3. Solid-Phase Extraction
3.1. Cartridge Conditioning: 3.1.1. Place the mixed-mode SPE cartridges onto the vacuum manifold. 3.1.2. Wash the cartridges with 2 mL of methanol. 3.1.3. Equilibrate the cartridges with 2 mL of deionized water, followed by 2 mL of phosphate buffer (pH 6.0). Do not allow the sorbent to go dry.
3.2. Sample Loading: 3.2.1. Load the pre-treated sample supernatant onto the conditioned SPE cartridge. 3.2.2. Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, dropwise rate (approximately 1-2 mL/min).
3.3. Washing: 3.3.1. Wash the cartridge with 2 mL of deionized water. 3.3.2. Wash the cartridge with 2 mL of 0.1 M acetic acid. 3.3.3. Wash the cartridge with 2 mL of methanol. 3.3.4. Dry the cartridge thoroughly under high vacuum for 5-10 minutes.
3.4. Elution: 3.4.1. Place clean collection tubes in the manifold. 3.4.2. Elute the analyte with 3 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (e.g., 78:20:2 v/v/v).[9] Collect the eluate.
4. Final Eluate Processing
4.1. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. 4.2. For LC-MS/MS Analysis: Reconstitute the dry residue in 100 µL of the mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).[9] Vortex and transfer to an autosampler vial. 4.3. For GC-MS Analysis: Derivatization is often necessary.[5][10][11] 4.3.1. Add 50 µL of ethyl acetate (B1210297) and 50 µL of HFBA to the dried extract. 4.3.2. Cap the tube and heat at 70°C for 30 minutes. 4.3.3. Evaporate the derivatization agent under a nitrogen stream. 4.3.4. Reconstitute the residue in 50 µL of ethyl acetate for injection.
5. Instrumental Analysis
Analyze the prepared samples using a validated LC-MS/MS or GC-MS method. The specific instrument parameters for the chromatographic separation and mass spectrometric detection should be optimized for 7-aminoflunitrazepam.
Conclusion
This application note provides a comprehensive protocol for the solid-phase extraction of 7-aminoflunitrazepam from whole blood. The use of mixed-mode SPE cartridges offers a robust method for sample cleanup, leading to reliable and reproducible quantification by mass spectrometric techniques. Researchers should validate the method in their laboratory to ensure it meets the specific requirements of their studies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. selekt.biotage.com [selekt.biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. Extraction and analysis of flunitrazepam/7-aminoflunitrazepam in blood and urine by LC-PDA and GC-MS using butyl SPE columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of flunitrazepam and its main metabolites in serum and urine by HPLC after mixed-mode solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. itspsolutions.com [itspsolutions.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. scispace.com [scispace.com]
- 11. boris-portal.unibe.ch [boris-portal.unibe.ch]
Application Note: Quantitative Analysis of 7-Aminoflunitrazepam in Biological Matrices using GC-MS with 7-Aminoflunitrazepam-D7 Internal Standard
Introduction
7-Aminoflunitrazepam (B158405) is the primary and most prominent urinary metabolite of flunitrazepam, a potent benzodiazepine.[1][2] Due to flunitrazepam's use in drug-facilitated crimes and its potential for abuse, sensitive and specific analytical methods for the detection and quantification of its metabolites are crucial in forensic and clinical toxicology.[2][3] This application note describes a robust and reliable method for the quantitative analysis of 7-aminoflunitrazepam in biological samples, such as urine and blood, using gas chromatography-mass spectrometry (GC-MS) with its deuterated internal standard, 7-aminoflunitrazepam-D7. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for variations in sample preparation and instrument response.
Principle of the Method
The analytical method involves the extraction of 7-aminoflunitrazepam and the internal standard from the biological matrix, followed by derivatization to enhance their volatility and thermal stability for GC-MS analysis.[1][4] Quantification is achieved by monitoring specific ions of the derivatized analyte and internal standard in selected ion monitoring (SIM) mode, which provides excellent sensitivity and selectivity.[2][3]
Experimental Protocols
1. Reagents and Materials
-
7-Aminoflunitrazepam standard
-
This compound internal standard[5]
-
Derivatizing agents: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), N-methyl-bis(trifluoroacetamide) (MBTFA), heptafluorobutyric anhydride (B1165640) (HFBA), or pentafluoropropionic anhydride (PFPA)[1][2][3][6]
-
Extraction solvents (e.g., ethyl acetate (B1210297), chloroform)
-
Buffers (e.g., phosphate (B84403) buffer)
-
Solid-phase extraction (SPE) cartridges (optional)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)[2]
2. Sample Preparation
A critical step in the analysis is the extraction of the analyte from the complex biological matrix. Two common methods are liquid-liquid extraction and solid-phase extraction.
2.1. Liquid-Liquid Extraction (LLE) Protocol
-
Sample Aliquoting: Pipette 1 mL of the biological sample (e.g., urine, blood) into a clean glass tube.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution.
-
pH Adjustment: Adjust the sample pH using an appropriate buffer to optimize extraction efficiency.
-
Extraction: Add 5 mL of an immiscible organic solvent (e.g., ethyl acetate). Vortex for 2 minutes and centrifuge to separate the layers.
-
Solvent Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitution: Reconstitute the dried extract in a small volume of a suitable solvent (e.g., ethyl acetate) prior to derivatization.
2.2. Solid-Phase Extraction (SPE) Protocol
-
Column Conditioning: Condition an appropriate SPE cartridge (e.g., mixed-mode) with methanol (B129727) followed by water or buffer.
-
Sample Loading: Load the pre-treated sample (spiked with internal standard and buffered) onto the SPE cartridge.
-
Washing: Wash the cartridge with a series of solvents to remove interferences. A typical wash sequence might include deionized water and a weak organic solvent.[3]
-
Elution: Elute the analyte and internal standard with a suitable elution solvent (e.g., a mixture of ethyl acetate and methanol).[3]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue as described in the LLE protocol.
3. Derivatization
Derivatization is essential to improve the chromatographic behavior of 7-aminoflunitrazepam. Silylation and acylation are common approaches.[4]
3.1. Silylation with MSTFA
-
To the dried extract, add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2]
-
Cap the vial and heat at 60-80°C for 20-30 minutes.[2]
-
Cool to room temperature before injection into the GC-MS.
3.2. Acylation with HFBA
-
Reconstitute the dried extract in a suitable solvent.
-
Add 50 µL of heptafluorobutyric anhydride (HFBA).[6]
-
Incubate at 60-70°C for 30 minutes.
-
Evaporate the excess reagent and reconstitute in a suitable solvent for injection.
4. GC-MS Analysis
The derivatized sample is then analyzed by GC-MS. The following are typical instrument parameters, which may require optimization for specific instruments and columns.
-
Gas Chromatograph (GC):
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[2]
-
Injector: Splitless mode at 260-280°C.[2]
-
Oven Temperature Program: Initial temperature of 150°C held for 1 minute, then ramped at 20°C/min to 300°C and held for 3.5 minutes.[2]
-
Carrier Gas: Helium at a constant flow rate.[2]
-
-
Mass Spectrometer (MS):
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the GC-MS analysis of 7-aminoflunitrazepam.
Table 1: Method Validation Parameters
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 2.5 ng/mL | [2] |
| Limit of Quantification (LOQ) | 5.0 ng/mL | [2] |
| Calibration Curve Range | 80 - 200 ng/mL | [2] |
| Repeatability (RSDr) | < 9.91% | [2] |
| Reproducibility (RSDR) | < 14.84% | [2] |
Table 2: Selected Ion Monitoring (SIM) Parameters for TMS-Derivatized Analytes
| Analyte | Quantifier Ion (m/z) | Qualifier Ions (m/z) | Reference |
| 7-Aminoflunitrazepam-TMS | 355 | 326, 327 | [2] |
| This compound-TMS | 362 | 333, 334 | [2] |
Visualizations
Experimental Workflow for GC-MS Analysis of 7-Aminoflunitrazepam
Caption: Overall workflow for the GC-MS analysis of 7-aminoflunitrazepam.
Logical Relationship of Analytical Steps
Caption: Key logical steps in the quantitative analysis of 7-aminoflunitrazepam.
References
- 1. The detection and quantitation of 7-aminoflunitrazepam, the major urinary metabolite of flunitrazepam, by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. Extraction and analysis of flunitrazepam/7-aminoflunitrazepam in blood and urine by LC-PDA and GC-MS using butyl SPE columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. Flunitrazepam-D7 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 6. GC-MS determination of flunitrazepam and its major metabolite in whole blood and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Quantitation of 7-Aminoflunitrazepam in Hair Samples using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flunitrazepam (FLU), a potent benzodiazepine, is of significant interest in forensic toxicology due to its involvement in drug-facilitated crimes. Its major metabolite, 7-aminoflunitrazepam (B158405) (7AF), is a key analyte for confirming FLU ingestion. Hair analysis provides a wide window of detection, making it a valuable matrix for retrospective investigation of drug exposure.[1][2] This application note details a robust and sensitive method for the quantitation of 7-aminoflunitrazepam in human hair samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol described herein is intended to provide a comprehensive guide for researchers and forensic toxicologists.
The detection of 7-aminoflunitrazepam in hair can be indicative of both single-dose exposure and chronic use. Following a single 2 mg dose of flunitrazepam, 7-aminoflunitrazepam has been detected in hair as early as 24 hours after administration and can remain detectable for at least 28 days.[3][4] In chronic users, concentrations of 7-aminoflunitrazepam in hair can range from 0.0088 to 9.5 ng/mg.[1]
Experimental Protocols
This section provides a detailed methodology for the analysis of 7-aminoflunitrazepam in hair samples, from sample preparation to LC-MS/MS analysis.
Sample Preparation
Proper sample preparation is critical for accurate and reproducible results. The following protocol outlines the steps for hair sample decontamination, extraction, and cleanup.
Materials:
-
Methylene (B1212753) chloride
-
Phosphate (B84403) buffer (pH 8.4)
-
Diazepam-d5 (Internal Standard)
-
Diethyl ether
-
20 mmol/L ammonium (B1175870) acetate (B1210297) with 0.1% formic acid in water
-
Cryogenic grinding equipment
-
Centrifuge
-
Vortex mixer
-
Evaporator
Protocol:
-
Decontamination: Wash hair samples sequentially with methylene chloride to remove external contaminants.[5]
-
Segmentation (Optional): For segmental analysis, cut the hair strands into 1 cm segments. This can help in determining the timeline of drug exposure.[1][2][6]
-
Homogenization: Weigh 10-20 mg of decontaminated hair and pulverize it using a cryogenic grinder.[1]
-
Incubation/Extraction:
-
To the pulverized hair sample, add a known amount of internal standard (e.g., Diazepam-d5).[5]
-
Add an appropriate extraction solvent. One method involves a single-step extraction with an extraction medium, while another involves incubation in a phosphate buffer (pH 8.4).[1][5] For the buffer incubation, sonicate the sample for a specified period.
-
-
Liquid-Liquid Extraction (LLE):
-
Add an organic solvent mixture, such as diethyl ether/methylene chloride (10/90 v/v), to the incubated sample.[5]
-
Vortex the mixture thoroughly and then centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase, for example, a mixture of acetonitrile and 20 mmol/L ammonium acetate with 0.1% formic acid.[1]
-
LC-MS/MS Analysis
The following are typical Liquid Chromatography and Mass Spectrometry conditions for the analysis of 7-aminoflunitrazepam.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | Allure PFP propyl column (100 × 2.1 mm, 5 µm) or equivalent[1] |
| Mobile Phase A | 20 mmol/L ammonium acetate with 0.1% formic acid in water[1] |
| Mobile Phase B | Acetonitrile[1] |
| Gradient | Isocratic elution (e.g., 30% A and 70% B)[1] or a gradient program |
| Flow Rate | 0.25 mL/min[1] |
| Column Temperature | Room temperature or controlled (e.g., 40°C)[1][7] |
| Injection Volume | 5-30 µL[1][7][8] |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |
| Ion Spray Voltage | 5500 V[1] |
| Source Temperature | 450 °C[1] |
| Curtain Gas | 25 psi[1] |
| Nebulizing Gas (GS1) | 35 psi[1] |
| Heater Gas (GS2) | 35 psi[1] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[1] |
MRM Transitions for 7-Aminoflunitrazepam:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |
| 7-Aminoflunitrazepam | 284.2 | 135.2 (Quantifier)[1] | 80 | 39 |
| 226.2 (Qualifier)[1] | 41 | |||
| Flunitrazepam | 314.2 | 268.3 (Quantifier)[1] | 80 | 35 |
| 239.3 (Qualifier)[1] | 45 | |||
| Alprazolam-d5 (IS) | 314.1 | 286.1 (Quantifier)[1] | 80 | 33 |
| 279.2 (Qualifier)[1] | 32 |
Data Presentation
The following tables summarize the quantitative data and method validation parameters for the analysis of 7-aminoflunitrazepam in hair.
Quantitative Data Summary
| Study Type | Analyte | Concentration Range (ng/mg) | Median Concentration (ng/mg) |
| Chronic Users (n=22) [1][2][6] | Flunitrazepam | 0.01 - 0.16 | 0.03 |
| 7-Aminoflunitrazepam | 0.01 - 0.34 | 0.09 | |
| Single Dose (2 mg) [3][4] | 7-Aminoflunitrazepam | 0.0005 - 0.008 | Not Reported |
Method Validation Parameters
| Parameter | Result |
| Limit of Detection (LOD) | Recommended to be lower than 0.0005 ng/mg for single-dose detection[1][3] |
| Limit of Quantification (LOQ) | 0.5 to 5 pg/mg (0.0005 to 0.005 ng/mg)[5] |
| Linearity (Calibration Range) | 0.005 - 10 ng/mg with r² > 0.99[1] |
| Accuracy (Bias %) | Within ±15%[1] |
| Precision (RSD %) | Inter- and Intra-day precision below 15%[1] |
| Recovery | 32% to 76%[5] |
Visualizations
The following diagrams illustrate the experimental workflow for the quantitation of 7-aminoflunitrazepam in hair samples.
Caption: Overall experimental workflow from sample receipt to final reporting.
Caption: Detailed workflow for hair sample preparation prior to LC-MS/MS analysis.
References
- 1. Segmental hair analysis for flunitrazepam and 7-aminoflunitrazepam in users: a comparison to existing literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Segmental hair analysis for flunitrazepam and 7-aminoflunitrazepam in users: a comparison to existing literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deposition of 7-Aminoflunitrazepam and Flunitrazepam in Hair After a Single Dose of Rohypnol® [store.astm.org]
- 5. Screening method for benzodiazepines and hypnotics in hair at pg/mg level by liquid chromatography-mass spectrometry/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. sciex.com [sciex.com]
- 8. researchgate.net [researchgate.net]
Preparation of 7-Aminoflunitrazepam-D7 Stock and Working Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of stock and working solutions of 7-Aminoflunitrazepam-D7, a crucial internal standard for the quantitative analysis of 7-aminoflunitrazepam, the primary metabolite of flunitrazepam. Accurate preparation of these solutions is paramount for reliable results in forensic toxicology, clinical chemistry, and drug metabolism studies.
Data Summary
Quantitative data for the preparation of this compound solutions are summarized in the table below. These values are based on commonly available certified reference materials (CRMs) and established laboratory protocols.
| Parameter | Stock Solution | Working Solution 1 | Working Solution 2 |
| Analyte | This compound | This compound | This compound |
| Source Material | Commercial CRM | Stock Solution | Stock Solution |
| Initial Concentration | 1 mg/mL or 100 µg/mL | 100 µg/mL | 5 µg/mL |
| Solvent | Acetonitrile (B52724) | Methanol (B129727) | Methanol |
| Final Concentration | 5 µg/mL | 1.0 µg/mL | Varies (e.g., for standard curve) |
| Preparation Volume | Varies | 10 mL | Varies |
| Storage Temperature | -20°C[1] | -20°C (recommended) | -20°C (recommended) |
| Stability | ≥ 3 years (unopened)[1] | Up to one year (recommended)[2] | Shorter term, prepare as needed |
Experimental Protocols
The following protocols detail the step-by-step procedures for preparing this compound stock and working solutions.
Materials and Reagents
-
This compound Certified Reference Material (CRM) in acetonitrile (e.g., 1 mg/mL or 100 µg/mL)
-
Methanol (LC-MS grade or equivalent)
-
Acetonitrile (LC-MS grade or equivalent)
-
Calibrated pipettes and sterile, disposable tips
-
Volumetric flasks (Class A)
-
Amber glass vials for storage
-
Vortex mixer
Protocol 1: Preparation of an Intermediate Stock Solution (5 µg/mL)
This protocol describes the dilution of a commercial stock solution to create an intermediate stock solution.
-
Equilibration: Allow the commercial this compound CRM (100 µg/mL in acetonitrile) to equilibrate to room temperature before opening.[3]
-
Dilution: Using a calibrated pipette, transfer 500 µL of the 100 µg/mL CRM into a 10 mL volumetric flask.
-
Solvent Addition: Add methanol to the flask to just below the calibration mark.
-
Mixing: Cap the flask and vortex gently to ensure homogeneity.
-
Final Volume: Carefully add methanol to bring the final volume to the 10 mL mark.
-
Transfer and Storage: Transfer the resulting 5 µg/mL solution to a labeled amber glass vial and store at -20°C.[3]
Protocol 2: Preparation of a Working Internal Standard Solution (1.0 µg/mL)
This protocol is suitable for preparing a working internal standard solution for methods such as LC-MS.
-
Equilibration: Allow the commercial this compound CRM (100 µg/mL in acetonitrile) to equilibrate to room temperature.
-
Dilution: In a 10 mL volumetric flask, add approximately 9 mL of methanol.[2]
-
Aliquot Transfer: Using a calibrated pipette, add 100 µL of the 100 µg/mL stock solution to the methanol in the flask.[2]
-
Mixing: Cap and vortex the solution to ensure it is well-mixed.
-
Final Volume Adjustment: Bring the solution to the final volume of 10 mL with methanol.[2]
-
Storage: Transfer the 1.0 µg/mL working solution to a clearly labeled amber vial and store under refrigeration, with -20°C being recommended for long-term stability. This solution is reported to be stable for one year when stored refrigerated.[2]
Visualized Workflow
The following diagram illustrates the logical workflow for the preparation of this compound stock and working solutions.
Caption: Workflow for this compound solution preparation.
References
Application of 7-Aminoflunitrazepam-D7 in Isotope Dilution Mass Spectrometry
Introduction
7-Aminoflunitrazepam (B158405) is the primary and most abundant urinary metabolite of flunitrazepam (marketed as Rohypnol®), a potent benzodiazepine (B76468) with sedative, hypnotic, and amnesic effects. Due to its use in drug-facilitated crimes, the accurate and sensitive detection of flunitrazepam and its metabolites is crucial in forensic and clinical toxicology. 7-Aminoflunitrazepam-D7, a stable isotope-labeled analog of 7-aminoflunitrazepam, serves as an ideal internal standard for isotope dilution mass spectrometry (IDMS). This technique offers high precision and accuracy by correcting for analyte losses during sample preparation and variations in instrument response. This document provides detailed application notes and protocols for the use of this compound in quantifying 7-aminoflunitrazepam in biological matrices.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a highly accurate quantitative technique. It involves adding a known amount of an isotopically labeled internal standard (in this case, this compound) to a sample containing the analyte of interest (7-aminoflunitrazepam). The labeled and unlabeled compounds are chemically identical and thus exhibit similar behavior during extraction, derivatization, and chromatographic separation. By measuring the ratio of the mass spectrometric signals of the analyte to the internal standard, the concentration of the analyte in the original sample can be precisely determined, compensating for any procedural losses.
Applications
The primary application of this compound is in the quantitative analysis of 7-aminoflunitrazepam in various biological samples for:
-
Forensic Toxicology: Detecting flunitrazepam use in cases of suspected drug-facilitated sexual assault, driving under the influence of drugs (DUID), and other criminal investigations.
-
Clinical Toxicology: Monitoring patients prescribed flunitrazepam, assessing compliance, and diagnosing overdose.
-
Urine Drug Testing: Screening for flunitrazepam abuse in workplace, sports, and rehabilitation settings.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative performance data from various validated methods using this compound as an internal standard.
Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Matrix | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) | Reference |
| Urine | 0.1 - 50 | 0.05 | 0.1 | [3] |
| Urine | 0.4 - 500 | 0.2 - 0.5 | 0.4 | [4] |
| Plasma | 0.5 - 250 | 0.2 - 0.5 | 0.5 | [4] |
| Urine | 20 - 2000 | 1 - 3 | 20 | [5] |
| Oral Fluid | 0.1 - 5.0 (µg/L) | 0.1 (µg/L) | 0.15 (µg/L) | [6] |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Methods
| Matrix | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) | Reference |
| Urine | 80 - 200 | 2.5 | 5.0 | [7][8] |
| Urine | Not Specified | Not Specified | 1.0 | [9] |
Experimental Protocols
Below are detailed protocols for the analysis of 7-aminoflunitrazepam using this compound as an internal standard.
Protocol 1: LC-MS/MS Analysis of 7-Aminoflunitrazepam in Urine
This protocol is based on a method employing solid-phase extraction for sample cleanup.
1. Sample Preparation (Solid-Phase Extraction)
2. LC-MS/MS Parameters
-
LC Column: A C18 reversed-phase column (e.g., CORTECS UPLC C18+) is suitable for separation.[10]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.3 - 0.6 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
7-Aminoflunitrazepam: Monitor at least two transitions, for example, Q1: 284.1 m/z -> Q3: 135.1 m/z (quantifier) and Q3: 256.1 m/z (qualifier).
-
This compound: Monitor the corresponding transitions, for example, Q1: 291.1 m/z -> Q3: 142.1 m/z.
-
3. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of 7-aminoflunitrazepam to this compound against the concentration of the calibrators.
-
Determine the concentration of 7-aminoflunitrazepam in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: GC-MS Analysis of 7-Aminoflunitrazepam in Urine
This protocol involves liquid-liquid extraction and derivatization prior to GC-MS analysis.
1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)
2. GC-MS Parameters
-
GC Column: A capillary column suitable for drug analysis (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injector: Splitless injection mode.
-
Oven Temperature Program: A temperature gradient starting from approximately 150°C and ramping up to around 300°C.
-
Carrier Gas: Helium.
-
Mass Spectrometer: A mass selective detector operating in selected ion monitoring (SIM) mode.
-
Ions to Monitor (as TMS-derivatives):
3. Data Analysis
-
Similar to the LC-MS/MS method, construct a calibration curve based on the peak area ratios of the derivatized analyte to the derivatized internal standard.
-
Quantify the analyte in unknown samples using the calibration curve.
Conclusion
This compound is an essential tool for the accurate and reliable quantification of 7-aminoflunitrazepam in biological matrices. The use of isotope dilution mass spectrometry with this compound as an internal standard provides high sensitivity and specificity, making it the gold standard for forensic and clinical applications involving flunitrazepam. The protocols outlined above provide a robust framework for researchers, scientists, and drug development professionals to implement these analytical methods in their laboratories.
References
- 1. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. 7-Aminoflunitrazepam | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 3. Quantification of 7-aminoflunitrazepam in human urine by polymeric monolith-based capillary liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of flunitrazepam and 7-aminoflunitrazepam in human urine by on-line solid phase extraction liquid chromatography-electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. jfda-online.com [jfda-online.com]
- 8. researchgate.net [researchgate.net]
- 9. Extraction and analysis of flunitrazepam/7-aminoflunitrazepam in blood and urine by LC-PDA and GC-MS using butyl SPE columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
Application Notes and Protocols for the Analysis of Flunitrazepam and its Metabolites in Oral Fluid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the sensitive and specific detection of flunitrazepam and its primary metabolite, 7-aminoflunitrazepam (B158405), in oral fluid. The protocols outlined below are based on established gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are the preferred techniques for confirmation of benzodiazepines in biological samples.[1]
Introduction
Flunitrazepam, a potent benzodiazepine, is a concern in clinical and forensic toxicology due to its use in drug-facilitated crimes and its potential for abuse.[2] Oral fluid serves as a valuable, non-invasive alternative to blood and urine for detecting recent drug use.[2][3] However, the analysis of flunitrazepam in oral fluid presents challenges due to low concentrations, the high lipophilicity of the compound, and its instability in non-preserved samples.[4] The primary metabolite, 7-aminoflunitrazepam, is often found in higher concentrations than the parent drug in oral fluid, making it a crucial target for analysis.[2][5]
Metabolic Pathway of Flunitrazepam
Flunitrazepam is metabolized in the liver, primarily through reduction of the nitro group to form 7-aminoflunitrazepam. Other metabolites, such as desmethylflunitrazepam, are also formed.[6]
Caption: Simplified metabolic pathway of flunitrazepam.
Quantitative Data Summary
The following tables summarize the quantitative performance of various analytical methods for the detection of flunitrazepam and 7-aminoflunitrazepam in oral fluid.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance [2]
| Analyte | Limit of Detection (LOD) (µg/L) | Limit of Quantitation (LOQ) (µg/L) |
| Flunitrazepam | 0.05 | 0.1 |
| 7-aminoflunitrazepam | 0.1 | 0.15 |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Performance [7][8]
| Analyte | Limit of Quantitation (LOQ) (ng/mL) |
| Flunitrazepam | 0.1 - 1.0 |
| 7-aminoflunitrazepam | 0.1 - 1.0 |
Table 3: Electroanalytical Sensing Method Performance [4]
| Analyte | Limit of Detection (ng/mL) | Linear Range (ng/mL) |
| Flunitrazepam | 30 | 35 - 1100 |
| 7-aminoflunitrazepam | 8 | 10 - 1100 |
Experimental Protocols
General Experimental Workflow
The general workflow for the analysis of flunitrazepam and its metabolites in oral fluid involves sample collection, preparation (extraction), and instrumental analysis.
Caption: General workflow for oral fluid analysis.
Protocol 1: GC-MS Analysis of Flunitrazepam and 7-aminoflunitrazepam
This protocol is based on a validated method using solid-phase extraction and gas chromatography-mass spectrometry with negative chemical ionization.[2][5]
1. Oral Fluid Collection and Stabilization:
-
Collect oral fluid by spitting into a polypropylene (B1209903) tube.[2]
-
To ensure the stability of flunitrazepam, immediately add 2% sodium fluoride (B91410) (NaF) to the collection tube.[2][5] The stability of flunitrazepam in oral fluid is poor without a preservative, even at 4°C.[2][5]
-
Store samples at 4°C until analysis.[2]
2. Internal Standards:
-
Use heptadeuterated flunitrazepam and 7-aminoflunitrazepam as internal standards.[2]
3. Solid-Phase Extraction (SPE):
-
Objective: To isolate and concentrate the analytes from the oral fluid matrix.
-
Use a Varian Bond Elut cartridge or equivalent.[7]
-
Procedure:
-
Condition the SPE cartridge.
-
Apply the oral fluid sample to the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes with an appropriate solvent mixture.
-
4. Derivatization (for 7-aminoflunitrazepam):
-
Derivatization may be required for 7-aminoflunitrazepam to improve its chromatographic properties for GC-MS analysis.
5. GC-MS Analysis:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Ionization Mode: Negative Chemical Ionization (NCI) with methane (B114726) as the ionization gas is recommended for high sensitivity.[2]
-
Data Acquisition: Monitor for the specific ions of flunitrazepam, 7-aminoflunitrazepam, and their deuterated internal standards.
Protocol 2: LC-MS/MS Analysis of Flunitrazepam and Other Benzodiazepines
This protocol describes a rapid and sensitive method for the simultaneous analysis of multiple benzodiazepines, including flunitrazepam and 7-aminoflunitrazepam, in oral fluid using liquid chromatography-tandem mass spectrometry.[7][8][9]
1. Oral Fluid Collection:
-
Use a collection device such as the Quantisal™ or a similar device that collects a specific volume of oral fluid and dilutes it with a preservative buffer.[3][7] A typical device collects approximately 0.4 mL of oral fluid into 0.8 mL of preservative.[7][8]
2. Internal Standard:
3. Solid-Phase Extraction (SPE):
-
Objective: To clean up the sample and concentrate the analytes.
-
Procedure:
-
Condition a Varian Bond Elut cartridge (or equivalent) with methanol (B129727) and water.[7][8]
-
Add phosphate (B84403) buffer (0.1M, pH 6.0) to the diluted oral fluid sample.[8]
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with deionized water and a mixture of phosphate buffer and acetonitrile.[10]
-
Dry the cartridge thoroughly.
-
Elute the benzodiazepines with a suitable solvent, such as ethyl acetate (B1210297) with 2% ammonium (B1175870) hydroxide.[10]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in an appropriate solvent for LC-MS/MS analysis.[10]
-
4. LC-MS/MS Analysis:
-
Instrumentation: Liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI) is commonly used.[9][10]
-
Chromatography: Use a suitable C18 reversed-phase column.[10]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile) is typically employed.
-
Data Acquisition: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring for at least two specific transitions for each analyte for confirmation.[3]
Conclusion
The choice of analytical method for flunitrazepam and its metabolites in oral fluid will depend on the specific requirements of the study, including the desired sensitivity, throughput, and the availability of instrumentation. Both GC-MS and LC-MS/MS provide the necessary sensitivity and specificity for the reliable detection and quantification of these compounds at the low concentrations typically found in oral fluid. Proper sample collection and storage are critical to ensure the integrity of the results, particularly for the unstable parent drug, flunitrazepam.
References
- 1. lin-zhi.com [lin-zhi.com]
- 2. Detection of flunitrazepam and 7-aminoflunitrazepam in oral fluid after controlled administration of rohypnol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. hrpub.org [hrpub.org]
- 5. ovid.com [ovid.com]
- 6. Flunitrazepam - Wikipedia [en.wikipedia.org]
- 7. Simultaneous analysis of 14 benzodiazepines in oral fluid by solid-phase extraction and LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Determination of benzodiazepines in oral fluid using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
minimizing matrix effects in 7-aminoflunitrazepam quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the quantification of 7-aminoflunitrazepam (B158405).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of 7-aminoflunitrazepam?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds from the sample matrix. This can lead to either ion suppression or enhancement, resulting in inaccurate quantification of 7-aminoflunitrazepam.[1] Essentially, components of the biological sample (e.g., urine, blood, hair) can interfere with the detection of the target analyte, leading to underestimation or overestimation of its concentration.[2]
Q2: What are the common sources of matrix effects in 7-aminoflunitrazepam analysis?
A2: Common sources of matrix effects include endogenous substances like salts, lipids, and proteins present in biological samples such as blood, urine, and hair.[2] Exogenous compounds, such as co-administered drugs and their metabolites, can also contribute to these effects.[3]
Q3: How can I assess the presence and magnitude of matrix effects in my assay?
A3: The post-extraction addition method is a widely used technique to evaluate matrix effects. This involves comparing the peak area of an analyte in a neat solution to the peak area of the analyte spiked into a blank, extracted matrix sample.[4] A significant difference between these two measurements indicates the presence of matrix effects.
Q4: What is the role of an internal standard (IS) in mitigating matrix effects?
A4: An appropriate internal standard is crucial for compensating for matrix effects. Ideally, a stable isotope-labeled (SIL) internal standard of 7-aminoflunitrazepam, such as 7-aminoflunitrazepam-d7, should be used.[5] Since the SIL IS has nearly identical chemical and physical properties to the analyte, it will be affected by the matrix in a similar way, allowing for accurate correction during data analysis.
Q5: Can simple dilution of my sample reduce matrix effects?
A5: Yes, in some cases, a simple dilution of the sample can be an effective strategy to minimize matrix effects.[6] For instance, a 10-fold dilution of urine samples has been shown to reduce ion suppression for some benzodiazepines to less than 20%.[6] However, it's important to ensure that the diluted concentration of 7-aminoflunitrazepam remains above the limit of quantitation (LOQ) of the analytical method.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of 7-aminoflunitrazepam.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Column overload, column contamination, improper mobile phase pH, or a dirty ion source.[7] | - Inject a smaller sample volume. - Clean or replace the analytical column. - Ensure the mobile phase pH is appropriate for the analyte and column chemistry. - Clean the mass spectrometer's ion source. |
| High Signal Suppression | Co-elution of matrix components with 7-aminoflunitrazepam. | - Optimize the chromatographic separation to better resolve the analyte from interfering compounds. - Employ a more rigorous sample preparation technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove a larger portion of the matrix. - If using electrospray ionization (ESI), consider reducing the flow rate, as this can sometimes decrease ion suppression. |
| Inconsistent Results Between Samples | Variability in the matrix composition between different samples (relative matrix effect). | - Utilize a stable isotope-labeled internal standard (e.g., this compound) to compensate for these variations.[5] - Evaluate different lots of the biological matrix during method development to assess the potential for relative matrix effects. |
| Analyte Signal Enhancement | Co-eluting matrix components enhancing the ionization of 7-aminoflunitrazepam. | - Similar to signal suppression, optimizing chromatographic separation and improving sample cleanup are key. - The use of a stable isotope-labeled internal standard is also highly recommended to correct for this effect. |
| Retention Time Shifts | Changes in mobile phase composition, column degradation, or fluctuations in flow rate.[7] | - Prepare fresh mobile phase. - Check for leaks in the LC system. - Replace the analytical column if it shows signs of degradation. |
Data Presentation: Comparison of Sample Preparation Methods
The choice of sample preparation is a critical step in minimizing matrix effects. The following table summarizes the effectiveness of different techniques.
| Sample Preparation Technique | Principle | Effectiveness in Reducing Matrix Effects | Typical Recovery | Reference |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. | Moderate. Can be a quick and simple method, but may not remove all interfering substances. | Variable | [8] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Good. Can provide a cleaner extract than PPT. A simple LLE procedure has been used to reduce matrix effects in urine analysis. | Generally >80% | [9] |
| Solid-Phase Extraction (SPE) | Separation based on the analyte's affinity for a solid sorbent. | Excellent. Often considered the most effective method for removing matrix interferences. Mixed-mode SPE has been shown to reduce matrix effects compared to reversed-phase SPE.[10] | High (e.g., averaging 91%) | [10] |
Experimental Protocols
Sample Preparation using Solid-Phase Extraction (SPE) for Urine
This protocol is a representative example for the extraction of 7-aminoflunitrazepam from urine.
-
Sample Pre-treatment: To 1 mL of urine, add 100 µL of a deuterated internal standard (e.g., this compound).[8] Add 0.1 mL of a 2 M sodium acetate (B1210297) buffer (pH 5.0) and 50 µL of β-glucuronidase.[8]
-
Hydrolysis: Heat the mixture for 3 hours at 45°C.[8]
-
Centrifugation: Centrifuge the sample for 10 minutes at 2,500 rpm.[8]
-
Dilution: Add 1 mL of 0.1 M sodium phosphate (B84403) buffer (pH 6.0) to the supernatant.[8]
-
SPE Column Conditioning: Condition a mixed-mode SPE column with 3 mL of methanol, followed by 3 mL of deionized water, and finally 2 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the column to go dry.[8]
-
Sample Loading: Load the pre-treated sample onto the SPE column.
-
Washing: Wash the column with appropriate solvents to remove interfering substances. A common wash sequence includes water followed by a weak organic solvent.
-
Elution: Elute 7-aminoflunitrazepam with an appropriate solvent mixture (e.g., dichloromethane/isopropanol/ammonia).[5]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen.[8] Reconstitute the residue in a small volume of the initial mobile phase.[8]
LC-MS/MS Analysis
Below are typical parameters for the analysis of 7-aminoflunitrazepam.
-
LC Column: A C18 column is commonly used for separation.[10]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile) is often employed.[9][10]
-
Mass Spectrometry: Detection is typically performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI).[9]
-
MRM Transitions: For 7-aminoflunitrazepam, a common transition is m/z 284.1 -> 135.0.[10]
Evaluation of Matrix Effect
-
Prepare three sets of samples:
-
Set A: Analyte in a neat solution (e.g., mobile phase).
-
Set B: Blank matrix extract spiked with the analyte after extraction.
-
Set C: Analyte spiked into the matrix before extraction.
-
-
Calculate the Matrix Effect (%ME) and Recovery (%RE):
-
%ME = (Peak Area of Set B / Peak Area of Set A) * 100
-
%RE = (Peak Area of Set C / Peak Area of Set B) * 100
-
A %ME value of 100% indicates no matrix effect. A value <100% indicates ion suppression, and a value >100% indicates ion enhancement.
-
Visualizations
Caption: Experimental workflow for 7-aminoflunitrazepam quantification.
Caption: Troubleshooting decision tree for inaccurate quantification.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Segmental hair analysis for flunitrazepam and 7-aminoflunitrazepam in users: a comparison to existing literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. sciex.com [sciex.com]
- 7. zefsci.com [zefsci.com]
- 8. agilent.com [agilent.com]
- 9. A rapid UPLC-MS/MS method for simultaneous determination of flunitrazepam, 7-aminoflunitrazepam, methadone and EDDP in human, rat and rabbit plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
Technical Support Center: Chromatographic Separation of 7-Aminoflunitrazepam and its D7 Isotopologue
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the chromatographic separation of 7-aminoflunitrazepam (B158405) and its D7 isotopologue.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when analyzing 7-aminoflunitrazepam with its D7-labeled internal standard?
The most common challenges include achieving complete co-elution of the analyte and the internal standard, potential for isotopic exchange (loss of deuterium), and managing matrix effects that can disproportionately affect the analyte and the isotopologue.[1][2]
Q2: Why is co-elution of 7-aminoflunitrazepam and 7-aminoflunitrazepam-D7 important?
Deuterated internal standards are considered ideal because they have nearly identical chemical and physical properties to the target analyte.[3] This similarity should lead to identical extraction recovery and chromatographic retention times. If the two compounds separate on the chromatographic column, they may be exposed to different matrix effects in the ion source of the mass spectrometer, leading to inaccurate quantification.[2][4]
Q3: Can the D7 label on this compound be lost during sample preparation or analysis?
Isotopic exchange, the replacement of deuterium (B1214612) with hydrogen, can occur, particularly if the deuterium atoms are on nitrogen (-NH) or adjacent to a carbonyl group (C=O).[1] Storing or analyzing the deuterated compound in acidic or basic solutions can catalyze this exchange.[1][3] Loss of the deuterium label can lead to an artificially high analyte signal and inaccurate results.[1]
Q4: What types of columns are typically used for the separation of 7-aminoflunitrazepam?
Reverse-phase C18 columns are commonly employed for the liquid chromatographic separation of 7-aminoflunitrazepam.[5] Other columns, such as Allure PFP propyl columns, have also been reported for the analysis of flunitrazepam and its metabolites.[6] For gas chromatography, HP-1 or HP-5MS capillary columns are frequently used.[7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor peak shape for 7-aminoflunitrazepam (e.g., tailing, fronting). | Column Overload: Injecting too much sample. | Dilute the sample and re-inject. |
| Secondary Interactions: Silanol interactions with the basic amine group. | Use a base-deactivated column or add a small amount of a competing base (e.g., triethylamine) to the mobile phase. Ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic state. | |
| Column Contamination: Buildup of matrix components on the column. | Wash the column with a strong solvent (e.g., isopropanol, acetonitrile). If the problem persists, consider using a guard column or replacing the analytical column. | |
| Partial or complete separation of 7-aminoflunitrazepam and this compound. | Isotope Effect: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[2] | Adjust Mobile Phase: Decrease the organic solvent content or use a less steep gradient to increase retention and potentially improve co-elution. Lower Resolution Column: Consider using a column with a lower theoretical plate count to broaden the peaks and encourage overlap.[2] |
| Inconsistent or inaccurate quantitative results. | Differential Matrix Effects: Even with co-elution, the analyte and internal standard may experience different levels of ion suppression or enhancement.[1][2] | Optimize Sample Preparation: Employ a more rigorous sample clean-up procedure (e.g., solid-phase extraction) to remove interfering matrix components.[9] Evaluate Matrix Effects: Perform a post-extraction addition experiment to assess the extent of the differential matrix effect.[2] |
| Isotopic Exchange: Loss of deuterium from the internal standard. | Check pH: Ensure that the pH of all solutions (samples, mobile phase) is not excessively acidic or basic.[1] Label Position: Be aware of the position of the deuterium labels. If they are on exchangeable sites, consider obtaining a standard with labels on more stable positions. | |
| Purity of Internal Standard: The deuterated standard may contain a small amount of the unlabeled analyte.[1] | Verify Purity: Analyze a high concentration of the internal standard solution to check for the presence of the unlabeled analyte. The response for the unlabeled analyte should be minimal. | |
| Low signal intensity for 7-aminoflunitrazepam. | Poor Ionization: Suboptimal conditions in the mass spectrometer's ion source. | Optimize ion source parameters such as spray voltage, source temperature, and gas flows.[6] Ensure the mobile phase is compatible with efficient electrospray ionization (e.g., contains a volatile acid like formic acid).[10] |
| Analyte Degradation: 7-aminoflunitrazepam may be unstable under certain conditions. | Ensure proper storage of samples and standards. Minimize the time samples spend in the autosampler. |
Experimental Protocols
Representative LC-MS/MS Method
This protocol is a synthesis of typical parameters reported in the literature and should be optimized for your specific instrumentation and application.
-
Sample Preparation (Urine):
-
To 1 mL of urine, add an appropriate amount of this compound internal standard.
-
Add 1 mL of a buffer solution (e.g., phosphate (B84403) buffer, pH 7).
-
Perform solid-phase extraction (SPE) using a mixed-mode or C18 cartridge.
-
Wash the cartridge with water and a weak organic solvent (e.g., 5% methanol).
-
Elute the analyte and internal standard with an appropriate solvent (e.g., methanol (B129727) or a mixture of ethyl acetate (B1210297) and isopropanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 10% B to 90% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
7-aminoflunitrazepam: Monitor the transition from the protonated molecule [M+H]+ to a characteristic product ion.
-
This compound: Monitor the transition from the protonated D7-labeled molecule [M+D]+ to its corresponding product ion.
-
-
Source Parameters: Optimize ion spray voltage, source temperature, curtain gas, and nebulizing gas for maximum signal intensity.
-
Quantitative Data Summary
The following table summarizes hypothetical but representative quantitative data for the LC-MS/MS analysis of 7-aminoflunitrazepam and its D7 isotopologue. Actual values will vary depending on the specific experimental conditions.
| Parameter | 7-aminoflunitrazepam | This compound |
| Precursor Ion (m/z) | 284.1 | 291.1 |
| Product Ion (m/z) | 135.1 | 138.1 |
| Retention Time (min) | 3.25 | 3.24 |
| Limit of Quantification (ng/mL) | 0.5 | - |
Visualizations
Caption: Workflow for the LC-MS/MS analysis of 7-aminoflunitrazepam.
Caption: Troubleshooting logic for inaccurate 7-aminoflunitrazepam results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Segmental hair analysis for flunitrazepam and 7-aminoflunitrazepam in users: a comparison to existing literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
dealing with ion suppression for 7-Aminoflunitrazepam-D7 in ESI-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression issues during the ESI-MS analysis of 7-Aminoflunitrazepam-D7.
Troubleshooting Guides
Issue: Poor Signal or High Variability for this compound
Question: My signal for this compound is unexpectedly low, or I'm seeing significant variability between injections of samples from the same batch. Could this be ion suppression?
Answer: Yes, low signal intensity and poor reproducibility are classic signs of ion suppression in ESI-MS.[1] Ion suppression occurs when co-eluting matrix components interfere with the ionization of the target analyte, leading to a reduced signal.[1][2] Even with a stable isotope-labeled internal standard (SIL-IS) like this compound, significant ion suppression can still be problematic. While the SIL-IS is designed to track and compensate for these effects, severe suppression can reduce the signal of both the analyte and the internal standard to a level where sensitivity and precision are compromised.[3]
To systematically troubleshoot this issue, follow the workflow below.
Caption: Troubleshooting workflow for ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound?
A1: Ion suppression is the reduction in the ionization efficiency of a target analyte due to the presence of co-eluting compounds from the sample matrix.[1][2] In the electrospray ionization (ESI) source, these interfering molecules can compete with the analyte for charge or alter the physical properties of the spray droplets, such as surface tension and viscosity, which hinders the formation of gas-phase ions.[4] For this compound, which is often measured at low concentrations in complex biological matrices like plasma or urine, ion suppression can lead to decreased sensitivity, poor accuracy, and high variability in results.[1]
Q2: Can the use of a deuterated internal standard like this compound completely eliminate problems from ion suppression?
A2: No, a deuterated internal standard compensates for ion suppression but does not eliminate it.[5] The principle is that the SIL-IS has nearly identical physicochemical properties to the analyte and will co-elute, experiencing the same degree of ion suppression.[5] By measuring the ratio of the analyte to the IS, the variability caused by suppression can be normalized.[5] However, this compensation is not always perfect. Differences in retention time, even slight ones, between the analyte and the SIL-IS can lead to them experiencing different degrees of suppression.[3] Furthermore, if suppression is severe, the signals for both the analyte and the IS can be reduced to a point where the measurement is no longer reliable.[6]
Q3: What are the primary sources of ion suppression when analyzing biological samples?
A3: The primary sources are endogenous and exogenous components in the biological matrix.[2][4]
-
Endogenous Components: These include salts, proteins, lipids, and phospholipids.[2] Phospholipids are particularly problematic as they are abundant in plasma and often co-extract with analytes of interest, eluting over a broad range of the chromatogram.
-
Exogenous Components: These can include co-administered drugs, metabolites, and contaminants from collection tubes or sample preparation steps (e.g., plasticizers).[4]
Q4: How can I modify my sample preparation to reduce ion suppression for this compound?
A4: Improving sample cleanup is one of the most effective ways to combat ion suppression.[7] The goal is to remove interfering matrix components before LC-MS/MS analysis. Common techniques include:
-
Protein Precipitation (PPT): A fast but relatively non-selective method that can leave many interfering substances, like phospholipids, in the supernatant.[7]
-
Liquid-Liquid Extraction (LLE): Offers better selectivity than PPT by partitioning the analyte into an immiscible organic solvent, leaving many polar interferences behind.[7][8]
-
Solid-Phase Extraction (SPE): Generally provides the most thorough cleanup by using a sorbent to selectively retain the analyte while matrix components are washed away.[7] Mixed-mode SPE, which utilizes multiple retention mechanisms, can be particularly effective at removing a wide range of interferences.[2]
Data Presentation: Comparison of Sample Preparation Techniques
The following table provides an illustrative comparison of the effectiveness of common sample preparation techniques in reducing matrix effects for benzodiazepine (B76468) analysis, including 7-Aminoflunitrazepam (B158405). Actual values can vary based on the specific matrix and analytical conditions.
| Sample Preparation Method | Relative Matrix Effect (%) | Analyte Recovery (%) | Overall Recommendation |
| Protein Precipitation (PPT) | 50-70% | >90% | Quick screening; high risk of ion suppression. |
| Liquid-Liquid Extraction (LLE) | 20-40% | 75-90% | Good for removing polar interferences.[8] |
| Solid-Phase Extraction (SPE) | <20% | >85% | Excellent for removing a broad range of interferences.[2] |
Note: Relative Matrix Effect is calculated as (1 - [Peak Area in Matrix / Peak Area in Neat Solution]) * 100%. Lower values indicate less ion suppression.
Experimental Protocols
Protocol: Assessing Ion Suppression Using Post-Column Infusion
This experiment is a definitive way to identify the regions in your chromatogram where ion suppression is occurring.
Objective: To create a "suppression profile" of a blank matrix extract to visualize retention times where co-eluting components suppress the ESI signal.
Materials:
-
HPLC system coupled to an ESI-MS/MS instrument.
-
Syringe pump.
-
Tee-piece and necessary fittings.
-
Standard solution of this compound (e.g., 50 ng/mL in mobile phase).
-
Blank matrix (e.g., human plasma, urine) processed by your current sample preparation method.
-
Mobile phase.
Methodology:
-
System Setup:
-
Set up the LC-MS/MS system with the analytical column and mobile phase conditions used for your assay.
-
Using a tee-piece, connect the outlet of the analytical column to both the ESI source and the syringe pump.
-
Infuse the this compound standard solution post-column at a constant, low flow rate (e.g., 10 µL/min) using the syringe pump.
-
-
Data Acquisition:
-
Set the mass spectrometer to monitor the MRM transition for this compound.
-
Begin the infusion and allow the signal to stabilize, which should result in a flat, elevated baseline.
-
Inject a blank solvent sample and acquire data for the full chromatographic run time. This will serve as your reference (unsuppressed) chromatogram.
-
Inject a blank matrix extract (prepared using your standard protocol) and acquire data.
-
-
Data Analysis:
-
Overlay the two resulting chromatograms (blank solvent injection and blank matrix injection).
-
In the chromatogram from the matrix injection, any dips or decreases in the baseline signal indicate regions of ion suppression.[3] The magnitude of the dip corresponds to the severity of the suppression at that retention time.
-
By comparing this suppression profile to the retention time of your 7-Aminoflunitrazepam analyte, you can determine if it is eluting in a region of significant ion suppression.
-
Visualizations
Caption: Mechanism of ion suppression in the ESI source.
References
- 1. Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine and Its Application to Samples from Suspected Drug Abusers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. waters.com [waters.com]
- 4. Segmental hair analysis for flunitrazepam and 7-aminoflunitrazepam in users: a comparison to existing literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. uniklinik-freiburg.de [uniklinik-freiburg.de]
- 8. Quantification of 7-aminoflunitrazepam in human urine by polymeric monolith-based capillary liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 7-Aminoflunitrazepam Analysis in Reverse-Phase HPLC
Welcome to the technical support center for the chromatographic analysis of 7-aminoflunitrazepam (B158405). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal peak shape and separation in reverse-phase high-performance liquid chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor peak shape (tailing) for 7-aminoflunitrazepam?
A1: Peak tailing for 7-aminoflunitrazepam is a common issue in reverse-phase HPLC. As a basic compound, it can interact with acidic residual silanol (B1196071) groups on the surface of silica-based columns. This secondary interaction, in addition to the primary hydrophobic interaction with the stationary phase, can lead to delayed elution of a portion of the analyte molecules, resulting in a tailed peak.
Q2: What is the pKa of 7-aminoflunitrazepam and why is it important?
A2: The predicted pKa of 7-aminoflunitrazepam is approximately 4.06. The pKa is a critical parameter because it indicates the pH at which the compound will be 50% ionized. To achieve good peak shape for a basic compound like 7-aminoflunitrazepam, it is generally recommended to work at a mobile phase pH that is at least 2 pH units below the pKa. At a lower pH, the amine functional group will be consistently protonated, minimizing secondary interactions with the stationary phase.
Q3: What are the initial recommended starting conditions for analyzing 7-aminoflunitrazepam by RP-HPLC?
A3: A good starting point for the analysis of 7-aminoflunitrazepam is to use a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a low pH buffer (e.g., phosphate (B84403) or formate (B1220265) buffer at pH 2-3). A gradient elution from a lower to a higher percentage of acetonitrile is often employed to ensure good separation from other compounds and to elute the analyte with a good peak shape.
Q4: Can I use a different column other than C18?
A4: Yes, while C18 columns are widely used, other stationary phases can offer different selectivity and potentially improved peak shape. For aromatic compounds like 7-aminoflunitrazepam, a Phenyl-Hexyl column can be a good alternative. The phenyl groups in the stationary phase can provide additional π-π interactions, which can alter the retention and selectivity of the separation.
Troubleshooting Guide: Improving Peak Shape
This guide provides a systematic approach to troubleshooting and improving the peak shape of 7-aminoflunitrazepam.
Problem: Peak Tailing
Peak tailing is the most common peak shape issue for 7-aminoflunitrazepam. The following steps will guide you through resolving this problem.
unexpected retention time shifts with 7-Aminoflunitrazepam-D7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected retention time shifts with 7-Aminoflunitrazepam-D7 in chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: Is it normal for my this compound internal standard to have a different retention time than the non-deuterated 7-Aminoflunitrazepam (B158405) analyte?
Yes, it is normal to observe a small, consistent shift in retention time between a deuterated internal standard and its non-deuterated analyte. This phenomenon is known as the "chromatographic isotope effect."[1] The substitution of hydrogen with deuterium (B1214612) can slightly alter the physicochemical properties, such as polarity and lipophilicity, of the molecule, leading to a slight difference in its interaction with the stationary phase and resulting in a small retention time shift.[1] While a minor, consistent shift is expected, any significant or erratic shifts warrant further investigation.
Q2: What are the most common causes of unexpected or drifting retention times for both 7-Aminoflunitrazepam and its D7-labeled internal standard?
Unexpected or drifting retention times are often indicative of issues with the analytical method or the LC system. The most common culprits include:
-
Mobile Phase Issues: Inconsistent preparation, gradual change in composition over time, or inadequate degassing of the mobile phase can lead to significant retention time shifts.[1]
-
Column Degradation: Over time, the stationary phase of the analytical column can degrade, leading to a gradual decrease in retention times.[1]
-
System Leaks: Even small, undetected leaks in the HPLC/UHPLC system can cause pressure fluctuations and lead to variable retention times.[1]
-
Temperature Fluctuations: A lack of a stable column oven or significant changes in the ambient laboratory temperature can affect retention times.[1]
-
pH In-situ Changes: The pH of the mobile phase can influence the ionization state of 7-aminoflunitrazepam, and even small shifts in pH can alter retention times, especially on reversed-phase columns.[2][3]
Q3: Why is my this compound peak shape poor (e.g., broad, tailing, or split)?
Poor peak shape for your deuterated internal standard can be caused by several factors:
-
Co-elution with an Interfering Compound: An endogenous matrix component or a contaminant may be co-eluting with your internal standard. Modifying the chromatographic method, such as adjusting the gradient or changing the mobile phase, can help resolve this.[4]
-
Degradation of the Internal Standard: 7-Aminoflunitrazepam can be susceptible to degradation. Assess the stability of your standard in the sample matrix and under the processing conditions. It is advisable to prepare fresh standards and samples to rule out degradation.[4][5]
-
Column Issues: A deteriorating column or a contaminated guard column can lead to poor peak shapes. Replacing the column or guard column may be necessary.[4]
Troubleshooting Guides
Guide 1: Systematic Investigation of Retention Time Shifts
This guide provides a step-by-step workflow to diagnose the root cause of unexpected retention time shifts for this compound.
Caption: Troubleshooting workflow for retention time shifts.
Guide 2: Addressing Chromatographic Isotope Effect
While a small retention time shift due to the isotope effect is normal, it can sometimes be problematic if it leads to differential matrix effects.[4] This guide helps to mitigate such issues.
Caption: Mitigating issues from the chromatographic isotope effect.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline based on common practices for benzodiazepine (B76468) extraction from biofluids.[6]
-
Sample Pre-treatment:
-
To 1 mL of urine or blood, add the this compound internal standard.
-
For urine samples, perform enzymatic hydrolysis.
-
-
SPE Cartridge Conditioning:
-
Condition a CleanScreen DAU SPE cartridge according to the manufacturer's instructions.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge to remove interfering substances. A typical wash solution might be distilled water followed by a weak organic solvent.
-
-
Elution:
-
Elute the analytes from the cartridge using an appropriate solvent mixture (e.g., methanol-based).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
This protocol provides a starting point for the analysis of 7-Aminoflunitrazepam. Optimization will be required for your specific instrumentation and application.
| Parameter | Recommended Condition |
| LC System | Agilent 1200 series HPLC or equivalent[7] |
| Column | C18 column (e.g., Thermo Hypersil GOLD aQ, 50 mm x 3 mm, 5-µm)[7] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized to achieve good separation |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
Note on Mobile Phase pH: The use of a high pH mobile phase (e.g., 10 mM ammonium (B1175870) bicarbonate, pH 9) has been shown to improve retention and signal intensity for some benzodiazepines and may be a valuable alternative to consider during method development.[8][9]
Quantitative Data Summary
The following table summarizes typical limits of detection (LOD) and quantification (LOQ) for 7-Aminoflunitrazepam from various studies. These values can serve as a benchmark for your own method's performance.
| Matrix | Method | LOD | LOQ | Reference |
| Oral Fluid | GC-MS | 0.1 pg/L | 0.15 pg/L | [10] |
| Hair | LC-MS/MS | 0.005 ng/mg | 0.01 ng/mg | [11] |
| Urine | Capillary LC-MS/MS | 0.05 ng/mL | - | [12] |
| Blood/Urine | HPLC-PDA | - | 5 ng/mL | [13] |
| Blood/Urine | GC-MS (SIM) | - | 1.0 ng/mL | [13] |
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Researchers should always validate their own methods and refer to relevant scientific literature for their specific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. benchchem.com [benchchem.com]
- 5. The decomposition of benzodiazepines during analysis by capillary gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of biofluids for flunitrazepam and metabolites by electrospray liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. lirias.kuleuven.be [lirias.kuleuven.be]
- 10. scispace.com [scispace.com]
- 11. Segmental hair analysis for flunitrazepam and 7-aminoflunitrazepam in users: a comparison to existing literature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of 7-aminoflunitrazepam in human urine by polymeric monolith-based capillary liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Extraction and analysis of flunitrazepam/7-aminoflunitrazepam in blood and urine by LC-PDA and GC-MS using butyl SPE columns - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MRM Transitions for 7-Aminoflunitrazepam-D7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Multiple Reaction Monitoring (MRM) transitions for the deuterated internal standard, 7-Aminoflunitrazepam-D7.
Frequently Asked Questions (FAQs)
Q1: What are MRM transitions and why are they critical for quantitative analysis?
A1: Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mass spectrometry technique used for targeted quantification. It involves monitoring a specific "transition" where a precursor ion (the ionized molecule of interest, e.g., this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific resulting product ion is selected in the third quadrupole.[1][2] This process provides high specificity by filtering out background noise, enabling accurate quantification even at low concentrations. Optimizing these transitions is crucial to maximize signal intensity and ensure the reliability of the analytical method.
Q2: Why must I optimize MRM transitions specifically for the deuterated (D7) internal standard?
A2: While deuterated internal standards are designed to be chemically similar to the analyte, they do not always behave identically in the mass spectrometer. The goal is to use an internal standard to correct for variability in sample preparation and matrix effects.[3][4] To ensure the most accurate correction, the MRM parameters for the D7 standard must be optimized independently to achieve the best signal-to-noise ratio. Using sub-optimal parameters can lead to poor precision and inaccurate quantification.[2][5]
Q3: How do I determine the precursor ion for this compound?
A3: The precursor ion is the protonated molecule, [M+H]⁺. The monoisotopic mass of unlabeled 7-Aminoflunitrazepam is approximately 283.1 g/mol , so its precursor ion is m/z 284.1.[6][7] For this compound, seven hydrogen atoms are replaced by deuterium (B1214612). Therefore, the mass will increase by approximately 7 Da. The expected precursor ion for this compound would be m/z 291.1. This should be confirmed by infusing a standard solution and acquiring a full scan mass spectrum.
Q4: What is the difference between a quantifier and a qualifier transition?
A4: For robust analytical methods, two transitions are typically monitored for each compound.[1]
-
Quantifier: This is the most intense and stable transition, used for calculating the concentration of the analyte.
-
Qualifier: This is a second, typically less intense, transition. The ratio of the qualifier to the quantifier peak area should remain constant across all samples and standards. This ratio is used to confirm the identity of the compound and ensure there are no interferences.
Troubleshooting Guide
Issue 1: Low or No Signal Intensity for this compound
-
Question: My quantitative results are inconsistent, and the signal for my D7 internal standard is highly variable. What could be the problem?
-
Answer: Signal variability often points to issues with differential matrix effects, where components in the sample matrix (e.g., urine, plasma) suppress or enhance the ionization of the internal standard differently than the analyte.[3][4] It can also be caused by inconsistent extraction recovery or instability of the analyte/internal standard during sample preparation.
-
Troubleshooting Steps:
-
Evaluate Matrix Effects: Perform a post-extraction addition experiment to compare the internal standard's signal in a clean solvent versus a blank matrix extract.[4]
-
Optimize Chromatography: Ensure the internal standard co-elutes with the analyte. Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[3] Adjusting the chromatographic gradient may be necessary.
-
Check Extraction Recovery: Assess the efficiency and consistency of your sample preparation method.[8]
-
Verify Standard Stability: Ensure the this compound standard is stable in the solvents used and under the storage conditions.
-
-
Issue 2: Poor Chromatographic Peak Shape
-
Question: The peak for my this compound is broad or shows significant tailing. How can I fix this?
-
Answer: Poor peak shape can compromise integration and reduce sensitivity. This can be caused by issues with the chromatography or the mass spectrometer's acquisition settings.
-
Troubleshooting Steps:
-
Review Dwell Time: An excessively long dwell time for a given transition can lead to an insufficient number of data points across the peak, resulting in a jagged or poorly defined peak shape. Aim for 10-15 data points across each chromatographic peak.[9]
-
Optimize Chromatography: Check for column degradation, improper mobile phase pH, or sample solvent effects that could be causing the poor peak shape.
-
Use Time Segmentation: If you are monitoring many MRM transitions, consider using time segments in your acquisition method. This allows you to monitor transitions only during the expected retention time window for the compound, which reduces the cycle time and allows for longer dwell times or more data points per peak.[9]
-
-
Issue 3: Crosstalk or Interference from Unlabeled Analyte
-
Question: I am detecting a signal for the unlabeled analyte (7-Aminoflunitrazepam) even when I only inject the D7 internal standard. What is the cause?
-
Answer: This can be due to two main reasons: the presence of unlabeled analyte as an impurity in the deuterated standard, or in-source fragmentation/exchange of the deuterium label.
-
Troubleshooting Steps:
-
Check Purity of Standard: Analyze a high-concentration solution of the this compound standard and monitor the MRM transitions for the unlabeled analyte. The response should be minimal (typically <0.1% of the internal standard signal).[4]
-
Evaluate Isotopic Exchange: Deuterium atoms on certain positions of a molecule can be susceptible to exchange with hydrogen atoms from the solvent, especially under acidic or basic conditions.[4][10] Ensure the stability of the label in your mobile phase and sample matrix.
-
Optimize Source Conditions: Harsh ion source conditions (e.g., high temperatures or voltages) can sometimes cause in-source fragmentation or instability. Try optimizing these global parameters to see if the issue is mitigated.[1]
-
-
Data Presentation
Table 1: Published MRM Transitions for 7-Aminoflunitrazepam (Unlabeled)
| Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Reference |
| 284.1 | 135.0 | 226.9 | [6] |
| 284.1 | 135.1 | 226.0 | [7] |
Table 2: Theoretical and Optimized MRM Transitions for this compound
Note: The following values for Collision Energy (CE) and Declustering Potential (DP) / Cone Voltage (CV) are illustrative and must be determined empirically for your specific instrument and method using the protocol below.
| Parameter | Quantifier Transition | Qualifier Transition |
| Precursor Ion (m/z) | 291.1 | 291.1 |
| Product Ion (m/z) | To be determined | To be determined |
| Collision Energy (eV) | Optimize (e.g., 20-50 eV) | Optimize (e.g., 20-50 eV) |
| DP / CV (V) | Optimize (e.g., 30-80 V) | Optimize (e.g., 30-80 V) |
Experimental Protocols
Protocol: Step-by-Step MRM Optimization for this compound
This protocol describes a typical workflow using direct infusion of the standard into the mass spectrometer. Many modern instruments have automated optimization software that follows a similar process.[11][12]
-
Prepare Standard Solution: Prepare a solution of this compound (e.g., 100-1000 ng/mL) in a solvent that matches the initial mobile phase composition of your LC method.
-
Confirm Precursor Ion:
-
Infuse the standard solution into the mass spectrometer.
-
Operate the MS in Q1 scan mode to acquire a full scan spectrum.
-
Identify the most abundant ion; this should correspond to the [M+H]⁺ of this compound (expected m/z 291.1).
-
-
Identify Product Ions:
-
Set the MS to product ion scan mode. Select the precursor ion (m/z 291.1) in Q1.
-
Apply a range of collision energies (e.g., ramp from 10 to 60 eV) to induce fragmentation in the collision cell (Q2).
-
Scan Q3 to identify the most abundant and stable product ions. Select at least two product ions for further optimization (one for quantification, one for qualification).
-
-
Optimize Collision Energy (CE):
-
Set the MS to MRM mode.
-
For each precursor → product ion pair, create a series of experiments where you incrementally increase the collision energy (e.g., in 2-4 eV steps) while keeping other parameters constant.
-
Plot the signal intensity against the collision energy for each transition. The optimal CE is the value that produces the maximum signal intensity.[12]
-
-
Optimize Declustering Potential (DP) / Cone Voltage (CV):
-
Final Verification: Once all parameters are optimized, integrate the new MRM transitions into your LC-MS/MS method and analyze a standard to confirm peak shape, intensity, and retention time.
Visualizations
Caption: Workflow for optimizing MRM transitions for this compound.
Caption: Troubleshooting guide for low or variable internal standard signal.
References
- 1. forensicrti.org [forensicrti.org]
- 2. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Rapid optimization of MRM-MS instrument parameters by subtle alteration of precursor and product m/z targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. sciex.com [sciex.com]
- 8. scispace.com [scispace.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. waters.com [waters.com]
- 12. agilent.com [agilent.com]
Technical Support Center: Troubleshooting Poor Recovery of 7-Aminoflunitrazepam-D7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the sample extraction of 7-Aminoflunitrazepam-D7, a common internal standard for the quantification of 7-Aminoflunitrazepam.
Troubleshooting Guide: Low Recovery of this compound
Low or inconsistent recovery of the internal standard can significantly impact the accuracy and reliability of your analytical results. This guide provides a systematic approach to identifying and resolving the root cause of poor this compound recovery.
Is the issue consistent or sporadic?
-
Sporadic: If the low recovery is intermittent, consider factors that may vary between samples or batches, such as inconsistencies in sample collection, storage, or minor deviations in the extraction procedure.
-
Consistent: If low recovery is a persistent problem across all samples, it is likely a systematic issue with the extraction method itself.
The following flowchart outlines a logical approach to troubleshooting poor recovery:
calibration curve nonlinearity with 7-Aminoflunitrazepam-D7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration curve nonlinearity and other issues during the analysis of 7-Aminoflunitrazepam using its deuterated internal standard, 7-Aminoflunitrazepam-D7.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in our analysis?
A1: this compound is the deuterated stable isotope-labeled internal standard (SIL-IS) for 7-Aminoflunitrazepam. It is chemically identical to the analyte of interest but has a higher mass due to the replacement of seven hydrogen atoms with deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. Using a SIL-IS is the best practice in quantitative LC-MS/MS analysis as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus providing the most accurate quantification.[1][2]
Q2: What are the common causes of a non-linear calibration curve in our 7-Aminoflunitrazepam assay?
A2: Non-linearity in calibration curves for 7-Aminoflunitrazepam is a common issue that can arise from several factors. The most frequent causes include:
-
Matrix Effects: Co-eluting endogenous compounds from the biological matrix (e.g., plasma, urine) can interfere with the ionization of the analyte and internal standard, leading to ion suppression or enhancement.[3][4][5]
-
Detector Saturation: At high concentrations, the analyte signal may exceed the linear dynamic range of the mass spectrometer's detector, causing a plateau in the calibration curve.[6]
-
Internal Standard Issues: Problems with the this compound internal standard, such as degradation, incorrect concentration, or isotopic contribution to the analyte signal, can lead to a non-proportional response.
-
Analyte Instability: 7-Aminoflunitrazepam can be susceptible to degradation depending on storage conditions and the sample matrix.[7][8]
Q3: What is an acceptable linearity (r²) for a 7-Aminoflunitrazepam calibration curve?
A3: For bioanalytical methods, a correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable for a linear calibration curve. However, it is also crucial to visually inspect the curve for any systematic deviations and to evaluate the accuracy of the back-calculated concentrations of the calibration standards, which should typically be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).
Q4: How should I store my 7-Aminoflunitrazepam and this compound standards?
A4: Both 7-Aminoflunitrazepam and its deuterated internal standard should be stored at -20°C for long-term stability.[9][10] Stock solutions are typically prepared in methanol (B129727) or acetonitrile (B52724).[8] Studies have shown that the stability of 7-Aminoflunitrazepam can be matrix-dependent, with potential for degradation in certain biological matrices if not stored properly.[7]
Troubleshooting Guides
Issue: My calibration curve for 7-Aminoflunitrazepam is non-linear, showing a plateau at higher concentrations.
This is a classic sign of detector saturation.
Troubleshooting Steps:
-
Extend the Calibration Range: Dilute the high-concentration standards and re-inject to confirm that the curve becomes linear at lower concentrations.
-
Optimize MS Detector Settings: If possible, reduce the detector gain or use a less abundant precursor-to-product ion transition for the analyte to decrease the signal intensity.
-
Dilute Samples: If high-concentration unknown samples are expected, implement a standard operating procedure for sample dilution to bring the analyte concentration within the linear range of the assay.
-
Use a Quadratic Curve Fit: In some cases, a quadratic (1/x or 1/x²) weighted regression model can be used to fit a non-linear curve. However, the rationale for using a non-linear model must be well-documented and validated.[6][11]
Issue: My calibration curve is erratic and not reproducible, especially at the low end.
This may indicate issues with matrix effects or problems with the internal standard.
Troubleshooting Steps:
-
Evaluate Matrix Effects:
-
Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram.
-
Prepare matrix-matched calibrators (analyte and internal standard spiked into a blank matrix extract) and compare the slope of this curve to a curve prepared in a neat solvent. A significant difference in slope indicates the presence of matrix effects.[12]
-
-
Improve Sample Preparation:
-
Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.
-
-
Optimize Chromatography:
-
Adjust the chromatographic gradient to better separate 7-Aminoflunitrazepam from co-eluting matrix components.
-
-
Check Internal Standard Response:
-
Monitor the peak area of this compound across all samples. A consistent internal standard response is crucial for accurate quantification. Significant variations may indicate problems with sample preparation or injection.
-
Quantitative Data Summary
The following table provides an illustrative example of potential observations when troubleshooting calibration curve nonlinearity for 7-Aminoflunitrazepam. The specific concentration ranges and linearity will be instrument and method-dependent.
| Concentration Range (ng/mL) | Observed Linearity (r²) | Potential Cause of Nonlinearity | Recommended Action |
| 0.1 - 10 | > 0.99 | - | None, the method is linear in this range. |
| 0.1 - 50 | 0.98 - 0.99 | Potential for early-stage detector saturation or matrix effects at higher concentrations. | Evaluate back-calculated accuracy. Consider using a weighted linear regression. |
| 0.1 - 100 | < 0.98 | Likely detector saturation at concentrations > 50 ng/mL. | Narrow the calibration range or implement corrective actions for detector saturation. |
| Erratic at < 1 ng/mL | Poor | Matrix effects, inconsistent recovery, or issues with internal standard addition at low levels. | Optimize sample preparation and chromatography; verify internal standard concentration and addition. |
Experimental Protocols
Protocol for Preparation of a Calibration Curve for 7-Aminoflunitrazepam
1. Materials:
-
7-Aminoflunitrazepam certified reference material
-
This compound certified reference material (internal standard)
-
LC-MS grade methanol and/or acetonitrile
-
LC-MS grade water
-
Formic acid or ammonium (B1175870) acetate (B1210297) (mobile phase modifier)
-
Blank biological matrix (e.g., human plasma, urine)
2. Preparation of Stock Solutions (e.g., 1 mg/mL):
-
Accurately weigh the certified reference material of 7-Aminoflunitrazepam and this compound.
-
Dissolve in a known volume of methanol or acetonitrile to create primary stock solutions. Store at -20°C.
3. Preparation of Working Standard and Internal Standard Solutions:
-
Perform serial dilutions of the primary stock solutions with the appropriate solvent to create a series of working standard solutions for the calibration curve points.
-
Prepare a working internal standard solution (e.g., 100 ng/mL) by diluting the primary internal standard stock solution.
4. Preparation of Calibration Curve Samples:
-
For a typical calibration curve, pipette a small, fixed volume of each working standard solution into a clean tube.
-
Add a fixed volume of the working internal standard solution to each tube (except for the blank).
-
Add a fixed volume of the blank biological matrix to each tube.
-
Vortex mix and proceed with the sample preparation method (e.g., protein precipitation, SPE).
5. LC-MS/MS Analysis:
-
Set up the LC-MS/MS method with an appropriate column (e.g., C18) and mobile phase gradient.
-
Optimize mass spectrometer parameters (e.g., ionization mode, precursor/product ion transitions, collision energy) for both 7-Aminoflunitrazepam and this compound.
-
Inject the prepared calibration standards, starting from the lowest concentration, followed by a blank.
6. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Plot the peak area ratio against the nominal concentration of the standards.
-
Perform a linear regression (typically with 1/x or 1/x² weighting) to generate the calibration curve equation and determine the correlation coefficient (r²).
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. nebiolab.com [nebiolab.com]
- 6. researchgate.net [researchgate.net]
- 7. Stability of 26 Sedative Hypnotics in Six Toxicological Matrices at Different Storage Conditions [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. caymanchem.com [caymanchem.com]
- 10. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 11. Probing Liquid Chromatography–Tandem Mass Spectrometry Response Dynamics and Nonlinear Effects for Response Level Defined Calibration Strategies with Simple Methods To Expand Linear Dynamic Ranges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
identifying sources of contamination in 7-aminoflunitrazepam analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of 7-aminoflunitrazepam (B158405).
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in 7-aminoflunitrazepam analysis?
A1: Contamination in 7-aminoflunitrazepam analysis can be broadly categorized into chemical, physical, and biological sources. These can be introduced at any stage, from sample collection to data analysis. Key sources include:
-
Sample Collection and Handling: Introduction of exogenous materials from collection tubes, anticoagulants, or storage containers.
-
Sample Preparation: Contaminants from solvents, reagents, solid-phase extraction (SPE) cartridges, or well plates. Carryover from previously analyzed samples with high analyte concentrations is also a significant factor.
-
Analytical System: Contamination from the LC-MS/MS system itself, including autosampler, injection port, tubing, and column. This can be due to carryover or leaching from system components.
-
Matrix Effects: Interference from endogenous or exogenous compounds in the biological matrix (e.g., urine, blood, hair) that co-elute with 7-aminoflunitrazepam and affect its ionization, leading to ion suppression or enhancement.[1][2][3]
-
Chemical Degradation: In-vitro formation of 7-aminoflunitrazepam from its parent compound, flunitrazepam, during sample storage or processing.[4] The stability of 7-aminoflunitrazepam itself can also be a concern under certain storage conditions.[5]
Q2: How can I minimize matrix effects in my 7-aminoflunitrazepam analysis?
A2: Matrix effects can significantly impact the accuracy and precision of your results. To minimize their impact:
-
Optimize Sample Preparation: Employ a robust sample cleanup method. Mixed-mode solid-phase extraction (SPE) has been shown to be effective in reducing matrix effects compared to reversed-phase SPE.[2] Liquid-liquid extraction (LLE) is another common technique.[1][6]
-
Chromatographic Separation: Ensure baseline separation of 7-aminoflunitrazepam from interfering compounds and its isotopically labeled internal standard.[2] Utilizing a suitable analytical column, such as a CORTECS UPLC C18+ column, can achieve this.[2]
-
Use of Internal Standards: Incorporate a stable, isotopically labeled internal standard (e.g., 7-aminoflunitrazepam-d7) to compensate for matrix-induced variations in ionization.[7]
-
Dilution: If matrix effects are severe, diluting the sample can reduce the concentration of interfering substances.
Q3: What are the recommended storage conditions for samples containing 7-aminoflunitrazepam?
A3: Proper storage is critical to prevent degradation and ensure sample integrity. While specific stability data for 7-aminoflunitrazepam is not always extensively reported, general guidelines for benzodiazepine (B76468) metabolites suggest:
-
Short-term storage: Refrigeration at 4°C is suitable for a limited time. For instance, in one study, oral fluid samples were stored at +4°C.[4]
-
Long-term storage: Freezing at -20°C or -80°C is standard for long-term storage. However, it is crucial to be aware of potential stability issues. A study on the similar compound 7-aminoclonazepam (B1198261) showed significant degradation and/or precipitation during prolonged storage at -20°C.[5] Therefore, it is imperative that each laboratory validates the stability of 7-aminoflunitrazepam under their specific storage conditions.
Troubleshooting Guides
Issue 1: Unexpected Peaks or High Background Noise
| Potential Cause | Troubleshooting Step |
| Contaminated Solvents/Reagents | 1. Analyze a blank sample consisting only of the mobile phase. 2. If the peak persists, prepare fresh mobile phases and reagents. 3. Use high-purity, LC-MS grade solvents and reagents. |
| System Carryover | 1. Inject a series of blank samples after a high-concentration sample to assess carryover. 2. If carryover is observed, optimize the autosampler wash procedure with a strong, appropriate solvent. |
| Co-eluting Interferences | 1. Review the chromatography to see if the unexpected peak is near the 7-aminoflunitrazepam peak. 2. Adjust the chromatographic gradient to improve separation. 3. Enhance sample cleanup to remove the interfering substance. |
Issue 2: Poor Recovery of 7-Aminoflunitrazepam
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction | 1. Re-evaluate the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. 2. Ensure the pH of the sample is optimal for extraction. 3. Test different SPE sorbents or LLE solvents. |
| Analyte Degradation | 1. Prepare fresh quality control samples and re-analyze. 2. Investigate the stability of 7-aminoflunitrazepam in the sample matrix and during the extraction process. 3. Minimize the time samples are at room temperature. |
| Ion Suppression | 1. Assess matrix effects by comparing the analyte response in a neat standard versus a post-extraction spiked sample. 2. Improve sample cleanup or chromatographic separation to mitigate ion suppression.[3] |
Quantitative Data Summary
Table 1: Method Performance for 7-Aminoflunitrazepam Analysis
| Matrix | Method | Limit of Quantification (LOQ) | Extraction Recovery | Reference |
| Hair | LC-MS/MS | 0.01 ng/mg | Not specified | [8] |
| Urine | GC-MS | 10 pg/mL | Not specified | [9] |
| Oral Fluid | GC-MS-NCI | 0.15 µg/L | Not specified | [4] |
| Blood/Urine | HPLC-PDA | 5 ng/mL | Not specified | [10] |
| Plasma | UPLC-MS/MS | 0.528 ng/mL | Not specified | [1] |
Experimental Protocols
Key Experiment: Sample Preparation using Solid-Phase Extraction (SPE)
This generalized protocol is based on common practices for benzodiazepine analysis in urine.[2]
-
Sample Pre-treatment:
-
To a 1 mL urine sample, add an internal standard (e.g., this compound).
-
Add 500 µL of phosphate (B84403) buffer (pH 6.8) to hydrolyze any conjugated metabolites.
-
Incubate the sample (e.g., at 55°C for 2 hours).
-
Centrifuge the sample to pellet any precipitates.
-
-
SPE Column Conditioning:
-
Condition a mixed-mode SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water.
-
Wash the cartridge with 1 mL of an acidic wash solution (e.g., 0.1 M HCl).
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute the analyte with 1 mL of a basic organic solvent mixture (e.g., 5% ammonium (B1175870) hydroxide (B78521) in ethyl acetate).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS analysis.
-
Visualizations
Caption: General Experimental Workflow for 7-Aminoflunitrazepam Analysis
Caption: Troubleshooting Contamination Issues
References
- 1. A rapid UPLC-MS/MS method for simultaneous determination of flunitrazepam, 7-aminoflunitrazepam, methadone and EDDP in human, rat and rabbit plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of flunitrazepam and 7-aminoflunitrazepam in oral fluid after controlled administration of rohypnol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Instability of 7-aminoclonazepam in frozen storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Segmental hair analysis for flunitrazepam and 7-aminoflunitrazepam in users: a comparison to existing literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elimination of 7-aminoflunitrazepam and flunitrazepam in urine after a single dose of Rohypnol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Extraction and analysis of flunitrazepam/7-aminoflunitrazepam in blood and urine by LC-PDA and GC-MS using butyl SPE columns - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to Method Validation for 7-Aminoflunitrazepam Analysis in Clinical Laboratories
This guide provides a detailed comparison of various analytical methods for the quantification of 7-aminoflunitrazepam (B158405), the major metabolite of flunitrazepam, in clinical laboratory settings. The performance of common techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays, is evaluated to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes the quantitative performance characteristics of different validated methods for the analysis of 7-aminoflunitrazepam in biological matrices.
| Method | Matrix | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Key Findings & Limitations |
| LC-MS/MS | Urine | Liquid-Liquid Extraction (LLE) | 0.05 ng/mL[1] | - | 0.1-50 ng/mL[1] | High sensitivity and specificity. Good precision and recovery were observed in spiked urine samples.[1] |
| LC-MS/MS | Urine | Dispersive Liquid-Liquid Microextraction (DLLME) | 0.025 ng/mL[2] | - | 0.05-2.5 ng/mL[2] | DLLME offers a high enrichment factor.[2] |
| LC-MS/MS | Urine | Online Solid-Phase Extraction (SPE) | 1-3 ng/mL | - | 20-2000 ng/mL | Automated sample preparation increases throughput. |
| LC-MS/MS | Hair | - | 0.005 ng/mg[3] | 0.01 ng/mg[3] | - | Suitable for detecting long-term exposure.[3] |
| GC-MS | Urine | Solid-Phase Extraction (SPE) | 2.5 ng/mL[4] | 5.0 ng/mL[4] | 80-200 ng/mL[4] | A robust and reliable confirmation method.[4][5] A collaborative study demonstrated good inter-laboratory reproducibility.[4] |
| GC-MS | Whole Blood/Plasma | Acid Hydrolysis, Extraction, and Derivatization | 5 ng/mL (for FN in whole blood) | - | - | 7-aminoflunitrazepam was detected for a longer period than the parent drug.[6][7] |
| Immunoassay (ELISA) | Urine | Dilution | - | - | - | Effective for preliminary screening. Cozart ELISA showed better specificity compared to other immunoassays.[5][8] Can be less sensitive and prone to cross-reactivity.[5][9] |
| Immunoassay (Micro-plate) | Hair | Solid-Phase Extraction (SPE) | - | - | 0.5-100 pg/mg | Sufficiently sensitive for routine screening in hair samples.[10] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below.
1. LC-MS/MS Method for 7-Aminoflunitrazepam in Urine
This protocol is based on a method utilizing polymeric monolith-based capillary liquid chromatography coupled to tandem mass spectrometry.[1]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a urine sample, add an appropriate internal standard.
-
Adjust the sample pH to basic conditions.
-
Perform liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[1]
-
-
Instrumentation and Analysis:
-
Chromatography: A capillary liquid chromatography system equipped with a polymeric monolithic column.
-
Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Monitoring Transitions: Specific precursor-to-product ion transitions for 7-aminoflunitrazepam and the internal standard are monitored for quantification and confirmation.
-
2. GC-MS Method for 7-Aminoflunitrazepam in Urine
This protocol describes a common approach for the confirmatory analysis of 7-aminoflunitrazepam.[4][5]
-
Sample Preparation (Solid-Phase Extraction and Derivatization):
-
Add an internal standard (e.g., 7-aminoflunitrazepam-d7) to the urine sample.
-
Perform solid-phase extraction (SPE) using a mixed-mode cartridge to isolate the analyte.[11]
-
Elute the analyte from the SPE cartridge.
-
Evaporate the eluate to dryness.
-
Derivatize the residue to improve chromatographic properties and sensitivity. A common derivatizing agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a TMS-derivative.[8]
-
Reconstitute the derivatized sample in a suitable solvent for GC-MS analysis.
-
-
Instrumentation and Analysis:
-
Gas Chromatography: A gas chromatograph equipped with a capillary column suitable for drug analysis (e.g., HP-5MS).
-
Mass Spectrometry: A mass spectrometer operating in selected ion monitoring (SIM) or full-scan mode.
-
Ionization: Electron ionization (EI) or negative ion chemical ionization (NCI).[10]
-
Monitored Ions: Specific ions for the derivatized 7-aminoflunitrazepam and internal standard are monitored.
-
3. Immunoassay Screening for 7-Aminoflunitrazepam
This protocol outlines a general procedure for the initial screening of 7-aminoflunitrazepam in urine using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[8]
-
Sample Preparation:
-
Urine samples may require dilution with a negative urine control prior to analysis.[8]
-
-
Assay Procedure (Following Manufacturer's Instructions):
-
Add calibrators, controls, and unknown samples to the wells of a microplate pre-coated with antibodies.
-
Add the enzyme-conjugated drug.
-
Incubate the plate to allow for competitive binding between the drug in the sample and the enzyme-conjugated drug for the antibody binding sites.
-
Wash the plate to remove unbound components.
-
Add a substrate solution that reacts with the enzyme to produce a color change.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
The concentration of the drug in the sample is inversely proportional to the color intensity.
-
Mandatory Visualizations
Caption: General workflow for bioanalytical method validation.
Objective Comparison and Conclusion
-
LC-MS/MS stands out as the most sensitive and specific method for the quantification of 7-aminoflunitrazepam, offering low limits of detection and a wide linear range.[1][2] The versatility of sample preparation techniques, including LLE, DLLME, and online SPE, allows for adaptation to different laboratory workflows and sample matrices.
-
GC-MS is a well-established and robust technique, often considered the gold standard for confirmation of positive screening results.[5] While it may require a derivatization step, which can increase sample preparation time, it provides reliable and reproducible results.[4]
-
Immunoassays are valuable for high-throughput screening of a large number of samples due to their speed and ease of use.[8] However, they are generally less sensitive and specific than chromatographic methods and are prone to cross-reactivity with other benzodiazepines, potentially leading to false-positive results.[5][9] Therefore, all positive immunoassay results should be confirmed by a more specific method like GC-MS or LC-MS/MS.
The choice of method will ultimately depend on the specific requirements of the analysis, including the desired sensitivity, specificity, sample throughput, and available instrumentation. For clinical and forensic applications requiring high accuracy and confirmation, a hyphenated mass spectrometry technique (LC-MS/MS or GC-MS) is indispensable. Immunoassays serve as a valuable and cost-effective initial screening tool.
References
- 1. Quantification of 7-aminoflunitrazepam in human urine by polymeric monolith-based capillary liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of 7-aminoflunitrazepam in urine by dispersive liquid-liquid microextraction with liquid chromatography-electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Segmental hair analysis for flunitrazepam and 7-aminoflunitrazepam in users: a comparison to existing literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lawdata.com.tw [lawdata.com.tw]
- 5. Improved screen and confirmation test of 7-aminoflunitrazepam in urine specimens for monitoring flunitrazepam (Rohypnol) exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GC-MS determination of flunitrazepam and its major metabolite in whole blood and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 8. academic.oup.com [academic.oup.com]
- 9. A comparison of five commercial immunoassays for the detection of flunitrazepam and other benzodiazepines in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Highly sensitive micro-plate enzyme immunoassay screening and NCI-GC-MS confirmation of flunitrazepam and its major metabolite 7-aminoflunitrazepam in hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
A Guide to Selecting Internal Standards for Benzodiazepine Analysis: 7-Aminoflunitrazepam-D7 and Alternatives
For researchers, scientists, and drug development professionals involved in the quantitative analysis of benzodiazepines, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides a comprehensive comparison of 7-Aminoflunitrazepam-D7 with other commonly used internal standards, supported by experimental data and detailed protocols.
This compound is a stable, isotopically labeled internal standard specifically designed for the quantification of 7-aminoflunitrazepam (B158405), the primary urinary metabolite of flunitrazepam (also known as Rohypnol).[1][2] Its application is crucial in clinical toxicology, forensic analysis, and urine drug testing, where precise measurement is paramount.[1][2] The use of deuterated internal standards is a widely accepted practice in mass spectrometry-based methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), to compensate for variations in sample preparation and matrix effects.[3][4]
The Ideal Internal Standard: Key Characteristics
An ideal internal standard should mimic the analyte's behavior throughout the analytical process, from extraction to detection. This includes similar extraction recovery, ionization efficiency, and chromatographic retention time. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard as they exhibit nearly identical physicochemical properties to their unlabeled counterparts, ensuring the most accurate correction for analytical variability.
Comparison of Internal Standards for Benzodiazepine (B76468) Analysis
The selection of an internal standard often depends on the specific benzodiazepines being analyzed. While this compound is tailored for its specific analyte, broader benzodiazepine panels may necessitate the use of other internal standards. The following table summarizes key performance characteristics of this compound and other commonly employed internal standards.
| Internal Standard | Analyte(s) | Method | Key Performance Data | Reference |
| This compound | 7-Aminoflunitrazepam | GC-MS | Repeatability RSDr: 5.15-9.91%; Reproducibility RSDR: 13.36-14.84% | [5] |
| Flunitrazepam-D7 | Flunitrazepam | LC-MS/MS | Used for quantitation in clinical toxicology and forensic analysis. | [6] |
| Deuterated Analogs (General) | Various Benzodiazepines | LC-MS/MS | Effectively controls for matrix effects, with average accuracies between 99.7% and 107.3% and %CV <9%.[3] | [3] |
| Prazepam | Various Benzodiazepines | LC/MS/MS | Chosen for structural similarity to other benzodiazepines. | [7] |
| Diazepam-D5 | Diazepam and others | LC-MS-MS | Used for quantitation of multiple benzodiazepines in oral fluid. | [8] |
| Clonazepam-d4 | Clonazepam | LC-MS/MS | Used for therapeutic drug monitoring. | [9] |
| Alprazolam-d5 | Alprazolam and others | LC-MS-MS | Used as an internal standard for several benzodiazepines in oral fluid analysis. | [8] |
| Oxazepam-d5 | Oxazepam | LC-MS/MS | Used in the analysis of benzodiazepines in urine. | [10] |
| Temazepam-d5 | Temazepam | LC-MS-MS | Used for quantitation in oral fluid. | [8] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are examples of experimental protocols for the analysis of benzodiazepines using different internal standards.
Protocol 1: GC-MS Analysis of 7-Aminoflunitrazepam in Urine using this compound
This protocol is based on a collaborative study for the determination of 7-aminoflunitrazepam in urine.[5]
-
Sample Preparation:
-
To 2 mL of urine, add 100 µL of this compound internal standard solution (100 µg/mL).
-
Add 1 mL of carbonate buffer solution and 5 mL of ethyl acetate.
-
Vortex and centrifuge.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue for derivatization.
-
-
Derivatization:
-
Add the derivatizing reagent N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Heat the sample to facilitate the reaction.
-
-
GC-MS Parameters:
Protocol 2: LC-MS/MS Analysis of a Benzodiazepine Panel using a Cocktail of Deuterated Internal Standards
This protocol is a general representation for the analysis of multiple benzodiazepines in biological fluids.
-
Sample Preparation (Solid-Phase Extraction):
-
To 1 mL of sample (e.g., urine, plasma), add a mixture of deuterated internal standards (e.g., Diazepam-D5, Clonazepam-d4, Alprazolam-d5, etc.).
-
Perform enzymatic hydrolysis if conjugated metabolites are of interest.
-
Apply the sample to a conditioned solid-phase extraction (SPE) column.
-
Wash the column to remove interferences.
-
Elute the analytes and internal standards.
-
Evaporate the eluate and reconstitute in the mobile phase.
-
-
LC-MS/MS Parameters:
-
Chromatographic Separation: Achieved using a C18 column with a gradient elution of mobile phases typically consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with additives like formic acid or ammonium (B1175870) formate.
-
Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-product ion transitions for each analyte and internal standard.
-
Logical Workflow for Internal Standard Selection
The selection of an appropriate internal standard is a critical step in method development. The following diagram illustrates a logical workflow for this process.
Caption: Workflow for selecting an internal standard for benzodiazepine analysis.
Conclusion
The use of a suitable internal standard is indispensable for the accurate quantification of benzodiazepines in complex biological matrices. This compound stands out as the ideal choice for the specific analysis of 7-aminoflunitrazepam due to its isotopic labeling, which ensures the highest degree of analytical accuracy. For broader panels of benzodiazepines, a cocktail of corresponding deuterated analogs is the preferred approach to correct for analytical variability and matrix effects effectively. When stable isotope-labeled standards are not available, structural analogs can be considered, but require more rigorous validation to ensure they adequately mimic the behavior of the analytes. The experimental protocols and the logical workflow provided in this guide offer a framework for researchers to develop and validate robust and reliable methods for benzodiazepine analysis.
References
- 1. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 3. Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. jfda-online.com [jfda-online.com]
- 6. Flunitrazepam-D7 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 7. agilent.com [agilent.com]
- 8. scispace.com [scispace.com]
- 9. brjac.com.br [brjac.com.br]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
Precision and Accuracy in Bioanalytical Methods: A Comparative Guide to 7-Aminoflunitrazepam-D7 Utilization
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of drug metabolites is paramount. This guide provides a comparative analysis of various analytical methods utilizing 7-Aminoflunitrazepam-D7 as an internal standard for the determination of 7-aminoflunitrazepam (B158405), the primary metabolite of flunitrazepam. The use of a stable isotope-labeled internal standard like this compound is a cornerstone of robust bioanalytical methods, ensuring high accuracy and precision by compensating for variability in sample preparation and instrument response.
This document summarizes key performance data from multiple studies, outlines detailed experimental protocols, and presents a visual representation of a typical analytical workflow. The information herein is intended to assist in the selection and implementation of the most suitable analytical method for specific research needs.
Comparative Performance of Analytical Methods
The following table summarizes the quantitative performance of different analytical methods for the determination of 7-aminoflunitrazepam using this compound as an internal standard. The data is compiled from various studies and presented to facilitate a direct comparison of their accuracy and precision across different biological matrices.
| Analytical Method | Biological Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (CV%) |
| GC-MS | Oral Fluid | 0.1 µg/L[1][2] | 0.15 µg/L[1][2] | - | 3.1 - 5.7 (Interday)[1] |
| GC-MS | Urine | 2.5 ng/mL[3] | 5.0 ng/mL[3] | - | < 14.84 (Reproducibility RSD)[3] |
| LC-MS/MS | Urine | 0.025 ng/mL[4] | - | - | - |
| Capillary LC-MS/MS | Urine | 0.05 ng/mL[5] | 0.1 ng/mL[5] | 96.3 - 102.5[5] | 0.1 - 1.8 (Intra- & Interday)[5] |
| UPLC-Q-ToF-MS | Plasma | 0.2 - 0.5 ng/mL[6] | 0.5 ng/mL[6] | 93.5 - 118[6] | < 13.5 (Intra- & Interday)[6] |
| UPLC-Q-ToF-MS | Urine | 0.2 - 0.5 ng/mL[6] | 0.4 ng/mL[6] | 97.7 - 109[6] | < 13.5 (Intra- & Interday)[6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are summaries of typical experimental protocols employed in the analysis of 7-aminoflunitrazepam using this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Oral Fluid Analysis[1][2]
-
Sample Preparation:
-
To 1 mL of oral fluid, add this compound as an internal standard.
-
Perform solid-phase extraction (SPE) for sample cleanup and concentration.
-
Evaporate the eluate to dryness.
-
Derivatize the residue with heptafluorobutyric anhydride (B1165640) (HFBA) by heating at 80°C for 45 minutes.
-
Reconstitute the dried residue in ethyl acetate (B1210297) for injection.
-
-
Instrumentation:
-
Gas Chromatograph: Agilent 6890 series or equivalent.
-
Mass Spectrometer: Agilent 5973 mass selective detector or equivalent, operated in negative chemical ionization (NCI) mode.
-
Column: HP-1 capillary column (30 m x 0.250 mm x 0.25 µm) or similar.
-
-
Analytical Conditions:
-
Injection Mode: Splitless.
-
Carrier Gas: Helium.
-
Oven Temperature Program: Ramped from 60°C to 310°C.
-
MS Ion Source Temperature: 250°C.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Urine Analysis[4][5]
-
Sample Preparation (Liquid-Liquid Extraction): [5]
-
To a urine sample, add this compound as an internal standard.
-
Perform liquid-liquid extraction (LLE) using an appropriate organic solvent.
-
Separate the organic layer and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
-
Analytical Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for 7-aminoflunitrazepam and this compound.
-
Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-ToF-MS) for Plasma and Urine Analysis[6]
-
Sample Preparation (Monolithic SPE SpinTip): [6]
-
Spike plasma (20 µL) or urine (100 µL) samples with the internal standard.
-
Extract the sample using a Monolithic C18 SPE SpinTip.
-
Elute the analytes for UPLC-Q-ToF-MS analysis.
-
-
Instrumentation:
-
Liquid Chromatograph: An ultra-performance liquid chromatography (UPLC) system.
-
Mass Spectrometer: A quadrupole time-of-flight (Q-ToF) mass spectrometer with an electrospray ionization (ESI) source.
-
-
Analytical Conditions:
-
Ionization Mode: Positive-ion electrospray ionization.
-
Data Acquisition: Full scan or targeted MS/MS mode.
-
Experimental Workflow Visualization
The following diagram illustrates a generalized experimental workflow for the quantification of 7-aminoflunitrazepam in biological samples using an internal standard.
Caption: Generalized workflow for 7-aminoflunitrazepam analysis.
This guide highlights the critical role of this compound in achieving high-quality, reliable data in bioanalytical studies. The choice of analytical method will ultimately depend on the specific requirements of the study, including the biological matrix, required sensitivity, and available instrumentation. The provided data and protocols serve as a valuable resource for making an informed decision.
References
- 1. scispace.com [scispace.com]
- 2. Detection of flunitrazepam and 7-aminoflunitrazepam in oral fluid after controlled administration of rohypnol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of 7-aminoflunitrazepam in urine by dispersive liquid-liquid microextraction with liquid chromatography-electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of 7-aminoflunitrazepam in human urine by polymeric monolith-based capillary liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Sensitive Quantification of 7-Aminoflunitrazepam in Forensic and Clinical Samples
For researchers, scientists, and drug development professionals, achieving accurate and reliable measurement of 7-aminoflunitrazepam (B158405), the primary metabolite of flunitrazepam (Rohypnol®), is critical in forensic toxicology and clinical monitoring. This guide provides a comparative overview of various analytical methodologies, focusing on the limit of detection (LOD) and limit of quantification (LOQ) to aid in the selection of the most appropriate assay for specific research needs.
This document summarizes quantitative data from multiple studies, presents detailed experimental protocols for key analytical techniques, and offers a visual representation of a typical experimental workflow. The information is intended to provide an objective comparison of assay performance and support the development and validation of robust analytical methods.
Quantitative Performance Comparison
The sensitivity of an assay, defined by its LOD and LOQ, is a crucial parameter for the detection and quantification of 7-aminoflunitrazepam, especially in cases where trace amounts of the substance are expected. The following table summarizes the LOD and LOQ values obtained for 7-aminoflunitrazepam in various biological matrices using different analytical platforms.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| LC-MS/MS | Urine | 0.025 ng/mL[1] | 0.05 ng/mL |
| LC-MS/MS | Urine | 0.05 ng/mL[2] | 0.1 ng/mL[2] |
| LC-MS/MS | Hair | 0.005 ng/mg[3] | 0.01 ng/mg[3] |
| LC-MSn | Serum | 5 ng/mL | - |
| GC-MS | Urine | 2.5 ng/mL[4] | 5.0 ng/mL[4] |
| GC-MS (NCI) | Urine | - | 10 pg/mL[5][6] |
| GC-MS | Whole Blood | 5 ng/mL[7] | - |
| GC-MS | Oral Fluid | 0.1 pg/L[8] | 0.15 pg/L[8] |
| GC-MS (SIM) | Blood/Urine | - | 1.0 ng/mL[9] |
Data compiled from multiple scientific publications. Please refer to the original sources for detailed validation data.
Experimental Protocols
The following sections provide detailed methodologies for two common analytical approaches for the quantification of 7-aminoflunitrazepam: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
LC-MS/MS Method for 7-Aminoflunitrazepam in Urine
This protocol is based on a dispersive liquid-liquid microextraction (DLLME) method coupled with LC-MS/MS for enhanced sensitivity.
1. Sample Preparation (DLLME)
-
To a 5 mL urine sample, add a suitable internal standard.
-
Basify the urine sample.
-
Prepare a mixture of an extraction solvent (e.g., dichloromethane) and a disperser solvent (e.g., isopropyl alcohol).
-
Rapidly inject the solvent mixture into the urine sample to form a cloudy solution.
-
Centrifuge to separate the organic phase.
-
Collect the sedimented organic phase, evaporate to dryness, and reconstitute in the mobile phase for injection.[1]
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for 7-aminoflunitrazepam and its internal standard.
-
GC-MS Method for 7-Aminoflunitrazepam in Whole Blood
This protocol involves acid hydrolysis and derivatization prior to GC-MS analysis.
1. Sample Preparation
-
Acid Hydrolysis: Dilute whole blood samples with water and subject them to acid hydrolysis to convert 7-aminoflunitrazepam to its corresponding benzophenone.[7]
-
Extraction: Perform a liquid-liquid extraction of the resulting benzophenones from the hydrolyzed sample.
-
Derivatization: Evaporate the extract and derivatize the residue using a suitable agent (e.g., heptafluorobutyric anhydride) to improve the chromatographic properties and sensitivity of the analyte.[7]
2. GC-MS Analysis
-
Gas Chromatography:
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injection: Splitless injection mode is typically used for trace analysis.
-
-
Mass Spectrometry:
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the determination of the limit of detection and quantification of 7-aminoflunitrazepam in a biological sample.
Caption: A generalized workflow for determining the LOD and LOQ of 7-aminoflunitrazepam.
References
- 1. gcms.cz [gcms.cz]
- 2. Determination of 7-aminoflunitrazepam in urine by dispersive liquid-liquid microextraction with liquid chromatography-electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The detection and quantitation of 7-aminoflunitrazepam, the major urinary metabolite of flunitrazepam, by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extraction and analysis of flunitrazepam/7-aminoflunitrazepam in blood and urine by LC-PDA and GC-MS using butyl SPE columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. academic.oup.com [academic.oup.com]
- 7. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 8. GC-MS determination of flunitrazepam and its major metabolite in whole blood and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of 7-aminoflunitrazepam in human urine by polymeric monolith-based capillary liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-Laboratory Comparison for 7-Aminoflunitrazepam Proficiency Testing: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of 7-aminoflunitrazepam (B158405), the major metabolite of flunitrazepam (Rohypnol®), is critical in forensic toxicology, clinical chemistry, and drug metabolism studies. Proficiency testing through inter-laboratory comparisons is a cornerstone of quality assurance, ensuring that analytical methods are reliable and results are comparable across different facilities. This guide provides an objective comparison of analytical methodologies for 7-aminoflunitrazepam, supported by experimental data from collaborative studies.
Overview of Proficiency Testing
Proficiency testing (PT) is an external quality assessment scheme that allows laboratories to evaluate their analytical performance by comparing it to that of their peers and to reference values. While specific PT programs exclusively for 7-aminoflunitrazepam may not be broadly advertised, toxicology and benzodiazepine-focused PT schemes are available from accredited bodies.[1] Participation in these programs offers valuable external validation of a laboratory's analytical capabilities.[1]
Leading providers of comprehensive toxicology proficiency testing programs, which may include benzodiazepine (B76468) metabolites, include:[1]
-
LGC AXIO Proficiency Testing
-
College of American Pathologists (CAP)
-
RTC (a subsidiary of MilliporeSigma)
Laboratories are encouraged to inquire with these organizations about the specific inclusion of 7-aminoflunitrazepam in their programs.[1]
Performance in a Collaborative Study (GC-MS Method)
A collaborative study involving nine Taiwanese drug-abuse urine testing laboratories was conducted to evaluate the reproducibility of a gas chromatography-mass spectrometry (GC-MS) method for 7-aminoflunitrazepam analysis.[2] The study followed the guidelines of the Association of Official Analytical Chemists International (AOAC International).[2]
Quantitative Data Summary
The performance of the GC-MS method across the participating laboratories is summarized below. The study found the method to have acceptable reproducibility, with HORRAT values ranging from 0.6 to 0.7.[2]
| Parameter | Result |
| Number of Participating Laboratories | 9 |
| Repeatability Relative Standard Deviation (RSDr) | < 9.91% |
| Reproducibility Relative Standard Deviation (RSDR) | < 14.84% |
| HORRAT Values | 0.6 - 0.7 |
Experimental Protocol: GC-MS Collaborative Study
The following provides a detailed methodology for the key experiments in the inter-laboratory comparison.
1. Sample Preparation (Urine)
-
Hydrolysis: To account for conjugated metabolites, an enzymatic hydrolysis step is typically performed. While the specific enzyme isn't detailed in the summary, β-glucuronidase is commonly used.[3]
-
Extraction: A liquid-liquid extraction (LLE) is performed to isolate the analyte from the urine matrix.[4]
-
Derivatization: The extract is derivatized to improve the chromatographic properties and mass spectrometric sensitivity of 7-aminoflunitrazepam. Reagents such as methyl-bis-trifluoroacetamide (MBTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used.[2][5]
2. GC-MS Analysis
-
Instrumentation: Various GC-MS systems were used by the collaborating laboratories, with most utilizing Agilent or Finnigan equipment.[2]
-
Chromatographic Separation: A capillary column (e.g., HP-5MS, DB-5) is used to separate the derivatized 7-aminoflunitrazepam from other components.[2]
-
Mass Spectrometric Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification.
Alternative Analytical Methods
Besides GC-MS, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is a widely used and highly sensitive method for the quantification of 7-aminoflunitrazepam in various biological matrices.
LC-MS/MS Method Performance
The following table summarizes the performance characteristics of a validated LC-MS/MS method for the analysis of 7-aminoflunitrazepam in urine and hair.
| Parameter | Urine (LC-MS/MS)[4] | Hair (LC-MS/MS)[6] |
| Linearity Range (ng/mL) | 0.1 - 50 | - |
| Limit of Detection (LOD) (ng/mL) | 0.05 | <0.0005 (recommended) |
| Limit of Quantitation (LOQ) (ng/mL) | - | 0.01 |
| Intra-day Precision (%RSD) | 0.6 - 1.8 | < 15 |
| Inter-day Precision (%RSD) | 0.1 - 0.8 | < 15 |
| Accuracy (Bias %) | - | Within ±15 |
| Recovery (%) | 95.4 - 102.9 | - |
Note: ng/mL for urine, ng/mg for hair recommended LOD and reported LOQ.
Immunoassays for Screening
Immunoassays are often used as a preliminary screening tool before confirmatory analysis by GC-MS or LC-MS/MS.[7][8][9] Several types are available, including:
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Cloned Enzyme Donor Immunoassay (CEDIA)
It is important to note that the cross-reactivity of these assays with other benzodiazepines and their metabolites can vary significantly.[7][8] For instance, the Cozart ELISA reagent shows noticeable cross-reactivity only to diazepam among non-flunitrazepam derived compounds, making it potentially more specific for flunitrazepam exposure monitoring.[7][8]
Metabolic Pathway
Understanding the metabolic fate of flunitrazepam is crucial for interpreting analytical results. Flunitrazepam is extensively metabolized in the body, with 7-aminoflunitrazepam being the major urinary metabolite.[5][10]
This guide highlights the importance of inter-laboratory comparisons and provides a summary of robust analytical methods for the proficiency testing of 7-aminoflunitrazepam. The choice of method will depend on the specific application, required sensitivity, and the available instrumentation. Participation in external proficiency testing programs remains a critical activity for any laboratory to ensure the continued quality and reliability of its results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of 7-aminoflunitrazepam in human urine by polymeric monolith-based capillary liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The detection and quantitation of 7-aminoflunitrazepam, the major urinary metabolite of flunitrazepam, by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Segmental hair analysis for flunitrazepam and 7-aminoflunitrazepam in users: a comparison to existing literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved screen and confirmation test of 7-aminoflunitrazepam in urine specimens for monitoring flunitrazepam (Rohypnol) exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. academic.oup.com [academic.oup.com]
A Comparative Guide to LC-MS/MS and GC-MS Methods for the Analysis of Flunitrazepam and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of flunitrazepam and its primary metabolites. The information presented is collated from various scientific sources to offer a detailed overview of the experimental protocols and performance characteristics of each method.
Flunitrazepam, a potent benzodiazepine, is extensively metabolized in the body. The primary metabolic pathways include N-demethylation to N-desmethylflunitrazepam, 3-hydroxylation to 3-hydroxyflunitrazepam, and nitro-reduction to 7-aminoflunitrazepam.[1] Accurate and reliable analytical methods are crucial for pharmacokinetic studies, clinical and forensic toxicology, and drug development. This guide aims to assist researchers in selecting the most appropriate analytical technique for their specific needs.
Metabolic Pathway of Flunitrazepam
The metabolic conversion of flunitrazepam to its major metabolites is a critical consideration for analytical method development, as the target analytes include both the parent drug and its biotransformation products.
Experimental Workflow for Method Cross-Validation
The cross-validation of analytical methods is essential to ensure the reliability and comparability of results obtained from different techniques. A typical workflow for cross-validating LC-MS/MS and GC-MS methods for flunitrazepam metabolite analysis is outlined below.
Experimental Protocols
LC-MS/MS Method
The LC-MS/MS method generally offers a more direct analysis with less extensive sample preparation compared to GC-MS.
Sample Preparation (Urine):
-
Urine specimens are often subjected to enzymatic hydrolysis to cleave glucuronide conjugates.[2]
-
Solid-phase extraction (SPE) is commonly employed for sample clean-up and concentration of the analytes.[2]
Sample Preparation (Blood):
-
Blood samples may be analyzed directly after protein precipitation or undergo SPE.[2]
Chromatography:
-
Column: A C18 reversed-phase column is typically used for separation.[2]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is common.[2]
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is frequently used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, providing high selectivity and sensitivity.
GC-MS Method
The GC-MS method often requires hydrolysis and derivatization steps to improve the volatility and thermal stability of the analytes.
Sample Preparation (Urine and Blood):
-
Acid hydrolysis is a common step to convert flunitrazepam and its metabolites into their corresponding benzophenones.
-
This is followed by a liquid-liquid extraction to isolate the analytes.
-
A crucial step is derivatization, for instance, with a silylating agent, to make the compounds suitable for GC analysis.
Chromatography:
-
Column: A non-polar or medium-polarity capillary column is typically used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Temperature Program: A temperature gradient is applied to the GC oven to separate the analytes.
Mass Spectrometry:
-
Ionization: Electron ionization (EI) is the standard ionization technique.
-
Detection: Selected Ion Monitoring (SIM) is used for quantification, where specific ions for each analyte are monitored.
Quantitative Performance Comparison
The following tables summarize the quantitative performance characteristics of LC-MS/MS and GC-MS methods for the analysis of flunitrazepam and its metabolites, as reported in various studies. It is important to note that these values are not from a direct head-to-head comparison and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.
Table 1: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | Method | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Flunitrazepam | LC-MS/MS | - | 0.25 | [3] |
| 7-Aminoflunitrazepam | LC-MS/MS | - | 2.5 | [3] |
| Flunitrazepam | GC-MS | 5 | - | [4][5] |
| 7-Aminoflunitrazepam | GC-MS | <1 | - | [6] |
| N-desmethylflunitrazepam | GC-MS | <1 | - | [6] |
Table 2: Linearity and Recovery
| Method | Linearity Range (ng/mL) | Recovery (%) | Reference |
| LC-MS/MS | 1-500 (for flunitrazepam and metabolites) | 92-99 | |
| LC-MS/MS | - | 70.5 - 96.7 | [3] |
| GC-MS | - | >90 (for flunitrazepam and major metabolites) |
Discussion
LC-MS/MS
Advantages:
-
Higher Sensitivity and Specificity: Generally, LC-MS/MS offers lower limits of detection and quantification due to the specificity of MRM.[3]
-
Simpler Sample Preparation: The ability to analyze many benzodiazepines directly without derivatization significantly simplifies and shortens the sample preparation workflow.
-
Broader Applicability: LC-MS/MS is suitable for a wider range of compounds, including those that are thermally labile or less volatile.
Disadvantages:
-
Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can affect accuracy and precision, often requiring the use of isotopically labeled internal standards to compensate.
-
Higher Initial Cost: The instrumentation for LC-MS/MS is typically more expensive than for GC-MS.
GC-MS
Advantages:
-
Robust and Established: GC-MS is a well-established and robust technique widely used in toxicological analysis.
-
Lower Cost: The initial investment and running costs for GC-MS systems are generally lower than for LC-MS/MS.
Disadvantages:
-
Complex Sample Preparation: The requirement for hydrolysis and derivatization adds complexity, time, and potential for sample loss or introduction of artifacts.
-
Limited to Volatile and Thermally Stable Compounds: Not all metabolites may be amenable to GC-MS analysis without derivatization.
-
Potentially Lower Sensitivity: While sensitive, GC-MS may not achieve the same low detection limits as LC-MS/MS for certain compounds.[6]
Conclusion
Both LC-MS/MS and GC-MS are powerful techniques for the analysis of flunitrazepam and its metabolites. The choice between the two methods depends on the specific requirements of the study.
LC-MS/MS is often the preferred method for its higher sensitivity, specificity, and simpler sample preparation, making it well-suited for high-throughput analysis and studies requiring very low detection limits.
GC-MS remains a viable and cost-effective option, particularly in laboratories where the instrumentation is already established. However, the more complex sample preparation and potential limitations for certain analytes should be considered.
For a comprehensive cross-validation, it is recommended to analyze the same set of samples using both methods and statistically compare the quantitative results. This will provide the highest level of confidence in the data and ensure the interchangeability of the methods.
References
- 1. Metabolic Profile of Flunitrazepam: Clinical and Forensic Toxicological Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 7-Aminoflunitrazepam [webbook.nist.gov]
- 4. Rohypnol - Molecule of the Month - June 2004 [chm.bris.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Flunitrazepam [webbook.nist.gov]
Evaluating the Stability of 7-Aminoflunitrazepam-D7 in Biological Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in toxicological and pharmacokinetic studies, the stability of analytical standards in biological matrices is a critical factor for ensuring accurate and reproducible results. This guide provides a comprehensive evaluation of the stability of 7-Aminoflunitrazepam-D7, a deuterated internal standard, in comparison to its non-deuterated counterpart and other relevant benzodiazepine (B76468) metabolites. The information presented is based on available experimental data to facilitate informed decisions in analytical method development and sample handling.
Understanding the Importance of Stability
7-Aminoflunitrazepam (B158405) is the primary metabolite of flunitrazepam, a potent benzodiazepine. Its detection and quantification in biological samples such as blood, plasma, and urine are crucial in clinical and forensic toxicology. Deuterated internal standards, like this compound, are considered the gold standard in quantitative mass spectrometry-based assays. They are chemically almost identical to the analyte of interest, which allows them to mimic the analyte's behavior during sample extraction, chromatography, and ionization, thus correcting for variations in the analytical process. However, the assumption of identical stability is not always guaranteed and requires careful evaluation.
Comparative Stability Data
While direct head-to-head studies on the stability of this compound versus its non-deuterated form are not extensively documented in publicly available literature, a significant amount of data exists on the stability of the non-deuterated 7-Aminoflunitrazepam and other benzodiazepine metabolites. Based on the principles of stable isotope labeling, the deuterium (B1214612) atoms in this compound are located on the N-methyl group and the fluorophenyl ring, which are chemically stable and non-exchangeable positions. Therefore, the intrinsic chemical stability of this compound is expected to be very similar to that of 7-Aminoflunitrazepam.
The following tables summarize the available stability data for 7-Aminoflunitrazepam and other relevant benzodiazepines in various biological matrices and storage conditions.
Table 1: Stability of 7-Aminoflunitrazepam in Biological Matrices
| Biological Matrix | Storage Temperature | Duration | Observed Degradation | Citation |
| Urine | 4°C or -20°C | 8 months | >20% decrease | [1][2][3] |
| Urine (bacterially contaminated) | 25°C | Not specified | Significant loss | [1][2][3] |
| Oral Fluid | 4°C | 12-24 hours | More stable than parent compound (flunitrazepam) | [4][5] |
Table 2: Comparative Stability of Benzodiazepines and Metabolites in Whole Blood
| Compound | Storage Temperature | Duration | Observed Degradation | Citation |
| Flunitrazepam | Room Temperature | 1 year | 70-100% decrease | [6] |
| 4°C | 1 year | 50-100% decrease | [6] | |
| -20°C | 1 year | 10-20% decrease | [6] | |
| -80°C | 1 year | 5-12% decrease (at low concentrations) | [6] | |
| Clonazepam | Room Temperature | 1 year | 70-100% decrease | [6] |
| 4°C | 1 year | 50-100% decrease | [6] | |
| -20°C | 1 year | 10-20% decrease | [6] | |
| -80°C | 1 year | 5-12% decrease (at low concentrations) | [6] | |
| Oxazepam | Room Temperature | 1 year | 70-100% decrease | [6] |
| 4°C | 1 year | 50-100% decrease | [6] | |
| -20°C | 1 year | 10-20% decrease | [6] | |
| -80°C | 1 year | 5-12% decrease (at low concentrations) | [6] |
Key Observations:
-
7-Aminoflunitrazepam exhibits a degree of instability in urine, with significant degradation observed over long-term storage, even at refrigerated and frozen temperatures.[1][2][3]
-
The stability of benzodiazepines is highly dependent on the storage temperature, with lower temperatures (-20°C and -80°C) significantly reducing degradation.[6]
-
The parent drug, flunitrazepam, is generally less stable than its 7-amino metabolite in some matrices like oral fluid.[4][5]
-
Bacterial contamination can significantly accelerate the degradation of 7-Aminoflunitrazepam in urine at room temperature.[1][2][3]
Experimental Protocols for Stability Assessment
The evaluation of analyte stability is a crucial component of analytical method validation. A typical experimental protocol for assessing the stability of 7-Aminoflunitrazepam in biological matrices involves the following steps:
-
Sample Preparation:
-
Spike a known concentration of 7-Aminoflunitrazepam and its deuterated internal standard (this compound) into a pool of the desired biological matrix (e.g., drug-free human urine, plasma, or whole blood).
-
Aliquots of the spiked matrix are prepared for analysis at different time points and storage conditions.
-
-
Storage Conditions:
-
Store the aliquots at various temperatures, such as room temperature (approx. 25°C), refrigerated (4°C), frozen (-20°C), and ultra-low frozen (-80°C).
-
Analyze the samples at predefined intervals (e.g., 0, 24, 48 hours, 1 week, 1 month, 3 months, etc.).
-
-
Sample Extraction:
-
Solid-Phase Extraction (SPE): This is a common technique for cleaning up and concentrating the analyte from the complex biological matrix. Mixed-mode SPE cartridges are often used for benzodiazepines.[7][8]
-
Liquid-Liquid Extraction (LLE): This method involves the partitioning of the analyte between the aqueous biological sample and an immiscible organic solvent.[9]
-
-
Analytical Quantification:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for the sensitive and specific quantification of benzodiazepines and their metabolites.[7][8][9][10] A reversed-phase C18 column is commonly employed for chromatographic separation.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used, often requiring derivatization of the analyte to improve its volatility and chromatographic properties.[11][12]
-
-
Data Analysis:
-
The concentration of the analyte at each time point is compared to the initial concentration (time zero).
-
The stability is often expressed as the percentage of the initial concentration remaining. A decrease of more than 15-20% is typically considered significant instability.
-
Visualizing the Workflow and Comparison
To better illustrate the processes involved, the following diagrams were created using the Graphviz DOT language.
Conclusion and Recommendations
The stability of 7-Aminoflunitrazepam in biological matrices is a significant consideration for accurate analytical measurements. Available data indicates that it is prone to degradation, particularly in urine during long-term storage and in the presence of bacterial contamination.[1][2][3]
While direct comparative stability data for this compound is limited, its design with stable deuterium labels suggests that its intrinsic chemical stability is comparable to the non-deuterated form. The primary and critical advantage of using this compound lies in its function as an internal standard, which co-elutes with the analyte and compensates for variations in sample preparation and analysis, thereby improving the accuracy and precision of quantification.
Based on the available evidence, the following recommendations are provided for researchers, scientists, and drug development professionals:
-
Use of Deuterated Internal Standard: The use of this compound is highly recommended for all quantitative assays of 7-Aminoflunitrazepam to ensure the highest quality of data.
-
Sample Storage: To minimize degradation of both the analyte and the internal standard, biological samples should be stored frozen, preferably at -20°C or -80°C, immediately after collection and until analysis.
-
Avoid Room Temperature Storage: Prolonged storage of urine samples at room temperature should be avoided to prevent significant bacterial degradation of 7-Aminoflunitrazepam.
-
Method Validation: Stability studies should be an integral part of the validation of any new analytical method for 7-Aminoflunitrazepam. This includes evaluating short-term (bench-top), long-term (storage), and freeze-thaw stability in the relevant biological matrices.
-
Consider Preservatives: For urine samples that cannot be immediately frozen, the use of preservatives like sodium azide (B81097) or filtration sterilization may be considered to inhibit microbial growth, although their potential impact on other analytes should be evaluated.[1][2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of 26 Sedative Hypnotics in Six Toxicological Matrices at Different Storage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Detection of flunitrazepam and 7-aminoflunitrazepam in oral fluid after controlled administration of rohypnol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Stability of benzodiazepines in whole blood samples stored at varying temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. waters.com [waters.com]
- 9. Quantification of 7-aminoflunitrazepam in human urine by polymeric monolith-based capillary liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lawdata.com.tw [lawdata.com.tw]
- 12. The detection and quantitation of 7-aminoflunitrazepam, the major urinary metabolite of flunitrazepam, by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of 7-Aminoflunitrazepam: Immunoassay vs. Mass Spectrometry
In the realm of forensic toxicology and clinical drug monitoring, the accurate detection and quantification of 7-aminoflunitrazepam (B158405), the primary metabolite of flunitrazepam (Rohypnol®), is of paramount importance. The choice of analytical methodology is critical, with immunoassays and mass spectrometry representing two of the most common approaches. This guide provides a detailed comparison of the performance characteristics of these two techniques, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.
At a Glance: Key Performance Characteristics
The selection of an analytical method hinges on a variety of performance metrics. Immunoassays, particularly enzyme-linked immunosorbent assays (ELISAs), are widely used for initial screening due to their high throughput and ease of use. However, mass spectrometry, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS), is considered the "gold standard" for confirmation due to its superior specificity and sensitivity.[1]
| Performance Characteristic | Immunoassay (ELISA) | Mass Spectrometry (GC-MS & LC-MS/MS) |
| Principle | Antigen-antibody binding | Separation by mass-to-charge ratio |
| Primary Use | Screening | Confirmation and Quantification |
| Sensitivity (LOD/LOQ) | Typically in the low ng/mL range (e.g., ELISA cutoffs of 20-40 ng/mL after dilution)[2][3] | High sensitivity, often sub-ng/mL to pg/mL range (e.g., GC-MS LOD of 2.5 ng/mL, LC-MS/MS LOD of 0.05 ng/mL)[4][5] |
| Specificity | Prone to cross-reactivity with other benzodiazepines (e.g., diazepam)[2][3][6] | High specificity, capable of distinguishing between structurally similar compounds |
| Accuracy & Precision | Generally lower compared to MS | High accuracy and precision (e.g., Inter-day precision for LC-MS/MS: 0.1-0.8%)[4] |
| Throughput | High, suitable for large-scale screening | Lower, more time-consuming per sample |
| Cost per Sample | Relatively low | Higher due to equipment and operational costs |
| Linearity Range | Narrower dynamic range (e.g., 0-25 ng/mL for some ELISAs)[2][3] | Wide linear range (e.g., 0.1-50 ng/mL for LC-MS/MS)[4] |
Delving Deeper: A Head-to-Head Comparison
Sensitivity and Specificity: A Critical Divide
Immunoassays for 7-aminoflunitrazepam are designed to be sensitive screening tools. Commercially available ELISAs can achieve detection in the low nanogram per milliliter range.[2][3] However, their primary limitation lies in specificity. Due to the nature of antibody-based detection, cross-reactivity with other structurally related benzodiazepines, such as diazepam and the parent drug flunitrazepam, can occur.[2][3][6] This can lead to false-positive results, necessitating confirmatory analysis. Some studies have shown that certain specific 7-aminoflunitrazepam ELISAs exhibit high specificity with minimal cross-reactivity from other benzodiazepines, except for diazepam and flunitrazepam itself.[2][3]
Mass spectrometry, on the other hand, offers unparalleled specificity. By separating ions based on their mass-to-charge ratio, MS can definitively identify and quantify 7-aminoflunitrazepam, even in the presence of other benzodiazepines and their metabolites. This high degree of certainty makes it the preferred method for confirmation. Furthermore, the sensitivity of mass spectrometry, particularly LC-MS/MS, can be exceptional, with limits of detection (LOD) reported in the picogram per milliliter range, allowing for the detection of very low concentrations of the metabolite.[4][7]
Quantitative Performance: Accuracy, Precision, and Linearity
In quantitative analysis, mass spectrometry demonstrates superior performance over immunoassays. LC-MS/MS methods for 7-aminoflunitrazepam have shown excellent linearity over a wide concentration range (e.g., 0.1–50 ng/mL) and high precision, with intra- and inter-day coefficients of variation often below 15%.[4][8] Recovery rates for mass spectrometry are also typically high, often exceeding 90%.[4][9]
While immunoassays can provide semi-quantitative results, their dose-response curves are often non-linear, and their precision is generally lower than that of mass spectrometry. The optimal dynamic range for some ELISAs is narrow (e.g., 0-25 ng/mL), which may necessitate sample dilution for accurate estimation.[2][3]
Experimental Protocols: A Step-by-Step Look
Immunoassay (ELISA) Workflow
The following provides a generalized workflow for the detection of 7-aminoflunitrazepam using a competitive ELISA.
Caption: Generalized workflow for ELISA detection of 7-aminoflunitrazepam.
Detailed Methodology:
-
Sample Preparation: Urine samples are often diluted (e.g., a 1:5 dilution with drug-free urine) to fall within the optimal dynamic range of the assay.[2][3]
-
Assay Procedure:
-
Diluted samples, along with calibrators and controls, are added to the wells of a microplate pre-coated with antibodies specific to 7-aminoflunitrazepam.
-
An enzyme-conjugated form of 7-aminoflunitrazepam is then added to each well.
-
During incubation, the free 7-aminoflunitrazepam in the sample and the enzyme-conjugated 7-aminoflunitrazepam compete for binding to the fixed number of antibody sites.
-
The plate is washed to remove any unbound reagents.
-
A chromogenic substrate is added, which reacts with the enzyme on the bound conjugate to produce a color change.
-
The reaction is stopped, and the absorbance is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of 7-aminoflunitrazepam in the sample.
-
-
Data Analysis: A standard curve is generated using the absorbance values of the calibrators, and the concentration of 7-aminoflunitrazepam in the samples is determined by interpolation from this curve.
Mass Spectrometry (GC-MS) Workflow
The following is a representative workflow for the confirmatory analysis of 7-aminoflunitrazepam by GC-MS.
Caption: Generalized workflow for GC-MS analysis of 7-aminoflunitrazepam.
Detailed Methodology:
-
Sample Preparation:
-
An internal standard (e.g., a deuterated analog of 7-aminoflunitrazepam) is added to the urine sample to correct for variations in extraction and analysis.
-
The analyte is extracted from the urine matrix using either liquid-liquid extraction or solid-phase extraction.[4][10]
-
The extracted analyte is then derivatized (e.g., using N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to improve its volatility and chromatographic properties for GC analysis.[5]
-
-
GC-MS Analysis:
-
The derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column.
-
The separated components then enter the mass spectrometer, where they are ionized.
-
The resulting ions are separated by their mass-to-charge ratio and detected. For quantitative analysis, selected ion monitoring (SIM) is often used to enhance sensitivity and specificity by monitoring only for specific ions characteristic of 7-aminoflunitrazepam and its internal standard.[5]
-
-
Data Analysis: The concentration of 7-aminoflunitrazepam is determined by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve.
Metabolic Pathway of Flunitrazepam
The primary metabolic pathway of flunitrazepam involves the reduction of the nitro group to an amino group, forming 7-aminoflunitrazepam. This is a key biotransformation that analytical methods target for the detection of flunitrazepam use.[5]
Caption: Metabolic conversion of flunitrazepam to 7-aminoflunitrazepam.
Conclusion: A Complementary Partnership
Immunoassays and mass spectrometry each hold a distinct and valuable place in the analysis of 7-aminoflunitrazepam. Immunoassays serve as an efficient and cost-effective method for initial screening of a large number of samples. Their high throughput makes them ideal for workplace drug testing and other large-scale monitoring programs.[2][3] However, the potential for cross-reactivity necessitates the use of a more specific confirmatory method.
Mass spectrometry, with its high sensitivity, specificity, and accuracy, is the undisputed gold standard for the confirmation and quantification of 7-aminoflunitrazepam.[1] It provides the definitive evidence required in forensic investigations and clinical settings where unambiguous identification is crucial. Ultimately, the two techniques are not mutually exclusive but rather complementary, forming a powerful two-step approach for the reliable detection of flunitrazepam exposure.[6] The choice between them, or their combined use, will depend on the specific requirements of the analysis, including the need for screening or confirmation, the required level of sensitivity and specificity, and budgetary considerations.
References
- 1. scispace.com [scispace.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Performance characteristics of 7-aminoflunitrazepam specific enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of 7-aminoflunitrazepam in human urine by polymeric monolith-based capillary liquid chromatography coupled to tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
- 6. Improved screen and confirmation test of 7-aminoflunitrazepam in urine specimens for monitoring flunitrazepam (Rohypnol) exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Segmental hair analysis for flunitrazepam and 7-aminoflunitrazepam in users: a comparison to existing literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of flunitrazepam and 7-aminoflunitrazepam in human urine by on-line solid phase extraction liquid chromatography-electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of 7-aminoflunitrazepam in urine by dispersive liquid-liquid microextraction with liquid chromatography-electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating Analytical Interference: A Comparative Guide to Ensuring 7-Aminoflunitrazepam-D7 Accuracy in Quantitative Analysis
For researchers, scientists, and drug development professionals, the accuracy of quantitative analytical methods is paramount. When analyzing 7-aminoflunitrazepam (B158405), the primary metabolite of flunitrazepam (Rohypnol®), the use of a deuterated internal standard such as 7-Aminoflunitrazepam-D7 is the gold standard for achieving reliable results. However, the presence of co-eluting substances in complex biological matrices can pose a significant challenge, potentially compromising the accuracy of quantification. This guide provides a comparative analysis of analytical strategies and presents experimental data to assess and minimize the impact of these interferences.
The principle behind using a deuterated internal standard like this compound lies in its chemical and physical similarity to the analyte of interest.[1][2] Co-eluting with 7-Aminoflunitrazepam, it experiences similar ionization effects in the mass spectrometer, thereby compensating for variations during sample preparation, injection volume, and instrument response.[1] However, severe matrix effects, where co-eluting compounds suppress or enhance the ionization of the analyte and internal standard, can still lead to inaccurate results. This guide explores the effectiveness of various analytical techniques in mitigating these effects.
The Critical Role of Chromatographic Separation
Effective chromatographic separation is the first line of defense against co-eluting interferences. Inadequate separation can lead to overlapping peaks between the analyte, the internal standard, and other matrix components, resulting in ion suppression or enhancement.
A study by Waters Corporation demonstrated the importance of baseline separation for a panel of 21 benzodiazepines and their metabolites, including 7-aminoflunitrazepam. Using a CORTECS UPLC C18+ column, they achieved baseline separation of all target analytes from their deuterated internal standards, which is crucial for preventing cross-contribution to the respective mass-to-charge ratio (m/z) signals.[3] For instance, while clonazepam-d4 (B593435) showed a slight contribution to the primary lorazepam multiple reaction monitoring (MRM) transition, baseline separation ensured no impact on quantification.[3]
Key Recommendation: Prioritize the development of a robust chromatographic method that achieves baseline separation of 7-aminoflunitrazepam and its D7 internal standard from other potential benzodiazepines and matrix components.
Impact of Sample Preparation on Mitigating Matrix Effects
The choice of sample preparation technique significantly influences the degree of matrix effects. A cleaner sample extract will contain fewer co-eluting substances, leading to more accurate quantification.
A comparative analysis of different extraction methods reveals their varying efficiencies in reducing matrix effects. For instance, a study highlighted that a mixed-mode solid-phase extraction (SPE) method (Oasis MCX) resulted in lower absolute matrix effects (17.7%) compared to a standard reversed-phase SPE method (Oasis HLB) (25.3%) for a panel of benzodiazepines.[3] Liquid-liquid extraction (LLE) is another common technique employed to clean up urine samples prior to analysis.[4]
The following table summarizes the performance of different sample preparation methods in the analysis of 7-aminoflunitrazepam and other benzodiazepines.
| Sample Preparation Method | Matrix | Key Performance Metrics | Reference |
| Mixed-Mode SPE (Oasis MCX) | Urine | Reduced absolute matrix effects to 17.7% for a panel of benzodiazepines. | [3] |
| Reversed-Phase SPE (Oasis HLB) | Urine | Absolute matrix effects of 25.3% for a panel of benzodiazepines. | [3] |
| Liquid-Liquid Extraction (LLE) | Urine | Good precision and recovery for 7-aminoflunitrazepam analysis. | [4] |
| Solid-Phase Extraction (Butyl SPE) | Blood, Urine | Effective for extraction of flunitrazepam and 7-aminoflunitrazepam. | [5] |
Quantitative Assessment of Accuracy and Precision in the Presence of Potential Interferences
While direct studies on a wide range of specific co-eluting substances for this compound are limited, the validation data from various analytical methods provide insights into the robustness of the internal standard in complex matrices. The accuracy and precision of an assay, determined by analyzing quality control (QC) samples at different concentrations, reflect the method's ability to produce reliable results in the presence of endogenous matrix components.
An inter-laboratory study on the determination of 7-aminoflunitrazepam in urine using GC-MS and this compound as the internal standard demonstrated good reproducibility, with repeatability relative standard deviation (RSDr) values between 5.15% and 9.91% and reproducibility relative standard deviation (RSDR) values between 13.36% and 14.84%.[6] Similarly, a validated LC-MS/MS method for 7-aminoflunitrazepam in hair reported intraday and interday precision (RSD%) of 3.6% and 10.4% respectively at a concentration of 0.01 ng/mg.[7]
The following table presents a summary of validation data from different studies, demonstrating the accuracy achieved when using this compound as an internal standard in various biological matrices.
| Analytical Method | Matrix | Concentration | Accuracy (%) | Precision (RSD%) | Reference |
| GC-MS | Urine | 100 ng/mL | Not Reported | 5.15 (RSDr) | [6] |
| GC-MS | Urine | 150 ng/mL | Not Reported | 9.91 (RSDr) | [6] |
| LC-MS/MS | Hair | 0.01 ng/mg | +8.9 | 3.6 (Intraday) | [7] |
| LC-MS/MS | Hair | 0.5 ng/mg | +3.2 | 2.5 (Intraday) | [7] |
| LC-MS/MS | Hair | 5 ng/mg | -1.5 | 1.8 (Intraday) | [7] |
| LC-MS/MS | Oral Fluid | 0.20 µg/L | 98.5 | 0.84 (Interday) | |
| LC-MS/MS | Oral Fluid | 1.00 µg/L | Not Reported | 12.4 (Interday) |
Experimental Protocols
Protocol 1: Sample Preparation using Mixed-Mode Solid-Phase Extraction (SPE)
This protocol is adapted from a method for the analysis of benzodiazepines in urine.[3]
-
Sample Pre-treatment: To 200 µL of urine, add 20 µL of this compound internal standard solution and 200 µL of 4% H3PO4. Vortex to mix.
-
SPE Column Conditioning: Condition an Oasis MCX µElution plate with 200 µL of methanol (B129727) followed by 200 µL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE plate.
-
Washing: Wash the plate with 200 µL of 2% formic acid followed by 200 µL of methanol.
-
Elution: Elute the analytes with 2 x 25 µL of 60:40 acetonitrile:methanol containing 5% ammonium (B1175870) hydroxide.
-
Dilution: Dilute the eluate with 50 µL of water prior to LC-MS/MS analysis.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol provides a general framework for the LC-MS/MS analysis of 7-Aminoflunitrazepam.
-
LC Column: CORTECS UPLC C18+ Column (or equivalent)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
7-Aminoflunitrazepam: e.g., 284.1 > 135.1
-
This compound: e.g., 291.1 > 142.1
-
Visualizing the Workflow
References
- 1. lcms.cz [lcms.cz]
- 2. waters.com [waters.com]
- 3. Quantification of 7-aminoflunitrazepam in human urine by polymeric monolith-based capillary liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A rapid UPLC-MS/MS method for simultaneous determination of flunitrazepam, 7-aminoflunitrazepam, methadone and EDDP in human, rat and rabbit plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of flunitrazepam and 7-aminoflunitrazepam in human urine by on-line solid phase extraction liquid chromatography-electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of biofluids for flunitrazepam and metabolites by electrospray liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Precision: A Comparative Review of Deuterated vs. Non-Deuterated Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the selection of an appropriate internal standard (IS) is a critical decision that directly impacts the accuracy, precision, and reliability of analytical data. This guide provides an objective comparison of deuterated (stable isotope-labeled) and non-deuterated (structural analogue) internal standards, supported by experimental data and detailed methodologies, to facilitate an informed choice for liquid chromatography-mass spectrometry (LC-MS) applications.
Internal standards are indispensable in quantitative analysis, serving to correct for variability introduced during sample preparation, chromatographic separation, and mass spectrometric detection.[1] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. The two principal categories of internal standards employed are deuterated standards, which are chemically identical to the analyte but with one or more hydrogen atoms replaced by deuterium (B1214612), and non-deuterated or structural analogue standards, which possess a similar but not identical chemical structure.[2]
Performance Under the Magnifying Glass: A Data-Driven Comparison
The scientific consensus generally favors stable isotope-labeled internal standards (SIL-IS), such as deuterated standards, for achieving superior assay performance.[3] Their ability to co-elute with the analyte and exhibit similar ionization behavior allows for more effective compensation for matrix effects—a significant source of imprecision and inaccuracy in bioanalytical methods.[4]
However, the use of deuterated standards is not without potential challenges. The "isotope effect," resulting from the mass difference between hydrogen and deuterium, can sometimes lead to slight differences in chromatographic retention times between the analyte and the internal standard.[5][6] This can result in differential ion suppression or enhancement, potentially compromising accuracy.[5] Furthermore, the stability of the deuterium label is crucial; labels on exchangeable positions (e.g., -OH, -NH) can be lost, diminishing the standard's utility.[4]
Non-deuterated internal standards, while often more readily available and less expensive, may exhibit different extraction recoveries and chromatographic behaviors compared to the analyte due to their structural differences.[4] This can lead to less effective correction for analytical variability.
The following tables summarize key performance metrics from comparative studies, illustrating the quantitative differences between these two types of internal standards.
Table 1: Comparative Analysis of Accuracy and Precision
| Parameter | Deuterated Internal Standard | Non-Deuterated Internal Standard | Key Observations |
| Accuracy (% Recovery) | 98.5% - 101.2% | 85.7% - 110.5% | Deuterated IS consistently provides recovery values closer to 100%, indicating higher accuracy. |
| Precision (%RSD) | < 5% | < 15% | Assays using deuterated IS generally exhibit lower relative standard deviation, signifying higher precision.[7] |
Table 2: Matrix Effect Compensation
| Parameter | Deuterated Internal Standard | Non-Deuterated Internal Standard | Key Observations |
| Matrix Factor (MF) | 0.95 - 1.05 | 0.75 - 1.20 | The matrix factor for deuterated IS is consistently closer to 1, demonstrating superior compensation for ion suppression or enhancement. |
| IS-Normalized MF | 0.98 - 1.02 | 0.85 - 1.15 | Normalizing the analyte response to the deuterated IS response effectively mitigates matrix-induced variability. |
Unveiling the Methodology: Key Experimental Protocols
Reproducible and reliable data are underpinned by well-defined experimental protocols. The following section details the methodology for a crucial experiment in evaluating the performance of internal standards: the assessment of matrix effects.
Protocol: Evaluation of Matrix Effects
Objective: To assess the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., human plasma).
Materials:
-
Analyte of interest
-
Deuterated internal standard
-
Non-deuterated (structural analogue) internal standard
-
Blank biological matrix (e.g., human plasma) from at least six different sources
-
All necessary solvents and reagents for sample preparation and LC-MS analysis
Procedure:
-
Preparation of Sample Sets:
-
Set 1 (Neat Solution): Analyte and IS prepared in a clean solvent (e.g., mobile phase) at a known concentration.
-
Set 2 (Post-extraction Spike): Blank plasma is extracted first, and then the analyte and IS are spiked into the extracted matrix. This set evaluates the effect of the matrix on the ionization of the analyte and IS.
-
Set 3 (Pre-extraction Spike): Analyte and IS are spiked into the blank plasma before the extraction process. This set assesses the overall effect of the matrix on extraction recovery and ionization.
-
-
Sample Preparation (Illustrative Example: Protein Precipitation):
-
To 100 µL of plasma (for Set 3) or extracted blank matrix (for Set 2), add 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.[2]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[2]
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: Analyze all prepared samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the Matrix Factor (MF):
-
MF = (Peak area of analyte in Set 2) / (Peak area of analyte in Set 1)
-
An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[1]
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Peak area ratio of analyte/IS in Set 2) / (Peak area ratio of analyte/IS in Set 1)
-
-
Visualizing the Workflow
To further clarify the experimental process and logical relationships, the following diagrams are provided.
Caption: Workflow for Matrix Effect Assessment.
Caption: Internal Standard Selection Logic.
Conclusion: Making an Informed Decision
The choice between a deuterated and a non-deuterated internal standard is a critical step in the development of robust and reliable bioanalytical methods. The experimental evidence strongly supports the superiority of deuterated internal standards in providing higher accuracy and precision by more effectively compensating for analytical variability, particularly matrix effects.[2][8]
However, practical considerations such as cost and availability may necessitate the use of non-deuterated analogues.[4] In such cases, a more rigorous method development and validation process is essential to thoroughly characterize and mitigate any performance limitations. Ultimately, the decision should be based on a comprehensive evaluation of the analytical requirements, the complexity of the sample matrix, and the availability of suitable standard materials. By carefully considering the data and protocols presented in this guide, researchers can make a well-informed choice that ensures the integrity and quality of their bioanalytical results.
References
Safety Operating Guide
Proper Disposal of 7-Aminoflunitrazepam-D7: A Step-by-Step Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 7-Aminoflunitrazepam-D7, a deuterated metabolite of Flunitrazepam. This guide is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with regulatory standards. Given that 7-Aminoflunitrazepam is a metabolite of a controlled substance, its disposal requires stringent procedures to prevent environmental contamination and diversion.
I. Hazard and Regulatory Profile
This compound is typically supplied as a solution, often in acetonitrile (B52724). This presents a dual hazard profile that must be addressed during disposal.
-
Chemical Hazards: The solvent, acetonitrile, is a highly flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[1] It is crucial to handle the substance in a well-ventilated area, such as a chemical fume hood, while wearing appropriate personal protective equipment (PPE).
-
Regulatory Status: As a metabolite of Flunitrazepam, a Schedule IV controlled substance in the United States, 7-Aminoflunitrazepam and its deuterated analog are subject to Drug Enforcement Administration (DEA) regulations regarding disposal. The primary requirement is that the substance be rendered "non-retrievable."[2]
A summary of the key hazards is presented in the table below.
| Hazard Classification | Description | Primary Mitigating Action |
| Flammable Liquid (Category 2) | Highly flammable liquid and vapor.[1] | Store in a flame-proof area away from ignition sources. Handle in a chemical fume hood. |
| Acute Toxicity (Oral, Dermal, Inhalation - Category 4) | Harmful if swallowed, in contact with skin, or if inhaled.[1] | Wear nitrile gloves, a lab coat, and safety glasses. Use in a well-ventilated area.[3] |
| Serious Eye Irritation (Category 2A) | Causes serious eye irritation.[1] | Wear safety glasses or a face shield. |
| Controlled Substance Analog | Subject to DEA regulations for disposal. | Disposal must be conducted through a licensed reverse distributor or an approved institutional procedure.[4] |
II. Step-by-Step Disposal Protocol
The following protocol outlines the mandatory steps for the compliant disposal of this compound.
Step 1: Initial Assessment and Segregation
-
Isolate the Waste: Designate a specific, labeled waste container for this compound and its solvent. Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Consult Institutional Guidelines: Before proceeding, consult your institution's specific policies for the disposal of controlled substances and hazardous chemical waste. The Principal Investigator (PI) is ultimately responsible for ensuring proper disposal.[5][6]
Step 2: Preparing for Disposal
-
Personal Protective Equipment (PPE): At a minimum, wear standard nitrile laboratory gloves, a lab coat, and chemical splash goggles.[3]
-
Work Area: Conduct all handling and preparation for disposal within a certified chemical fume hood to mitigate inhalation hazards from acetonitrile vapors.[3]
Step 3: Disposal of Empty Containers
-
Triple Rinse: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol (B129727) or ethanol) to remove all residues.[5]
-
Collect Rinsate: The rinsate from this process is considered hazardous waste and must be collected and disposed of along with the bulk chemical waste.
-
Deface Labels: Completely remove or deface all labels on the empty container to prevent misuse.
-
Dispose of Container: Dispose of the clean, defaced container in the appropriate laboratory glass or plastic recycling bin.
Step 4: Disposal of Unused this compound
The primary and most compliant method for the disposal of unused or expired this compound is through a DEA-registered reverse distributor.
-
Contact EHS: Notify your institution's EHS office to arrange for the pickup and disposal of the controlled substance waste. They will have established procedures with a licensed reverse distributor.
-
Documentation: Meticulously document the disposal of the substance in your controlled substance logbook. This includes the date, quantity, and method of disposal, as well as the signatures of two authorized employees who witnessed the process.[2] A DEA Form 41 may be required to record the destruction.[7]
-
Packaging for Pickup:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name ("this compound in Acetonitrile"), and the associated hazards (flammable, toxic).[1][8]
-
Ensure the container is tightly sealed and stored in a secure, well-ventilated area away from heat or ignition sources while awaiting pickup.[9][10]
-
Alternative On-site Destruction (Only if permitted by your institution and the DEA)
In some rare instances, on-site chemical destruction may be permissible. However, this must be explicitly approved by your institution's EHS and must meet the DEA's "non-retrievable" standard.
-
Chemical Neutralization: A potential method for the chemical destruction of the this compound residue involves treatment with an alkaline hypochlorite (B82951) solution to produce cyanate.[1] This procedure should only be performed by trained personnel under strict safety protocols and with institutional approval.
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. lsuhsc.edu [lsuhsc.edu]
- 2. danielshealth.com [danielshealth.com]
- 3. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 4. unthsc.edu [unthsc.edu]
- 5. Controlled Substance Waste [ehs.tcu.edu]
- 6. Appendix E - Lab Decommissioning Process | Environment, Health and Safety [ehs.cornell.edu]
- 7. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
- 8. canterbury.ac.nz [canterbury.ac.nz]
- 9. solvent-recyclers.com [solvent-recyclers.com]
- 10. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
Safeguarding Researchers: A Comprehensive Guide to Handling 7-Aminoflunitrazepam-D7
For Immediate Implementation: This document provides crucial safety and logistical information for laboratory professionals handling 7-Aminoflunitrazepam-D7. Adherence to these procedural guidelines is essential to mitigate risks and ensure a safe research environment.
This compound, a deuterated analog of a benzodiazepine (B76468) metabolite, is classified as a potent compound. It is often supplied in a solution of acetonitrile (B52724), a highly flammable and toxic solvent. The primary hazards associated with this substance include harm if swallowed, in contact with skin, or inhaled, and it can cause serious eye irritation. The Occupational Exposure Limit (OEL) for potent compounds is typically low, necessitating stringent handling protocols to minimize exposure.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory when handling this compound. This includes protection for the body, hands, eyes, and respiratory system.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves. | Prevents skin contact and absorption. Double-gloving provides an additional barrier in case of a breach in the outer glove. |
| Lab Coat | Disposable, solid-front, long-sleeved gown. | Protects the body from splashes and spills. A solid front offers better protection than a traditional lab coat. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects the eyes and face from splashes of the chemical solution. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges. | Protects against inhalation of acetonitrile vapors and any aerosolized particles of the compound. |
| Foot Protection | Disposable shoe covers. | Prevents the tracking of contaminants outside of the designated work area. |
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound must occur within a designated and controlled area, such as a certified chemical fume hood or a glove box, to ensure containment.
1. Preparation:
-
Designated Area: Cordon off the designated handling area and ensure it is clean and uncluttered.
-
Decontamination Supplies: Have a readily available and validated decontamination solution (e.g., 10% bleach solution followed by a rinse with 70% ethanol) in the work area.
-
Waste Containers: Prepare clearly labeled, sealed, and leak-proof waste containers for solid, liquid, and sharp waste.
-
PPE Donning: Put on all required PPE in the correct sequence in an anteroom or designated clean area before entering the handling zone.
2. Handling:
-
Weighing and Aliquoting: If working with a solid form, use a ventilated balance enclosure. When preparing solutions, slowly add the solvent to the solid to prevent splashing. Keep all containers sealed when not in use.
-
Spill Management: In the event of a spill, immediately alert personnel in the vicinity. Use a chemical spill kit to contain and clean the spill, working from the outer edge inwards. All materials used for cleanup must be disposed of as hazardous waste.
3. Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment with the approved decontamination solution.
-
PPE Doffing: Carefully remove PPE in the designated doffing area to avoid self-contamination. Dispose of all single-use PPE in the designated hazardous waste container.
-
Personal Hygiene: Immediately after removing PPE, wash hands and any potentially exposed skin thoroughly with soap and water.
Disposal Plan
The disposal of this compound and its associated waste must comply with all local, state, and federal regulations for hazardous and potentially controlled substance waste.
| Waste Type | Container | Disposal Procedure |
| Liquid Waste | Labeled, leak-proof, and chemically compatible container. | Collect all liquid waste containing this compound and acetonitrile. This waste stream is considered hazardous due to both the potent compound and the flammable solvent. Arrange for pickup and disposal by a certified hazardous waste management company. |
| Solid Waste | Labeled, sealed, and puncture-resistant container. | Includes contaminated PPE, weigh boats, and other disposable lab supplies. This should be segregated as hazardous chemical waste for incineration. |
| Sharps Waste | Labeled, puncture-proof sharps container. | Needles, syringes, and other sharps must be placed in a designated sharps container and disposed of as hazardous waste. |
| Empty Containers | Original container. | The original vial should be triple-rinsed with a suitable solvent (e.g., methanol (B129727) or acetonitrile). The rinsate must be collected as hazardous liquid waste. The defaced or labeled empty container should then be disposed of in the solid waste stream. |
Experimental Workflow Visualization
The following diagram outlines the key stages of the safe handling workflow for this compound.
Caption: Workflow for the safe handling of potent compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
